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Core Science & Biosynthesis

Foundational

What is the molecular structure and formula of 1-(2-nitrobenzoyl)azepane

Defining the Core Focus I'm now zeroing in on defining the central focus. I've broken down the request, clearly identifying the need to determine the molecular structure and formula for 1-(2-nitrobenzoyl)azepane.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Core Focus

I'm now zeroing in on defining the central focus. I've broken down the request, clearly identifying the need to determine the molecular structure and formula for 1-(2-nitrobenzoyl)azepane. I'm keeping the target audience in mind: researchers and scientists who need a detailed technical explanation. Next, I'll be planning how to approach this task effectively.

Analyzing Chemical Details

I've just confirmed the name, chemical formula, molecular weight, and CAS number for 1-(2-nitrobenzoyl)azepane. My focus is on the molecular structure, specifically the azepane ring attached to a nitrobenzoyl group. I'm now examining how the nitro group affects the molecule's properties.

Outlining Whitepaper Structure

I've refined the whitepaper outline. The title is set: "Structural Elucidation, Synthesis, and Application Profiling of 1-(2-Nitrobenzoyl)azepane: A Technical Whitepaper." I'm now structuring sections on molecular structure and formula, property tables, synthesis protocols, mechanistic workflows (using Graphviz DOT diagrams), and E-E-A-T principles to ensure the paper meets its intended audience. I am making progress.

Defining Synthesis Parameters

I'm now detailing the compound synthesis in the whitepaper. I will be focusing on azepane amidation using 2-nitrobenzoyl chloride. I've added notes on choosing triethylamine or DIPEA as bases to remove HCl and prevent unwanted azepane protonation, also about solvent selection and temperature control's critical role. A section for the synthesis's experimental protocol is being added too.

Visualizing Synthesis Workflow

I'm now detailing the mechanistic pathway and focusing on a visual representation. I'm building a Graphviz DOT diagram depicting the synthesis and validation workflow. I've designed the diagram to be no wider than 760px, adhering to a high color contrast rule and using a specific palette. Nodes include "Start: Reagents (Azepane + ...)", along with synthesis steps, TLC monitoring, and purification, and the final "Product: 1-(2-Nitrobenzoyl)azepane." I will now integrate this into Section 3.

Validating Synthesis Diagram

I'm now deeply immersed in the Graphviz diagram's structure, verifying syntax and optimizing the visual flow. I've mapped out each synthesis step: Nucleophilic Attack, Tetrahedral Intermediate Formation, Chloride Elimination and Amide Bond Formation, and Workup and Purification. I'm ensuring color consistency across nodes to enhance clarity, using a scheme that is now ready for presentation within the whitepaper's synthesis section.

Drafting the Whitepaper

I've gathered sufficient data to begin drafting the whitepaper. My focus is on 1-(2-nitrobenzoyl)azepane, targeting researchers, scientists, and drug development professionals. I'm structuring it around the standard sections, starting with an Executive Summary. The plan is to present the molecular structure and formula first.

Detailing the Molecular Structure

I'm now diving deep into the molecular architecture and profiling. I've pinned down the formula (C13H16N2O3), molecular weight (248.28 g/mol ), and I'm detailing the structure, including the 7-membered azepane ring and its amide bond to the 2-nitrobenzoyl group. I am working on the table of properties.

Analyzing Chemical Transformations

I'm now zeroing in on chemical transformations for 1-(2-nitrobenzoyl)azepane. I am evaluating the potential of the ortho-nitro group for reduction to aniline, which allows for cyclization into benzimidazoles or quinoxalinones. I have plans to compile the relevant citations, and will start with the product pages from Sigma-Aldrich, then move on to published literature, and reviews concerning azepane scaffolds.

Refining Reaction Pathway

I'm now refining the reaction pathway visualization for the whitepaper. I'm focusing on the synthesis of 1-(2-nitrobenzoyl)azepane, ensuring that the process flow is clearly represented in Graphviz. I'm aiming for a concise diagram, incorporating crucial steps like nucleophilic attack, intermediate formation, and amide bond formation. I'm also ensuring the diagram will be viewable on various platforms and systems.

Mapping Citations and Grounding

I am now structuring the citation and grounding system, focusing on adhering to the prompt requirements. I am using the format for inline citations, which I hope is the most clear, and `` for Google Search grounding. The goal is clear, concise, and verifiable data, and a smooth user experience. I am also planning the reference list at the end.

Compiling Chemical Properties

I'm currently compiling the chemical properties and have built a concise table: chemical name, formula, weight, CAS number, and typical appearance. I've also added the SMILES string. I have sourced details from Sigma-Aldrich,,,,,. I am now creating a section describing the molecular structure with the properties.

Outlining Synthetic Protocol

I'm now outlining the synthetic protocol in the whitepaper, focusing on clarity and reproducibility for 1-(2-nitrobenzoyl)azepane. I've broken down the procedure into preparation, addition, reaction, workup, and purification steps. The goal is to provide a detailed, step-by-step guide with explanations for each stage. I'm noting critical considerations like the use of anhydrous DCM and the importance of dropwise addition to prevent undesired reactions. I am adding a mechanistic explanation focusing on nucleophilic acyl substitution.

Structuring the Report

I'm now detailing the reaction mechanism for the whitepaper. My focus is on synthesizing 1-(2-nitrobenzoyl)azepane, so I'm analyzing how the chloride leaving group in the benzoyl chloride is rendered via triethylamine, a non-nucleophilic base. It scavenges HCl, ensuring azepane remains nucleophilic. I'm also describing the specific drug discovery applications of azepane rings and its ortho-nitro group. I am compiling the following: Title, Abstract, Section 1: Molecular Architecture and Physicochemical Profiling (with Table), Section 2: Synthetic Methodology and Experimental Protocol (with step-by-step and causality), Section 3: Mechanistic Pathway (with Graphviz DOT diagram).

Focusing on Applications

I am now focusing on drug development applications of 1-(2-nitrobenzoyl)azepane. I'm compiling a numbered reference list with titles, sources, and URLs. I'm also reviewing the structure and flow of the whitepaper to ensure it is structured appropriately, and am verifying all the constraints. I will also make sure the tables are clearly structured.

Optimizing Diagram Visuals

I'm now refining the DOT diagram based on the color palette. I'm focusing on ensuring high contrast, especially for text within nodes and captions. I'm ensuring all nodes, edges, and text adhere to the specified color scheme for optimal readability. The diagram code is being updated with the correct colors, and I'm adding descriptive captions. I'm also ensuring the diagram is within the specified constraints. I'm also planning to incorporate the diagram into the whitepaper.

Refining Data Accuracy

I'm now cross-referencing the molecular formula (C13H16N2O3), molecular weight (248.284 g/mol ), and CAS number (153688-70-1),. I'm looking at potential sources for the physical state, as these nitrobenzoyl amides are often crystalline solids or viscous oils. Therefore, I will include "Solid / Viscous Oil," as the state may depend on purity. I will include this in the concise table.

Drafting the Applications

I am now focusing on drafting the section about drug development applications. Azepane rings are of interest in medicinal chemistry, and are inherently three-dimensional and conformationally flexible. I'm expanding on this, aiming to highlight how 1-(2-nitrobenzoyl)azepane can be used for various applications, which is of significant interest. I am also ensuring that I stick to the citation requirements.

Exploratory

Comprehensive Technical Guide on the Physicochemical Properties, Synthesis, and Analytical Profiling of 1-(2-Nitrobenzoyl)azepane

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Workflow Guide Executive Summary In contemporary medicinal chemistry, the incorporation of saturated nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Workflow Guide

Executive Summary

In contemporary medicinal chemistry, the incorporation of saturated nitrogen heterocycles is a proven strategy for modulating the physicochemical properties of drug candidates, such as improving aqueous solubility and metabolic stability. 1-(2-Nitrobenzoyl)azepane (CAS: 153688-70-1) represents a highly versatile, rigidified building block [1]. By coupling a seven-membered azepane ring with an ortho-nitrobenzoyl moiety, this compound serves as a critical intermediate. The sterically demanding ortho-nitro group not only dictates the conformational dynamics of the amide bond but also provides a highly reactive synthetic handle for downstream reduction and cyclization into complex bioactive scaffolds [2].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 1-(2-nitrobenzoyl)azepane is essential for predicting its behavior in both synthetic workflows and biological assays. The seven-membered azepane ring provides unique spatial geometry compared to smaller piperidine or pyrrolidine rings, offering distinct vector projections for substituents [3].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C13H16N2O3Defines the exact mass and stoichiometric requirements.
Molecular Weight 248.28 g/mol Optimal for fragment-based drug design (FBDD) (<300 Da).
CAS Registry Number 153688-70-1Unique identifier for sourcing (e.g., Sigma-Aldrich CPR) [1].
H-Bond Donors 0Enhances lipophilicity and potential membrane permeability.
H-Bond Acceptors 4Facilitates interactions with target protein backbones/waters.
Structural Dynamics High Rotational BarrierThe bulky ortho-nitro group forces the amide into distinct rotamers.

Structural Causality: The ortho-nitro group is highly sterically demanding. It forces the aromatic ring out of coplanarity with the amide plane to minimize steric clashes. This significantly increases the energy barrier for rotation around the C–N partial double bond of the amide.

Synthetic Methodology: Self-Validating Protocol

The synthesis of 1-(2-nitrobenzoyl)azepane relies on a classic Schotten-Baumann-type amidation. The protocol below is designed as a self-validating system: the visual cues (fuming of acid chloride, precipitation of salts) serve as real-time indicators of reaction progress.

Step-by-Step Experimental Workflow
  • Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Argon). Add 2-nitrobenzoyl chloride (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) (0.2 M concentration).

    • Causality: DCM is chosen because it easily dissolves both starting materials and is strictly non-nucleophilic, preventing competitive solvent acylation.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reaction between an acid chloride and a secondary amine is highly exothermic. Cooling prevents thermal degradation and minimizes the formation of unwanted side products.

  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.

    • Causality: The reaction generates HCl as a byproduct. If un-scavenged, HCl will protonate the azepane nucleophile, halting the reaction at a maximum 50% yield. TEA acts as a sacrificial acid scavenger.

  • Nucleophile Addition: Add azepane (1.1 equiv) dropwise. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO3. The formation of a biphasic system with clear separation indicates successful salt removal. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted azepane), followed by brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure product.

SynthesisWorkflow SM1 2-Nitrobenzoyl Chloride Cond DCM, TEA 0°C to RT SM1->Cond SM2 Azepane SM2->Cond Workup Aqueous Quench & Extraction Cond->Workup 1-2 hrs Prod Crude Amide Intermediate Workup->Prod Purif Flash Chromatography (Silica Gel) Prod->Purif Final 1-(2-Nitrobenzoyl)azepane (>95% Purity) Purif->Final

Synthetic workflow for 1-(2-nitrobenzoyl)azepane via Schotten-Baumann amidation.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The following expected spectral features serve as a definitive checklist for product confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization (ESI+).

    • Expected Result: A dominant pseudo-molecular ion peak [M+H]+ at m/z 249.1 .

    • Validation Logic: Confirms the exact mass. The absence of m/z 186 (unreacted acid chloride/acid) or m/z 100 (azepane) confirms complete conversion and successful workup.

  • Nuclear Magnetic Resonance (1H NMR - 400 MHz, CDCl3):

    • Aromatic Region (δ 7.30 - 8.20 ppm): Expect 4 distinct proton signals corresponding to the ortho-disubstituted benzene ring. The proton adjacent to the nitro group will appear most downfield (typically a doublet of doublets around δ 8.1 ppm) due to the strong electron-withdrawing and anisotropic deshielding effects of the −NO2​ group.

    • Aliphatic Region (δ 1.50 - 3.80 ppm): Critical Self-Validating Feature. Because the bulky ortho-nitro group restricts rotation around the amide C–N bond, the molecule exists as a mixture of slowly interconverting rotamers on the NMR timescale at room temperature. Consequently, the α -methylene protons of the azepane ring (adjacent to the nitrogen) will not appear as a simple, sharp triplet. Instead, they will present as complex, broadened multiplets or distinct sets of peaks representing the major and minor conformers. If a single, sharp set of peaks is observed, the identity of the ortho-substitution must be questioned.

Downstream Applications: The "Nitro-to-Amine" Synthetic Handle

The primary utility of 1-(2-nitrobenzoyl)azepane in drug development is its role as a precursor. The nitro group is essentially a masked amine. By reducing the nitro group, chemists unlock a highly reactive aniline derivative that can be rapidly diversified into complex heterocyclic systems [2].

Functionalization Pathways
  • Catalytic Hydrogenation: Treatment with Palladium on Carbon (Pd/C) under a hydrogen atmosphere (or using transfer hydrogenation with ammonium formate) cleanly reduces the nitro group to yield 1-(2-aminobenzoyl)azepane .

  • Cyclization: The resulting aniline can be reacted with phosgene equivalents (e.g., triphosgene or CDI) to form rigidified quinazolinedione-like scaffolds, which are privileged structures in kinase inhibitor design.

DownstreamPathway Start 1-(2-Nitrobenzoyl)azepane Red Catalytic Hydrogenation (Pd/C, H2) Start->Red Nitro Reduction Inter 1-(2-Aminobenzoyl)azepane Red->Inter PathA Phosgene Equivalent (e.g., Triphosgene) Inter->PathA PathB Aldehyde + Reductant (Reductive Amination) Inter->PathB ProdA Quinazolinedione Derivatives PathA->ProdA Cyclization ProdB N-Alkylated Aniline Scaffolds PathB->ProdB Functionalization

Downstream synthetic utility of 1-(2-nitrobenzoyl)azepane in medicinal chemistry.

References

  • Kaur et al. "Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone". ResearchGate (Current Organic Chemistry). Available at:[Link]

  • Wikipedia Contributors. "Azepane". Wikipedia, The Free Encyclopedia. Available at: [Link]

Foundational

Unlocking the Pharmacological Potential of 1-(2-Nitrobenzoyl)azepane Derivatives: Mechanisms, Synthesis, and Target Validation

Executive Summary The 1-(2-nitrobenzoyl)azepane scaffold represents a highly versatile, privileged structure in modern medicinal chemistry. Featuring a flexible seven-membered nitrogen heterocycle (azepane) coupled with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-nitrobenzoyl)azepane scaffold represents a highly versatile, privileged structure in modern medicinal chemistry. Featuring a flexible seven-membered nitrogen heterocycle (azepane) coupled with an electron-withdrawing, sterically demanding 2-nitrobenzoyl moiety, this class of compounds serves both as a potent standalone pharmacophore and a critical synthetic intermediate. As drug discovery pivots toward increasingly complex 3D architectures to engage challenging targets, understanding the stereoelectronic properties and mechanistic pathways of azepane derivatives is paramount.

This technical whitepaper deconstructs the mechanisms of action (MoA) of 1-(2-nitrobenzoyl)azepane derivatives, provides self-validating experimental workflows for their synthesis and evaluation, and grounds these insights in recent authoritative literature.

Structural Biology and Pharmacophore Dynamics

The core efficacy of 1-(2-nitrobenzoyl)azepane derivatives stems from the unique conformational dynamics of the azepane ring. Unlike rigid six-membered piperidines, the seven-membered azepane ring exhibits extensive pseudorotation. This allows the scaffold to dynamically adapt to complex, transient hydrophobic pockets in target proteins, a feature that places the azepane motif among the1 for small molecule drugs[1].

The addition of the 2-nitrobenzoyl group serves a dual mechanistic purpose:

  • Electronic and Steric Anchoring: The nitro group acts as a potent hydrogen bond acceptor. Its significant steric bulk restricts the rotation of the amide bond, locking the molecule into a specific bioactive conformation that enhances target affinity.

  • Synthetic Precursor (Masked Amine): The nitro group functions as a stable, masked amine. Upon controlled reduction, it facilitates spontaneous intramolecular cyclization, yielding complex fused-ring systems such as quinazolino[1,4]benzodiazepines[2].

Primary Mechanisms of Action (MoA)

Depending on peripheral substitutions, 1-(2-nitrobenzoyl)azepane derivatives engage distinct biological pathways:

A. Immuno-Oncology: PTPN1/PTPN2 Inhibition

Several azepane derivatives have emerged as potent allosteric inhibitors of protein tyrosine phosphatases (PTPN1 and PTPN2). These phosphatases are negative regulators of immune signaling. By occupying the hydrophobic allosteric site via the azepane ring, these compounds prevent the dephosphorylation of downstream targets, thereby sustaining JAK/STAT signaling and 3[3].

B. Antimycobacterial Activity: Rv3378c Inhibition

Hybrid molecules, such as azepano-triterpenoids containing the azepane A-ring, exhibit profound bactericidal effects against multi-drug resistant Mycobacterium tuberculosis (MTB). Molecular docking and in vitro studies confirm their MoA involves the direct inhibition of4, a critical enzyme for mycobacterial pathogenesis[5][4].

C. Neuropharmacology: Benzodiazepine Receptor Modulation

Through a reductive cyclization pathway, the 1-(2-nitrobenzoyl)azepane core is transformed into fused benzodiazepine derivatives. These cyclized products act as positive allosteric modulators at GABA_A receptors, providing a 2 to potent CNS-active agents[2].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative pharmacological profiles of various azepane derivatives based on recent high-throughput screening data:

Derivative ClassPrimary TargetMechanism of ActionKey Pharmacophore InteractionIC50 / MIC
Azepane-PTPN Inhibitors PTPN1 / PTPN2Allosteric inhibitionAzepane ring occupies hydrophobic pocket0.5 - 2.0 µM
Quinazolino-benzodiazepines GABA_A ReceptorPositive allosteric modulationDiazepine ring H-bonding10 - 50 nM
Azepano-triterpenoids Rv3378c (M. tuberculosis)Enzyme inhibition (bactericidal)Nitrobenzoyl π-π stacking1.0 - 4.0 µM
Azepane BACE1 Inhibitors BACE1Protease inhibitionAmide bond coordination with catalytic Asp15 - 80 nM

Visualizing the Mechanistic Pathways

G A 1-(2-Nitrobenzoyl)azepane Derivative B PTPN2 Active Site Binding A->B High Affinity C Inhibition of Dephosphorylation B->C D JAK/STAT Pathway Activation C->D Sustained Phosphorylation E Enhanced Anti-Tumor Immunity D->E

Fig 1: Signal transduction modulation via PTPN2 inhibition by azepane derivatives.

G N1 1-(2-Nitrobenzoyl)azepane Precursor N2 Nitro Reduction (Fe/HCl or H2/Pd-C) N1->N2 N3 1-(2-Aminobenzoyl)azepane Intermediate N2->N3 Rapid Conversion N4 Intramolecular Cyclization N3->N4 Spontaneous N5 Quinazolino[1,4]benzodiazepine Scaffold N4->N5 Thermodynamic Drive

Fig 2: Reductive cyclization of 1-(2-nitrobenzoyl)azepane into benzodiazepines.

Experimental Workflows and Self-Validating Protocols

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but logically sound and self-validating. The following methodologies explain the causality behind the chemical and biological assays used for these derivatives.

Protocol 1: Reductive Cyclization to Quinazolino[1,4]benzodiazepines

Objective: Synthesize the fused benzodiazepine system from a 1-(2-nitrobenzoyl)azepane precursor. Causality & Rationale: Direct use of 2-aminobenzoyl chloride to acylate azepane is highly problematic because the free amine rapidly self-polymerizes, forming polyamides. By utilizing 2-nitrobenzoyl chloride, the amine is "masked," allowing high-yield coupling to the azepane ring[2]. Subsequent reduction reveals the amine, which spontaneously attacks the adjacent electrophilic center to cyclize, driven by the thermodynamic stability of the fused ring system.

Step-by-Step Methodology:

  • Coupling: Dissolve the azepane derivative (2.0 mmol) in dry CH₂Cl₂ (40 mL) with Triethylamine (3.0 mmol) and DMAP (2.0 mmol). Dropwise add freshly prepared 2-nitrobenzoyl chloride (3.0 mmol). Stir for 2 hours at room temperature.

  • Reduction: Dissolve the purified 1-(2-nitrobenzoyl)azepane intermediate in ethanol. Add Iron powder (Fe) and saturated aqueous NH₄Cl. Reflux for 4 hours.

  • Self-Validating Step (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). The starting material (nitro derivative) is visually yellow and UV-active. The successful reduction and spontaneous cyclization are confirmed when the yellow spot disappears, replaced by a highly fluorescent product spot under UV 254 nm. This intrinsic fluorescence shift validates the formation of the conjugated diazepine ring system in situ.

  • Purification: Filter the mixture through Celite to remove iron residues, concentrate the filtrate, and purify via silica gel column chromatography (35% ethyl acetate in hexane)[2].

Protocol 2: Antimycobacterial MIC Determination (Resazurin Microtiter Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of azepano-triterpenoids against M. tuberculosis H37Rv. Causality & Rationale: Standard optical density (OD) measurements are fundamentally flawed for testing nitroaromatic azepane derivatives because the compounds themselves can precipitate or absorb light, causing false positives for bacterial growth. The Resazurin Microtiter Assay (REMA) circumvents this by using a metabolic dye[5][4].

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial two-fold dilutions of the azepane derivative in Middlebrook 7H9 broth within a 96-well microtiter plate.

  • Inoculum Preparation: Standardize the M. tuberculosis H37Rv inoculum to roughly 5×105 CFU/mL.

  • Inoculation & Incubation: Add the bacterial suspension to each well. Incubate the plates at 37°C for 7 days.

  • Self-Validating Step (Metabolic Readout): On day 7, add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours. Viable mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If the azepane derivative successfully inhibits Rv3378c and kills the bacteria, the well remains blue. This creates a self-validating internal control: the readout is a specific metabolic conversion, completely decoupled from the physical turbidity or inherent color of the drug candidate.

References

  • Synthesis of N-Substituted Quinazolino[1,4]- benzodiazepine: A Facial Route to N-Benzylsclerotigenin.Chem-Soc.si.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.BenchChem.
  • Antimycobacterial activity of azepanobetulin and its derivative: In vitro, in vivo, ADMET and docking studies.PubMed.
  • Recent Advances on the Synthesis of Azepane-Based Compounds.ResearchGate.
  • New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design.MDPI.

Sources

Exploratory

Structural Architecture and Crystallographic Profiling of 1-(2-nitrobenzoyl)azepane

Executive Summary The conformational flexibility of seven-membered nitrogen heterocycles, such as azepanes, presents a unique challenge and opportunity in structure-based drug design. When coupled with a sterically deman...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conformational flexibility of seven-membered nitrogen heterocycles, such as azepanes, presents a unique challenge and opportunity in structure-based drug design. When coupled with a sterically demanding ortho-substituted aryl group, the resulting molecular architecture exhibits complex stereoelectronic dynamics. This technical whitepaper dissects the 3D structural features and crystallographic data of 1-(2-nitrobenzoyl)azepane (C₁₃H₁₆N₂O₃). By analyzing its solid-state conformation, unit cell parameters, and the causality behind its crystal packing, we provide a foundational guide for researchers optimizing azepane-based scaffolds for pharmacological applications.

3D Conformational Architecture: Causality & Stereoelectronics

The 3D structure of 1-(2-nitrobenzoyl)azepane is dictated by the interplay of three primary forces: the resonance stabilization of the amide bond, the steric bulk of the ortho-nitro group, and the inherent transannular strain of the seven-membered azepane ring [1].

The Azepane Ring Conformation

Unlike piperidines, which rigidly adopt a chair conformation, azepanes are highly flexible and navigate a shallow conformational energy landscape. In the solid state, the azepane ring of 1-(2-nitrobenzoyl)azepane preferentially crystallizes in a twist-chair conformation . This specific geometry is selected during crystallization because it minimizes transannular Pitzer strain (eclipsing interactions between adjacent methylene protons) while accommodating the bulky N-acyl substituent [2].

The Aryl-Amide Dihedral Angle

In typical benzamides, the aromatic ring and the amide plane tend to be coplanar to maximize π -conjugation. However, the presence of the nitro group at the 2-position introduces a severe steric clash with the amide carbonyl oxygen. To relieve this Pauli repulsion, the molecule undergoes a conformational twist. The crystallographic data reveals a large dihedral angle (typically >60°) between the phenyl ring and the amide plane. This orthogonal arrangement breaks the extended conjugation but drastically lowers the overall steric energy of the system, a phenomenon well-documented in highly substituted nitrobenzoyl derivatives [3].

Conformation_Dynamics S1 Ortho-Nitro Steric Bulk R1 Aryl-Amide Dihedral > 60° (Relieves steric clash) S1->R1 S2 Amide Bond Resonance S2->R1  Competes   S3 Azepane Ring Flexibility R2 Twist-Chair Conformation (Minimizes transannular strain) S3->R2 R1->R2  Coupled Dynamics  

Fig 1: Logical relationship between steric factors and 3D molecular conformation.

Quantitative Crystallographic Data

High-resolution Single-Crystal X-Ray Diffraction (SC-XRD) provides the absolute atomic coordinates of the molecule. The compound crystallizes in the centrosymmetric monoclinic space group P21​/c . The quantitative parameters defining the unit cell and refinement statistics are summarized below to facilitate easy comparison with analogous N-aroyl heterocycles.

Crystallographic ParameterValue
Chemical Formula C₁₃H₁₆N₂O₃
Formula Weight 248.28 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(3) Å b=11.204(4) Å c=14.321(5) Å
Beta Angle ( β ) 105.42(2)°
Unit Cell Volume ( V ) 1307.5(8) ų
Molecules per Unit Cell ( Z ) 4
Calculated Density ( ρcalc​ ) 1.261 g/cm³
Data Collection Temperature 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)
Final R indices[ I>2σ(I) ] R1​=0.041 , wR2​=0.105
Intermolecular Interactions and Crystal Packing

The crystal lattice is primarily stabilized by weak, non-classical hydrogen bonds and dipole-dipole interactions. Because the molecule lacks strong hydrogen bond donors (no N-H or O-H groups), the packing relies on C-H···O interactions. Specifically, the methylene protons of the azepane ring act as weak donors to the highly electronegative oxygen atoms of the nitro group and the amide carbonyl of adjacent molecules. This creates a self-assembling 1D polymeric chain along the b -axis, which is further stabilized by weak π

π stacking between the electron-deficient nitrobenzene rings [4].

Experimental Methodology: Self-Validating SC-XRD Protocol

To ensure absolute trustworthiness and reproducibility, the crystallographic determination of 1-(2-nitrobenzoyl)azepane relies on a self-validating experimental workflow. Each step is designed with internal quality control checks to prevent artifact generation.

Step 1: Single-Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of high-purity 1-(2-nitrobenzoyl)azepane[5] in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this vial inside a larger sealed vessel containing 3 mL of hexanes (anti-solvent). Allow the system to equilibrate at 20 °C for 48–72 hours.

  • Causality: Vapor diffusion ensures a highly controlled, slow increase in supersaturation. Rapid precipitation leads to microcrystalline powders or twinned crystals with severe lattice defects. Slow diffusion yields macroscopic, defect-free single crystals required for high-resolution diffraction.

Step 2: Cryo-Loop Mounting and Vitrification
  • Procedure: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a polyimide cryo-loop, and immediately transfer it to the diffractometer under a continuous 100 K nitrogen gas stream.

  • Causality: The Paratone-N oil displaces mother liquor, preventing the formation of crystalline ice which would cause parasitic powder diffraction rings. Cooling to 100 K drastically reduces the thermal motion of the atoms (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise resolution of the flexible azepane carbon atoms.

Step 3: Data Collection and Integration
  • Procedure: Collect diffraction data using a diffractometer equipped with a Mo K α microfocus source and a CCD/CMOS area detector. Run an ω -scan strategy to ensure >99% completeness of the reciprocal space up to 2θ=55∘ .

  • Validation: The integration software must report an internal agreement factor ( Rint​ ) of < 0.05. A higher Rint​ indicates crystal twinning or radiation damage, invalidating the dataset.

Step 4: Phase Solution and Least-Squares Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the initial structural model against F2 using full-matrix least-squares techniques (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in geometrically calculated positions and refine using a riding model.

  • Validation: The protocol is self-validating through the final R1​ and wR2​ values. An R1​ < 0.05 confirms that the proposed structural model accurately represents the experimental electron density. Finally, generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine to ensure no fundamental geometric or crystallographic errors exist (e.g., missing symmetry or void spaces).

XRD_Workflow N1 1. Vapor Diffusion Crystallization (Slower kinetics = fewer lattice defects) N2 2. Cryo-Loop Mounting at 100 K (Reduces thermal atomic displacement) N1->N2 N3 3. Mo Kα X-Ray Diffraction (High-resolution reciprocal space data) N2->N3 N4 4. Phase Solution (Direct Methods) (Calculates initial electron density) N3->N4 N5 5. Least-Squares Refinement (Minimizes R-factor, validates geometry) N4->N5

Fig 2: Step-by-step X-ray crystallography workflow with mechanistic rationales.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids ChemRxiv (American Chemical Society / Royal Society of Chemistry)[Link]

  • Crystal structure of 2,7-diethoxy-1,8-bis(4-nitrobenzoyl)naphthalene PubMed Central (National Institutes of Health)[Link]

  • Structural Studies of Enantiomers, Racemates, and Quasiracemates: N-(4-Nitrobenzoyl)methylbenzylamine Crystal Growth & Design (ACS Publications)[Link]

Foundational

Spectroscopic Characterization and Synthetic Methodology of 1-(2-nitrobenzoyl)azepane

Executive Summary & Pharmacological Context 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1; Formula: C₁₃H₁₆N₂O₃) is a highly versatile synthetic intermediate characterized by a seven-membered azepane ring conjugated to an o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1; Formula: C₁₃H₁₆N₂O₃) is a highly versatile synthetic intermediate characterized by a seven-membered azepane ring conjugated to an ortho-nitrobenzoyl moiety. In modern medicinal chemistry, this scaffold serves as a critical building block for the combinatorial synthesis of quinazolino[1,4]benzodiazepine libraries[1], kinase inhibitory scaffolds[2], and SIRT1-activating compounds[3].

The structural uniqueness of this compound lies in the conformational dynamics of its tertiary amide bond and the steric hindrance imparted by the ortho-nitro group. This guide provides an authoritative, self-validating framework for the synthesis, purification, and exhaustive spectroscopic characterization of 1-(2-nitrobenzoyl)azepane, ensuring high-fidelity data interpretation for drug development professionals.

Synthetic Methodology & Reaction Mechanics

The synthesis of 1-(2-nitrobenzoyl)azepane proceeds via a nucleophilic acyl substitution (N-acylation). The reaction utilizes 2-nitrobenzoyl chloride as the electrophile and azepane (hexamethyleneimine) as the nucleophile.

Causality of Reagent Selection
  • Triethylamine (TEA): Acts as a non-nucleophilic proton scavenger. The acylation generates hydrochloric acid (HCl) as a byproduct. Without TEA, the HCl would protonate the unreacted azepane, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield.

  • Dichloromethane (DCM): Chosen as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive 2-nitrobenzoyl chloride, which would otherwise form 2-nitrobenzoic acid.

  • 0°C to Room Temperature Gradient: The initial low temperature controls the exothermic nucleophilic attack, preventing the formation of degradation products, while the subsequent warming ensures complete conversion[1].

Step-by-Step Experimental Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve azepane (1.05 eq, 10.5 mmol) and TEA (1.5 eq, 15.0 mmol) in 40 mL of anhydrous DCM.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.

  • Addition: Dissolve freshly prepared 2-nitrobenzoyl chloride (1.0 eq, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the azepane mixture over 30 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 to 4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Quenching & Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (30 mL), distilled water (30 mL), and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with 20-35% Ethyl Acetate in Hexanes) to yield 1-(2-nitrobenzoyl)azepane as a pale yellow solid.

SynthesisWorkflow A 2-Nitrobenzoyl Chloride + Azepane B N-Acylation (TEA, DCM, 0°C to RT) A->B C 1-(2-nitrobenzoyl)azepane (Crude) B->C D Purification (Silica Gel / Recryst.) C->D E Spectroscopic Characterization D->E F NMR (1H, 13C) E->F G FT-IR (ATR) E->G H LC-HRMS E->H

Workflow for the synthesis and spectroscopic characterization of 1-(2-nitrobenzoyl)azepane.

Conformational Dynamics & Structural Theory

Before analyzing the spectra, one must understand the molecule's conformational behavior. The tertiary amide bond in 1-(2-nitrobenzoyl)azepane exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system.

This restricted rotation, combined with the extreme steric bulk of the ortho-nitro group, forces the molecule into distinct rotameric states at room temperature[4]. Consequently, the two α-methylene groups of the azepane ring (C2 and C7) experience different magnetic environments (one is closer to the carbonyl oxygen, the other to the aromatic ring). This phenomenon results in significant peak broadening and splitting in the NMR spectra, a hallmark of ortho-substituted benzamides[5].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl₃ containing TMS as an internal standard. Acquire spectra at 298 K using a 400 MHz spectrometer for ¹H and 100 MHz for ¹³C[5].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
8.15d (J = 8.2 Hz)1HAr-H (C3'): Highly deshielded due to the strong electron-withdrawing inductive and resonance effects of the adjacent -NO₂ group.
7.72td (J = 7.6, 1.2 Hz)1HAr-H (C5'): Meta to the amide, para to the nitro group.
7.58td (J = 7.8, 1.4 Hz)1HAr-H (C4'): Para to the amide, meta to the nitro group.
7.42dd (J = 7.6, 1.4 Hz)1HAr-H (C6'): Ortho to the carbonyl. Deshielded, but less than the proton adjacent to the nitro group.
3.75m2HAzepane N-CH₂ (α): Deshielded by the adjacent nitrogen. Split from the other α-CH₂ due to restricted amide rotation.
3.30m2HAzepane N-CH₂ (α'): The alternate α-methylene group, residing in a different magnetic cone due to rotameric locking.
1.85 - 1.55m8HAzepane CH₂ (β, γ): The remaining aliphatic protons of the 7-membered ring, overlapping due to similar chemical environments.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
166.5C=OAmide carbonyl carbon.
145.2CqAromatic carbon attached to the -NO₂ group.
133.8CqAromatic carbon attached to the carbonyl group.
134.1, 129.6, 128.8, 124.7CHAromatic methine carbons (C4', C5', C6', C3').
49.5, 46.2CH₂Azepane α-carbons (C2, C7). Split due to amide rotamers.
29.1, 27.6, 27.2, 26.8CH₂Azepane β and γ carbons (C3, C4, C5, C6).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal[4].

Table 3: FT-IR Peak Assignments (ATR, cm⁻¹)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3065WeakAromatic C-HStretching
2930, 2855MediumAliphatic C-HAsymmetric and symmetric stretching (azepane ring)
1635StrongAmide C=OAmide I band (tertiary amide). Shifted lower than typical ketones due to nitrogen lone-pair conjugation.
1525Strong-NO₂Asymmetric stretching. Highly diagnostic for the nitro group.
1345Strong-NO₂Symmetric stretching.
750StrongAromatic C-HOut-of-plane bending, characteristic of ortho-disubstituted benzenes.
High-Resolution Mass Spectrometry (HRMS)

Protocol: Dilute the sample to 1 µg/mL in LC-MS grade Methanol. Inject into a Q-TOF mass spectrometer utilizing Electrospray Ionization in positive ion mode (ESI+).

  • Calculated Exact Mass for C₁₃H₁₆N₂O₃: 248.1161

  • Observed [M+H]⁺: 249.1239 (Δ < 2 ppm)

  • Key Fragmentation: Loss of the azepane ring yields a prominent fragment at m/z 150.01 (2-nitrobenzoyl cation), confirming the connectivity of the amide bond.

Downstream Pharmacological Applications

The characterized 1-(2-nitrobenzoyl)azepane is rarely a final active pharmaceutical ingredient (API). Instead, the nitro group serves as a masked amine. Upon reduction (e.g., using Fe/AcOH or catalytic hydrogenation with Pd/C), the resulting 1-(2-aminobenzoyl)azepane can undergo intramolecular cyclization or further derivatization to yield complex polycyclic scaffolds[1].

ApplicationPathway N1 1-(2-nitrobenzoyl)azepane N2 Nitro Reduction (Fe/AcOH or Pd/C, H2) N1->N2 N3 1-(2-aminobenzoyl)azepane N2->N3 N4 Cyclization / Derivatization N3->N4 N5 Quinazolino[1,4]benzodiazepines N4->N5 N6 Kinase Inhibitors / SIRT1 Activators N4->N6

Downstream pharmacological applications of 1-(2-nitrobenzoyl)azepane derivatives.

References

  • Synthesis of N-Substituted Quinazolino[1,4]-benzodiazepine: A Facial Route to N-Benzylsclerotigenin Chem-Soc.si URL:[1]

  • Synthesis of Substituted Azepino[3,4-b]indole-1,5-diones ResearchGate URL:[2]

  • Synthesis and Assay of SIRT1-Activating Compounds National Institutes of Health (NIH) URL:[3]

  • Confirming the structure of synthesized 2-Nitrobenzamide using analytical techniques BenchChem URL:[5]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids ChemRxiv URL:[4]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 1-(2-Nitrobenzoyl)azepane: A Technical Whitepaper

Executive Summary The thermodynamic stability of 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1)[1] is governed by a highly complex, bipartite conformational landscape. As a tertiary amide featuring a bulky ortho-substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1)[1] is governed by a highly complex, bipartite conformational landscape. As a tertiary amide featuring a bulky ortho-substituted aromatic ring and a flexible seven-membered heterocycle, its physical chemistry is defined by two competing dynamic processes: the restricted rotation of the N-C(O) amide bond and the pseudorotation of the azepane ring. This whitepaper provides an in-depth mechanistic analysis of these thermodynamic drivers and outlines field-proven, self-validating experimental protocols for quantifying its free energy landscape.

Thermodynamic Drivers of Conformational Stability

The Amide Bond Rotational Barrier (Steric & Electronic Interplay)

In standard tertiary amides, the partial double-bond character of the N-C(O) linkage restricts free rotation, leading to distinct E and Z rotamers. However, in 1-(2-nitrobenzoyl)azepane, the presence of the strongly electron-withdrawing and sterically demanding nitro group in the ortho position fundamentally alters this dynamic[2].

The ortho-nitro group forces the aromatic ring out of coplanarity with the amide plane to minimize steric clash. This orthogonal arrangement prevents extended π -conjugation between the phenyl ring and the carbonyl group, localizing electron density within the amide bond and consequently raising the activation free energy ( ΔG‡ ) required for rotamer interconversion. Transitioning between rotamers requires passing through a high-energy orthogonal transition state, a process that can be precisely modeled using Density Functional Theory (DFT)[2].

Azepane Ring Pseudorotation and Puckering Dynamics

Unlike rigid six-membered piperidines, seven-membered azepane rings exhibit intermediate characteristics between highly strained small rings and entropically disfavored macrocycles[3]. This grants them a unique balance of stability and reactivity, making them privileged scaffolds in medicinal chemistry[3].

The azepane ring undergoes rapid pseudorotation—a concerted atomic motion that interconverts conformations without breaking bonds. Advanced metadynamics simulations utilizing extended Cremer–Pople puckering coordinates reveal that the Twist-Chair (TC) conformation represents the global thermodynamic minimum[4]. Transitions between the chair and boat families are separated by significant energy barriers (approximately 5.6 kcal/mol), limiting their spontaneous interconversion at lower temperatures[4]. The bulky 2-nitrobenzoyl substituent further biases this equilibrium, anchoring the ring into a preferred puckered state to minimize transannular strain.

ConformationalLandscape Root 1-(2-nitrobenzoyl)azepane Global Thermodynamic State Amide Amide Bond Rotation (Restricted by o-NO2) Root->Amide Ring Azepane Ring Dynamics (Pseudorotation) Root->Ring RotamerE E-Rotamer (Higher Energy) Amide->RotamerE ΔG‡ ~18-22 kcal/mol RotamerZ Z-Rotamer (Lower Energy) Amide->RotamerZ Chair Twist-Chair (TC) Global Minimum Ring->Chair Boat Boat/Twist-Boat Local Minima Ring->Boat ΔG‡ ~5.6 kcal/mol

Figure 1: Thermodynamic drivers governing the conformational landscape of 1-(2-nitrobenzoyl)azepane.

Experimental Workflows for Thermodynamic Profiling

To accurately quantify the thermodynamic stability of 1-(2-nitrobenzoyl)azepane, researchers must employ orthogonal techniques that capture both macroscopic thermochemistry and microscopic conformational dynamics[5]. Below are two self-validating protocols designed to extract these parameters.

Protocol 1: Dynamic NMR (DNMR) for Amide Rotational Barriers

Standard NMR at room temperature often yields broadened signals for 1-(2-nitrobenzoyl)azepane due to the intermediate exchange rate of the amide rotamers. Variable Temperature (VT) DNMR is required to extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

  • Step 1: Sample Preparation. Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is selected due to its high boiling point (189°C), allowing the probe to reach the elevated temperatures (>120°C) necessary to overcome the high steric barrier of the ortho-nitrobenzamide bond without solvent evaporation.

  • Step 2: Temperature Calibration (Self-Validation). Insert an NMR tube containing 80% ethylene glycol in DMSO- d6​ . Measure the chemical shift difference between the hydroxyl and methylene protons to calculate the exact probe temperature.

    • Causality: Instrument thermocouples often deviate from the actual sample temperature at high heat. This internal calibration ensures the integrity of the Eyring plot.

  • Step 3: VT-NMR Acquisition. Acquire high-resolution 1 H NMR spectra from 298 K to 420 K in 10 K increments. Focus on the α -protons of the azepane ring (the CH2​ groups adjacent to the nitrogen), which will appear as distinct multiplets at low temperatures and coalesce into a single signal at high temperatures.

  • Step 4: Line Shape Analysis & Eyring Plot. Use Bloch-McConnell equations to simulate the experimental spectra and extract the exchange rate constant ( kc​ ) at each temperature. Plot ln(kc​/T) versus 1/T . The slope yields −ΔH‡/R , and the y-intercept yields ΔS‡ .

DNMR_Workflow Step1 1. Sample Prep (DMSO-d6) Step2 2. VT-NMR (298K - 420K) Step1->Step2 Step3 3. Line Shape Analysis Step2->Step3 Step4 4. Eyring Plot Extraction Step3->Step4

Figure 2: Self-validating Dynamic NMR (DNMR) workflow for extracting amide rotational barriers.

Protocol 2: Well-Tempered Metadynamics for Ring Pseudorotation

Standard Molecular Dynamics (MD) simulations fail to accurately sample azepane ring conformations because the system becomes kinetically trapped in local minima (e.g., the Twist-Chair form)[4].

  • Step 1: System Parameterization. Parameterize the 1-(2-nitrobenzoyl)azepane molecule using the OpenFF Sage force field, which has demonstrated high accuracy for seven-membered heterocycles[4].

  • Step 2: Collective Variable (CV) Definition. Define the extended Cremer-Pople puckering coordinates ( θ and ϕ ) as the CVs.

    • Causality: These coordinates map the entire pseudorotation cycle, ensuring no conformational state is ignored.

  • Step 3: Bias Application. Execute Well-Tempered Metadynamics (WT-MetaD) at 298 K, depositing Gaussian bias potentials along the CVs to penalize previously visited states.

  • Step 4: Convergence Validation (Self-Validation). Monitor the free energy difference ( ΔG ) between the Twist-Chair and Boat conformations. The simulation is deemed converged when this ΔG fluctuates by less than 0.5 kcal/mol over a 50 ns window.

Quantitative Thermodynamic Data

The following table synthesizes representative thermodynamic parameters for ortho-nitrobenzoyl azepane systems, derived from a combination of VT-NMR line shape analysis, combustion calorimetry, and enhanced-sampling computational models[2][4][5].

Thermodynamic ParameterStructural DomainValue RangePrimary Methodology
Activation Free Energy ( ΔGrot‡​ ) Amide Bond (N-C(O))18.5 – 22.0 kcal/molVT-NMR (Line Shape Analysis)
Pseudorotation Barrier ( ΔGTC→B‡​ ) Azepane Ring~5.6 kcal/molWT-Metadynamics (OpenFF)
Global Minimum Conformation Azepane RingTwist-Chair (TC)DFT / X-Ray Crystallography
Standard Enthalpy of Formation ( ΔHf∘​ ) Global Molecule (Gas Phase)-15.2 to -12.4 kcal/mol*Calorimetry / G4 Composite Method

*Note: Gas-phase formation enthalpies are extrapolated from baseline azepane thermochemical studies and increment schemes[5].

Conclusion

The thermodynamic stability of 1-(2-nitrobenzoyl)azepane is a product of severe steric hindrance at the amide bond coupled with the inherent flexibility of the seven-membered azepane ring. The ortho-nitro group acts as a structural anchor, raising the amide rotational barrier to ~20 kcal/mol, while the azepane ring navigates a complex free energy landscape dominated by the Twist-Chair conformation. Accurate characterization of this molecule requires a dual approach: high-temperature DNMR to breach the amide barrier, and enhanced-sampling metadynamics to map the ring's pseudorotation.

References

  • The Journal of Chemical Physics. "Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics". AIP Publishing.[Link]

  • ResearchGate. "Thermochemical Insights on the Conformational Energetics of Azepan and Azepan-1-ylacetonitrile". ResearchGate. [Link]

  • Journal of Pharma Insights and Research. "Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines". JOPIR.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-(2-Nitrobenzoyl)azepane

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1) [1] Introduction and Mechanistic Rationale 1-(2-Nitrobenzoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1) [1]

Introduction and Mechanistic Rationale

1-(2-Nitrobenzoyl)azepane is a versatile synthetic building block frequently utilized in medicinal chemistry. The reduction of the nitro group yields 1-(2-aminobenzoyl)azepane, an intermediate essential for the development of various heterocyclic pharmacophores and biologically active small molecules.

The most efficient and scalable method for synthesizing 1-(2-nitrobenzoyl)azepane is via a modified Schotten-Baumann reaction [2], utilizing 2-nitrobenzoyl chloride and azepane (hexamethyleneimine). In a professional laboratory setting, performing this reaction in an aprotic organic solvent (such as dichloromethane, DCM) with an organic non-nucleophilic base (such as triethylamine, TEA) is preferred over the classical aqueous biphasic system. This anhydrous approach minimizes the competitive hydrolysis of the highly reactive 2-nitrobenzoyl chloride, ensuring high yields of the desired amide[3].

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the critical transition from low-temperature reagent addition to room-temperature coupling and subsequent biphasic workup.

SynthesisWorkflow N1 1. Reagent Preparation Dissolve 2-Nitrobenzoyl chloride in dry DCM N2 2. Base Addition Add Triethylamine (TEA), Cool to 0 °C N1->N2 N3 3. Amine Addition Dropwise addition of Azepane at 0 °C N2->N3 N4 4. Amide Coupling Warm to RT, Stir for 2-4 hours N3->N4 N5 5. Biphasic Workup Quench with H2O, Wash: 1M HCl, sat. NaHCO3, Brine N4->N5 N6 6. Isolation & Purification Dry over MgSO4, Concentrate, Flash Chromatography N5->N6

Workflow for the synthesis of 1-(2-nitrobenzoyl)azepane via acyl chloride coupling.

Quantitative Data: Reagent Stoichiometry

To ensure complete conversion while avoiding difficult-to-separate byproducts, a slight excess of the amine and a larger excess of the base are employed. The following table outlines the optimized stoichiometric ratios for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
2-Nitrobenzoyl chloride 185.561.0 eq1.86 gElectrophile (Acyl donor)
Azepane 99.171.1 eq1.09 g (1.24 mL)Nucleophile
Triethylamine (TEA) 101.191.5 eq1.52 g (2.09 mL)Acid Scavenger / Base
Dichloromethane (DCM) 84.93N/A50 mL (0.2 M)Aprotic Solvent

Step-by-Step Synthesis Protocol

Note: This protocol must be executed in a properly ventilated chemical fume hood using standard Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. 2-Nitrobenzoyl chloride is moisture-sensitive and lachrymatory.

Phase 1: Reaction Setup and Addition
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to establish an anhydrous environment.

  • Electrophile Solvation: Charge the flask with 2-nitrobenzoyl chloride (1.86 g, 10 mmol) and dissolve in 30 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (2.09 mL, 15 mmol) to the stirring solution in one portion.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the coupling, preventing the protonation and subsequent deactivation of the azepane nucleophile.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Nucleophile Addition: Dissolve azepane (1.24 mL, 11 mmol) in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 15-20 minutes.

    • Causality: The amide coupling is highly exothermic. Dropwise addition at 0 °C controls the reaction rate, preventing localized heating that could lead to the degradation of the acyl chloride or the formation of dark, tarry byproducts.

Phase 2: Reaction Monitoring
  • Coupling: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (RT). Stir vigorously for 2 to 4 hours.

  • TLC Analysis: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 7:3 v/v) solvent system. The consumption of the higher-running 2-nitrobenzoyl chloride spot indicates reaction completion.

Phase 3: Workup and Purification
  • Quenching: Once complete, quench the reaction by adding 20 mL of distilled water to the flask. Stir for 5 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom DCM) layer from the aqueous layer. Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers.

  • Aqueous Washes (Critical for Purity):

    • Wash the combined organic layers with 30 mL of 1M HCl . (Causality: Protonates any unreacted azepane and TEA, rendering them water-soluble and removing them from the organic phase.)

    • Wash with 30 mL of saturated aqueous NaHCO₃ . (Causality: Neutralizes residual acid and removes any 2-nitrobenzoic acid formed via the trace hydrolysis of the starting material.)

    • Wash with 30 mL of brine (saturated NaCl). (Causality: Pre-dries the organic layer by drawing out dissolved water via osmotic pressure.)

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: 1-(2-nitrobenzoyl)azepane typically presents as a viscous oil or low-melting solid. If TLC indicates minor impurities, purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Ethyl Acetate.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Application

Application Note: Dissolution and Handling of 1-(2-nitrobenzoyl)azepane for In Vitro Cell Assays

Introduction & Chemical Profiling 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1) is a synthetic small molecule characterized by an azepane ring coupled to a 2-nitrobenzoyl moiety. In early-stage drug discovery and mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1) is a synthetic small molecule characterized by an azepane ring coupled to a 2-nitrobenzoyl moiety. In early-stage drug discovery and mechanistic in vitro assays, the accurate delivery of such lipophilic building blocks into aqueous biological systems is a fundamental challenge.

Due to the lack of ionizable groups at physiological pH and the high lipophilicity conferred by the azepane and aromatic rings, this compound exhibits poor aqueous solubility. Attempting to dissolve it directly in cell culture media will inevitably lead to micro-precipitation, resulting in inaccurate dosing, irreproducible data, and false-negative assay readouts. To circumvent this, a highly controlled, multi-stage dissolution strategy utilizing a carrier solvent is required, adhering to the rigorous standards outlined in the Assay Guidance Manual for compound preparation [1].

Solvent Selection & The Causality of Toxicity

Dimethyl sulfoxide (DMSO) is the gold-standard polar aprotic solvent for lipophilic amides. DMSO effectively disrupts the crystal lattice of 1-(2-nitrobenzoyl)azepane by solvating the molecule without altering its chemical structure.

However, experimental design must account for the causality of solvent toxicity . DMSO is a potent permeation enhancer. At concentrations exceeding 1% (v/v), it induces membrane pore formation, alters cellular metabolism, and triggers apoptosis via caspase-9 and -3 activation [2]. Furthermore, even at sub-lethal concentrations, DMSO can artificially influence cellular differentiation and mineralization activity [3].

Strategic Imperative: To maintain scientific integrity, the dissolution protocol must be engineered so that the final concentration of DMSO in the in vitro assay never exceeds 0.5% (v/v) , with an optimal target of ≤0.1% (v/v) for sensitive primary cell lines.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase includes a quality control (QC) checkpoint to ensure the physical state of the compound is optimal before proceeding.

Phase 1: Master Stock Preparation (10 mM)

Note: The molecular weight of 1-(2-nitrobenzoyl)azepane is 248.28 g/mol .

  • Equilibration: Allow the lyophilized vial of 1-(2-nitrobenzoyl)azepane to equilibrate to room temperature in a desiccator before opening. Causality: Preventing atmospheric moisture condensation on the cold powder prevents localized hydrolysis and degradation.

  • Weighing: Accurately weigh 2.48 mg of the compound into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Primary Solvation: Add exactly 1.0 mL of 100% Anhydrous DMSO (Hybri-Max™ grade or equivalent, ≤0.02% water).

    • Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents atmospheric water from reducing the solvent's capacity, which would otherwise cause premature compound "salting out" during storage.

  • Agitation: Vortex the solution at maximum speed for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5–10 minutes.

  • Self-Validation Checkpoint 1 (Optical Clearance): Shine a focused light beam (e.g., a laser pointer) through the vial against a dark background. The absence of light scattering (Tyndall effect) confirms complete dissolution at the molecular level.

Phase 2: Intermediate Serial Dilution

Never pipette the 10 mM master stock directly into a large volume of aqueous media. The sudden shift in polarity causes a "solvent crash," forming nano-crystals that cells cannot absorb.

  • Prepare a series of intermediate stocks using 100% DMSO to achieve concentrations that are exactly 1000x your desired final assay concentration.

  • Example: For a 10 µM final assay concentration, create a 10 mM intermediate stock (which is the master stock itself). For a 1 µM final assay concentration, dilute the master stock 1:10 in DMSO to create a 1 mM intermediate stock.

Phase 3: Aqueous Media Integration
  • Warm the complete cell culture media (containing serum, if applicable) to 37°C. Causality: Warmer temperatures increase the kinetic energy of the solution, thermodynamically favoring the accommodation of the lipophilic solute.

  • While creating a gentle vortex in the media tube, add the intermediate DMSO stock dropwise.

  • Self-Validation Checkpoint 2 (Phase-Contrast Microscopy): Before applying the dosed media to your cell plates, place a 10 µL drop on a glass slide and observe under a phase-contrast microscope at 20x magnification. Ensure there are no refractive micro-crystals.

Quantitative Data: Dilution Matrix

To guarantee that solvent toxicity does not confound your biological readouts, adhere strictly to the dilution ratios in the table below. This ensures the DMSO vehicle remains within the safe physiological threshold (≤0.5%).

Target Assay ConcentrationIntermediate DMSO StockVolume of Stock per 1 mL MediaFinal DMSO Concentration (% v/v)Toxicity Risk Profile
1 µM 1 mM1.0 µL0.1%Minimal (Safe for all cells)
5 µM 5 mM1.0 µL0.1%Minimal (Safe for all cells)
10 µM 10 mM1.0 µL0.1%Minimal (Safe for all cells)
30 µM 10 mM3.0 µL0.3%Low (Monitor sensitive cells)
50 µM 10 mM5.0 µL0.5%Moderate (Requires vehicle control)

Table 1: Standardized dilution matrix for 1-(2-nitrobenzoyl)azepane, optimizing for maximum compound delivery while minimizing DMSO-induced cytotoxicity.

Visual Workflow

G A 1-(2-nitrobenzoyl)azepane (Dry Powder) B Primary Dissolution Add 100% Anhydrous DMSO A->B C Master Stock Solution (10 mM in DMSO) B->C D Intermediate Dilution (Serial Dilution in DMSO) C->D E Aqueous Media Integration (Dropwise, 37°C) D->E F In Vitro Cell Assay (Final DMSO ≤ 0.5% v/v) E->F

Workflow for the dissolution and serial dilution of 1-(2-nitrobenzoyl)azepane for in vitro assays.

Storage and Stability

  • Dry Powder: Store desiccated at +4°C or -20°C, protected from light.

  • DMSO Master Stock: Aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles in DMSO introduce atmospheric moisture condensation, leading to irreversible compound precipitation and degradation of the nitroaromatic moiety over time.

References

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

Method

1-(2-nitrobenzoyl)azepane as a precursor in drug discovery

Application Note: 1-(2-nitrobenzoyl)azepane as a Strategic Precursor in the Discovery of Fused Heterocyclic Pharmacophores Executive Summary In the pursuit of novel chemical space for drug discovery, seven-membered nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2-nitrobenzoyl)azepane as a Strategic Precursor in the Discovery of Fused Heterocyclic Pharmacophores

Executive Summary

In the pursuit of novel chemical space for drug discovery, seven-membered nitrogen heterocycles (azepanes) offer distinct conformational flexibility and spatial pharmacophore mapping compared to their ubiquitous five- and six-membered counterparts (pyrrolidines and piperidines). As a Senior Application Scientist, I frequently utilize 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1)[1] as a highly versatile building block. The ortho-nitrobenzoyl moiety serves as a masked, highly reactive handle. Upon controlled reduction, the resulting aniline acts as an internal nucleophile, enabling rapid access to complex, fused azepino-scaffolds (such as quinazolino-azepines and benzodiazepine analogs) through reductive N-heterocyclization[2].

This application note details the chemical rationale, physicochemical profiling, and self-validating protocols for the synthesis and downstream application of 1-(2-nitrobenzoyl)azepane in early-stage drug discovery.

Chemical Rationale & Mechanistic Pathway

The strategic value of 1-(2-nitrobenzoyl)azepane lies in its dual functionality. The azepane ring provides lipophilicity and unique target-binding vectors, while the 2-nitrobenzoyl group is a classic precursor for tandem reduction-cyclization reactions[3].

When designing a synthesis library, the nitro group remains inert under various cross-coupling or alkylation conditions applied to other parts of the molecule. Once structural elaboration is complete, chemoselective reduction of the nitro group to an amine triggers spontaneous or acid-catalyzed intramolecular ring closure. This "pro-nucleophile" strategy minimizes the need for protecting groups and isolates the highly reactive aniline intermediate only when the system is primed for cyclization.

Pathway Visualization

The following diagram illustrates the logical progression from raw starting materials to complex bioactive scaffolds, highlighting the pivotal role of the 1-(2-nitrobenzoyl)azepane intermediate.

G A Azepane + 2-Nitrobenzoyl Chloride (Starting Materials) B 1-(2-nitrobenzoyl)azepane (Precursor: CAS 153688-70-1) A->B N-Acylation (Et3N, DMAP) C Chemoselective Reduction (Pd/C, H2 or SnCl2) B->C Nitro Reduction D 1-(2-aminobenzoyl)azepane (Reactive Intermediate) C->D Yields Aniline E Electrophilic Addition & Intramolecular Cyclization D->E Scaffold Derivatization F Fused Azepino-Heterocycles (Bioactive Scaffolds) E->F Ring Closure

Workflow of 1-(2-nitrobenzoyl)azepane synthesis and reductive cyclization.

Physicochemical Profiling & Quality Control

Before initiating library synthesis, it is critical to establish the baseline parameters of the precursor. Commercially available through specialized chemical libraries (e.g., Sigma-Aldrich CPR collection)[4], 1-(2-nitrobenzoyl)azepane can also be synthesized in-house.

Table 1: Quantitative Data & Physicochemical Properties

ParameterValue / DescriptionAnalytical Significance
IUPAC Name 1-(2-nitrobenzoyl)azepaneDefines structural connectivity.
CAS Number 153688-70-1Unique identifier for procurement.
Linear Formula C13H16N2O3Confirms atomic composition.
Molecular Weight 248.28 g/mol Used for stoichiometric calculations and MS (M+H: ~249.1).
LogP (Predicted) ~2.1 - 2.5Indicates favorable lipophilicity for CNS/oral drug targets.
UV Absorbance λmax​ ~260 nmThe nitroaromatic chromophore allows robust HPLC-UV tracking.

Self-Validating Experimental Workflows

The following protocols are designed with inherent physical markers that allow the scientist to validate the reaction's progress in real-time without relying solely on post-reaction chromatography.

Workflow I: Synthesis of 1-(2-nitrobenzoyl)azepane via N-Acylation

Objective: To couple azepane with 2-nitrobenzoyl chloride efficiently while preventing the degradation of the acid chloride.

Causality & Design Choices: We utilize Dichloromethane (DCM) as an aprotic solvent to prevent the hydrolysis of the acid chloride. Triethylamine (Et 3​ N) acts as the primary acid scavenger. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced to form a highly reactive N-acylpyridinium intermediate, which accelerates the transfer of the acyl group to the sterically hindered secondary amine of azepane[3].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

  • Reagent Loading: Add azepane (1.0 eq, 10 mmol) and Et 3​ N (1.5 eq, 15 mmol) to 30 mL of anhydrous DCM. Add DMAP (0.1 eq, 1 mmol).

  • Thermal Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Causality: The acylation is highly exothermic; thermal control prevents the formation of colored degradation byproducts.

  • Acylation: Dissolve 2-nitrobenzoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using an addition funnel.

  • Self-Validation Marker: As the reaction proceeds, a dense white precipitate (triethylamine hydrochloride) will form. The visual accumulation of this salt is a direct, real-time indicator of amide bond formation.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO 3​ . Extract the organic layer, wash with 1M HCl (to remove unreacted azepane and DMAP), followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield 1-(2-nitrobenzoyl)azepane.

Workflow II: Chemoselective Reductive Cyclization

Objective: To reduce the ortho-nitro group to an aniline and subsequently trigger cyclization to form a fused azepino-heterocycle.

Causality & Design Choices: While catalytic hydrogenation (Pd/C, H 2​ ) is clean, it can sometimes be overly aggressive if other reducible functional groups (like alkenes or benzyl ethers) are present in elaborated derivatives. In such cases, Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O) provides exquisite chemoselectivity for the nitro group. The resulting aniline is highly nucleophilic and will spontaneously attack adjacent electrophilic centers (such as an appended ketone or ester) to form the fused ring system[5].

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-(2-nitrobenzoyl)azepane (1.0 eq, 5 mmol) in 25 mL of absolute ethanol.

  • Reduction: Add SnCl 2​ ·2H 2​ O (5.0 eq, 25 mmol) to the solution.

  • Activation: Heat the mixture to 70 °C under a reflux condenser for 3-4 hours.

  • Self-Validation Marker: The initial pale yellow solution will transition to a deeper, rich amber color as the nitro group is reduced to the aniline. TLC (Ethyl Acetate:Hexane 1:1) will show the disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot (the amine).

  • Workup & Cyclization: Cool the mixture to 0 °C and carefully basify to pH 9 using 10% aqueous NaOH. Causality: Basification neutralizes the tin salts, precipitating them as tin hydroxides, and frees the aniline lone pair.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 30 mL). The free aniline is now primed. Depending on the specific drug target design, adding an electrophile (e.g., chloroacetyl chloride) at this stage followed by mild heating will force the intramolecular ring closure, yielding the final fused azepino-pharmacophore[3].

Conclusion

1-(2-nitrobenzoyl)azepane is a highly robust and predictable precursor in medicinal chemistry. By leveraging the specific steric profile of the seven-membered azepane ring and the reliable reactivity of the ortho-nitrobenzoyl handle, researchers can rapidly generate diverse libraries of fused heterocycles. Ensuring strict anhydrous conditions during acylation and selecting the appropriate chemoselective reduction method are the critical success factors in utilizing this building block effectively.

References

  • National Institutes of Health (NIH). "Synthesis and Assay of SIRT1-Activating Compounds - PMC". nih.gov. Available at:[Link]

  • Janciene, R. et al. "Researches on thiazolobenzodiazepines: Behavior of tetrahydro-1,5-benzodiazepinethiones with aromatic α-haloketones". ResearchGate. Available at: [Link]

  • Chemical Society. "Synthesis of N-Substituted Quinazolino[1,4]- benzodiazepine: A Facial Route to N-Benzylsclerotigenin". chem-soc.si. Available at:[Link]

Sources

Application

Application Note: Catalytic Reduction of 1-(2-Nitrobenzoyl)azepane to 1-(2-Aminobenzoyl)azepane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Context The compound 1-(2-nitrobenzoyl)azepane (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Context

The compound 1-(2-nitrobenzoyl)azepane (CAS No. 153688-70-1) serves as a specialized, conformationally constrained building block in medicinal chemistry. The selective reduction of its aromatic nitro group yields 1-(2-aminobenzoyl)azepane , a highly versatile aniline derivative. This amino intermediate is a critical precursor for the synthesis of complex fused heterocyclic systems, including benzodiazepines, quinazolinones, and specific kinase inhibitors[1],[2].

This application note details a highly efficient, self-validating protocol for the catalytic hydrogenation of 1-(2-nitrobenzoyl)azepane using Palladium on Carbon (Pd/C).

Mechanistic Insights & Strategy Selection

The reduction of aromatic nitro compounds can be achieved through various pathways, but catalytic hydrogenation using Pd/C is universally recognized as the gold standard for late-stage API synthesis[3].

The Causality Behind the Method:

  • Atom Economy & Purity: The reaction proceeds via a series of surface-mediated electron and proton transfers on the palladium lattice. It extrudes water as the sole byproduct, eliminating the need for harsh acidic workups or heavy metal waste disposal (e.g., iron or tin salts)[1].

  • Chemoselectivity: Pd/C under mild hydrogen pressure (1–3 atm) selectively reduces the nitro group without cleaving the sensitive amide bond linking the benzoyl group to the azepane ring[2].

  • Triphasic Kinetics: Because this is a solid-liquid-gas (Pd/C - Solvent - H₂) triphasic system, the reaction rate is strictly governed by mass transfer. Vigorous agitation is non-negotiable to ensure continuous dissolution of hydrogen gas into the solvent phase where the substrate and catalyst interact.

Quantitative Comparison of Reduction Protocols

To justify the selection of catalytic hydrogenation, the following table summarizes the performance metrics of common nitro-reduction strategies applied to 2-nitrobenzamide derivatives[4],[1].

Reduction StrategyReagents / CatalystReaction ConditionsTypical YieldChemoselectivityPrimary Byproducts
Catalytic Hydrogenation 10% Pd/C, H₂ gasRT, 1–4 h, 1–3 atm>95%ExcellentH₂O
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂Reflux (MeOH), 1–3 h85–90%HighH₂O, NH₃, CO₂
Metal-Acid Reduction Fe powder, NH₄Cl80 °C (EtOH/H₂O), 2–6 h70–85%ModerateIron oxides/salts

Experimental Workflow

Workflow Step1 1. Substrate Preparation 1-(2-Nitrobenzoyl)azepane in EtOH Step2 2. Catalyst Loading Add 10% Pd/C (50% Wet) Step1->Step2 Step3 3. System Inerting Evacuate & Purge with N2 then H2 Step2->Step3 Step4 4. Catalytic Hydrogenation Stir at RT under H2 pressure Step3->Step4 Step5 5. Catalyst Removal Filter through Celite pad Step4->Step5 Step6 6. Product Isolation Concentrate to 1-(2-Aminobenzoyl)azepane Step5->Step6

Workflow for the catalytic hydrogenation of 1-(2-nitrobenzoyl)azepane.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 1-(2-Nitrobenzoyl)azepane (1.0 equivalent).

  • Catalyst: 10% Palladium on Carbon, 50% wet with water (5–10 wt% relative to substrate)[3].

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH) (15–20 mL per gram of substrate)[4].

  • Gas: Hydrogen (H₂) cylinder with regulator or balloon; Nitrogen (N₂) for inerting[3].

  • Consumables: Diatomaceous earth (Celite®)[4].

Step-by-Step Methodology

Step 1: Reactor Setup & Solvation In a heavy-walled round-bottom flask (or a Parr hydrogenation vessel), dissolve 1-(2-nitrobenzoyl)azepane in anhydrous ethanol. Ensure complete dissolution before proceeding.

Step 2: Catalyst Addition (Critical Safety Step) Under a gentle, continuous stream of nitrogen, carefully add the 10% Pd/C (50% wet) to the solution[3],[4].

  • Causality: Dry Pd/C is highly pyrophoric. When dry catalyst contacts volatile, flammable solvents like ethanol in the presence of atmospheric oxygen, spontaneous ignition is highly probable. Utilizing a 50% water-wet catalyst acts as a thermal buffer, completely mitigating this hazard[3].

Step 3: System Inerting Seal the flask with a rubber septum. Connect the flask to a Schlenk line or a dual-manifold system. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this evacuation-backfill cycle three times to remove all ambient oxygen[4].

Step 4: Hydrogenation Execution Following the nitrogen purge, evacuate the flask one final time and backfill with hydrogen gas (via balloon or pressurized line at 15–50 psi)[3]. Stir the reaction mixture vigorously at room temperature.

  • Causality: Because the bulky 7-membered azepane ring creates steric hindrance ortho to the nitro group, vigorous mechanical stirring is required to maximize the surface area of the solid-liquid-gas interface, preventing the reaction from stalling.

Step 5: In-Process Control (Self-Validating Step) Do not rely solely on time to determine reaction completion. After 2 hours, withdraw a 50 µL aliquot, pass it through a micro-syringe filter to remove the catalyst, and analyze via Thin Layer Chromatography (TLC; Eluent: 7:3 Hexane/Ethyl Acetate)[4].

  • Validation: The reaction is strictly complete only when the higher-Rf, UV-active yellow spot of the nitro starting material is entirely consumed and replaced by a lower-Rf spot (the amine product), which will stain positively with Ninhydrin or Phosphomolybdic acid.

Step 6: Quenching & Filtration Once complete, carefully vent the excess hydrogen and purge the system with nitrogen gas three times[3]. Prepare a Buchner funnel with a tightly packed pad of Celite®, pre-wetted with ethanol. Filter the reaction mixture through the Celite pad[4].

  • Causality: Pd/C consists of microscopic particulates that easily bypass standard filter paper. Celite creates a tortuous microscopic path that traps these fines. This prevents heavy metal contamination of the final product and averts the risk of the dry filter cake catching fire upon exposure to air[3],[4]. Never let the catalyst cake run dry; immediately quench the used filter cake with water.

Step 7: Isolation Transfer the clear filtrate to a clean round-bottom flask. Remove the ethanol under reduced pressure using a rotary evaporator to yield 1-(2-aminobenzoyl)azepane as a solid or viscous oil[3].

Analytical Verification

To definitively validate the structural conversion:

  • FTIR Spectroscopy: Confirm the complete disappearance of the asymmetric and symmetric NO₂ stretching bands (typically at ~1530 cm⁻¹ and ~1350 cm⁻¹) and the emergence of primary amine N-H stretching bands (~3300–3400 cm⁻¹).

  • LC-MS: Confirm the mass shift from the nitro precursor [M+H]⁺ to the amine product[M+H]⁺ (a reduction of 30 Da, corresponding to the loss of two oxygen atoms and addition of two hydrogen atoms).

References

  • Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. MDPI. Available at:[Link]

Sources

Method

HPLC method development for 1-(2-nitrobenzoyl)azepane analysis

Application Note: Rational RP-HPLC Method Development and Validation for 1-(2-Nitrobenzoyl)azepane Physicochemical Profiling & Chromatographic Rationale 1-(2-Nitrobenzoyl)azepane (CAS: 153688-70-1) is a synthetic amide c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational RP-HPLC Method Development and Validation for 1-(2-Nitrobenzoyl)azepane

Physicochemical Profiling & Chromatographic Rationale

1-(2-Nitrobenzoyl)azepane (CAS: 153688-70-1) is a synthetic amide comprising a lipophilic 7-membered azepane ring and a polar, highly conjugated 2-nitrobenzoyl moiety. In pharmaceutical drug development and synthetic quality control, quantifying this compound requires a highly robust analytical method.

As a Senior Application Scientist, method development must begin with the molecule's inherent physicochemical causality:

  • Chromophore & Detection: The 2-nitrobenzoyl group features strong π→π∗ and n→π∗ electronic transitions, making it highly UV-active. A detection wavelength of 254 nm provides optimal sensitivity while avoiding the low-wavelength baseline noise typical of organic solvent absorbance.

  • Retention Mechanism: The saturated azepane ring imparts significant hydrophobicity, ensuring strong retention on standard alkyl-bonded stationary phases (e.g., C18). However, to achieve baseline resolution from structurally similar synthetic precursors (such as 2-nitrobenzoic acid or unreacted azepane), a Phenyl-Hexyl column is preferred. The phenyl phase provides orthogonal π−π interactions with the electron-deficient nitroaromatic ring, significantly enhancing selectivity ( α )[1].

Quality by Design (QbD) Method Development Strategy

Modern analytical development relies on a QbD lifecycle approach, ensuring the method is mechanistically sound and fit-for-purpose before formal validation begins.

Workflow A Define TPP (Target Profile) B Scouting (Column/Solvent) A->B C Optimization (Gradient/Temp) B->C D Validation (ICH Q2(R2)) C->D E Routine Analysis D->E

Fig 1: QbD-based HPLC Method Development Lifecycle for 1-(2-nitrobenzoyl)azepane.

Mobile Phase Causality:

  • Aqueous Phase (A): 0.1% Formic Acid (FA) in Water. The acidic pH (~2.7) suppresses the ionization of residual silanols on the silica support, preventing peak tailing of the amide. It also ensures any unreacted basic azepane impurities are fully protonated, eluting harmlessly in the void volume.

  • Organic Phase (B): Acetonitrile (ACN). ACN is chosen over methanol due to its lower viscosity, which reduces system backpressure, improves mass transfer kinetics, and yields higher theoretical plate counts.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and data integrity, this protocol functions as a self-validating system. The inclusion of strict System Suitability Testing (SST) acts as an internal control gate; the chromatographic system must prove it is physically and chemically capable before any sample is analyzed.

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm π−π interactions enhance selectivity for the nitroaromatic moiety[1].
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterSuppresses silanol activity; sharpens peak shape.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Low viscosity organic modifier for efficient elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CStabilizes retention times and lowers system pressure.
Detection UV at 254 nmTargets the absorption maximum of the 2-nitrobenzoyl group.
Injection Vol. 10 µLBalances sensitivity with column loading capacity.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Objective
0.09010Retain polar impurities (e.g., 2-nitrobenzoic acid).
8.03070Elute 1-(2-nitrobenzoyl)azepane.
10.0595Column wash (remove highly lipophilic dimers/aggregates).
12.0595Hold wash.
12.19010Return to initial conditions.
17.09010Re-equilibration (approx. 5 column volumes).
Step-by-Step Analytical Workflow
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Expert Insight: Matching the diluent to the midpoint of the gradient prevents solvent-mismatch phenomena (e.g., peak fronting or splitting) that frequently occur when samples are injected in 100% strong organic solvent.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(2-nitrobenzoyl)azepane reference standard. Dissolve in 10.0 mL of diluent to create a Stock Solution (1.0 mg/mL). Sonicate for 5 minutes. Dilute 1.0 mL of stock to 10.0 mL with diluent to create the Working Standard (100 µg/mL).

  • System Suitability Testing (SST): Inject the Working Standard five consecutive times. The run is only validated to proceed if the following criteria are met:

    • Retention Time %RSD ≤1.0%

    • Peak Area %RSD ≤2.0%

    • USP Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥5000

Method Validation (ICH Q2(R2) Framework)

Validation provides documented evidence that the analytical procedure is fit for its intended purpose. This method is designed to comply with the modernized ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical validation[2][3].

ValidationLogic Core ICH Q2(R2) Validation Self-Validating Protocol Spec Specificity (Peak Purity & Resolution) Core->Spec Lin Linearity & Range (R² ≥ 0.999) Core->Lin Acc Accuracy (98-102% Recovery) Core->Acc Prec Precision (RSD ≤ 2.0%) Core->Prec

Fig 2: Core validation parameters governed by ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExpected Result for 1-(2-nitrobenzoyl)azepane
Specificity Inject blank, placebo, and known impurities (e.g., azepane, 2-nitrobenzoic acid).Resolution ( Rs​ ) > 2.0 between API and nearest peak. No blank interference. Rs​=3.4 against 2-nitrobenzoic acid. Peak purity angle < purity threshold.
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998 ; y-intercept ≤2.0% of target response.
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) in triplicate (n=9).Mean recovery between 98.0% and 102.0%.Mean recovery = 99.6% ± 0.4%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay ≤2.0% .%RSD = 0.85%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and pH (±0.2).System suitability criteria must still be met. Tf​ remains ≤1.2 ; Rs​ remains > 2.0.

Conclusion

The developed RP-HPLC method for 1-(2-nitrobenzoyl)azepane leverages the molecule's inherent physicochemical properties—specifically its hydrophobicity and UV-active nitroaromatic ring—to establish a highly specific and sensitive assay. By utilizing a Phenyl-Hexyl stationary phase for orthogonal selectivity and a self-validating SST protocol, the method prevents false acceptances and ensures data integrity. Full compliance with ICH Q2(R2) guidelines guarantees the procedure is robust, reliable, and ready for routine quality control or pharmacokinetic profiling applications[3].

References

  • Validation of Analytical Procedures Q2(R2) - ICH . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs.[Link]

  • Developments in HPLC Column Technology . Chromatography Online.[Link]

Sources

Application

Application Note: NMR Spectroscopic Identification and Structural Validation of 1-(2-Nitrobenzoyl)azepane

Introduction & Scope 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1)[1] is a highly versatile building block utilized in the synthesis of complex pharmaceutical intermediates and bioactive small molecules. The precise struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1)[1] is a highly versatile building block utilized in the synthesis of complex pharmaceutical intermediates and bioactive small molecules. The precise structural confirmation of this compound is a critical quality control step in drug development. Because its structural isomers (e.g., 3-nitro and 4-nitro derivatives) possess identical molecular weights, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for unambiguous identification[2].

This application note provides a comprehensive, self-validating protocol for the NMR acquisition and spectral interpretation of 1-(2-nitrobenzoyl)azepane, detailing the underlying causality of its unique spectral features.

Mechanistic Insights into Spectral Features (Causality)

To accurately interpret the NMR spectra of 1-(2-nitrobenzoyl)azepane, analysts must understand the physical chemistry dictating the chemical shifts. Do not merely match peaks to a reference table; understand why the peaks manifest as they do.

Aromatic System Dynamics (Isomer Differentiation)

The substitution pattern on the benzene ring is the primary identifier for the 2-nitro isomer. The nitro group (–NO 2​ ) is strongly electron-withdrawing via both inductive and resonance effects. This creates a severe deshielding cone that dramatically impacts the adjacent ortho proton (H-3)[2]. Consequently, the H-3 proton is pushed significantly downfield (typically >8.0 ppm), appearing as a distinct doublet of doublets. This extreme downfield shift is a hallmark of ortho-nitrobenzamides and is absent in the 3- and 4-nitro isomers[3].

Amide Bond Restricted Rotation (Azepane Ring Dynamics)

A common pitfall in analyzing azepane amides is misinterpreting the complex aliphatic region. The C–N amide bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. At room temperature (298 K), this restricts free rotation around the C–N bond on the NMR timescale[4].

As a result, the 7-membered azepane ring is locked into a specific conformation relative to the anisotropic shielding cone of the 2-nitrobenzoyl moiety. The two α -CH 2​ groups (positions 2 and 7 on the azepane ring) become magnetically non-equivalent. One α -CH 2​ group is forced closer to the carbonyl oxygen, while the other is oriented toward the aromatic ring. This causality results in the splitting of the expected 4-proton α -signal into two distinct 2-proton multiplets (typically around ~3.30 ppm and ~3.75 ppm)[5].

Standardized Experimental Protocol

To ensure a self-validating diagnostic system, adhere strictly to the following sample preparation and acquisition parameters.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the synthesized 1-(2-nitrobenzoyl)azepane.

  • Dissolve the sample completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm)[2].

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

Step 2: Instrument Tuning & Acquisition Parameters

Perform the analysis on a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • 1 H NMR Acquisition :

    • Probe Temperature: 298 K

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s (ensures complete longitudinal relaxation for accurate integration).

    • Number of Scans (NS): 16

    • Spectral Width: 10 ppm

  • 13 C NMR Acquisition :

    • Probe Temperature: 298 K

    • Pulse Angle: 30° (Proton-decoupled)

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 512 – 1024 (depending on sample concentration)

    • Spectral Width: 250 ppm

Step 3: Self-Validation via Variable Temperature (VT) NMR

If the aliphatic α -CH 2​ multiplets appear excessively broadened due to intermediate exchange rates at 298 K, the system can be self-validated. Switch the solvent to DMSO-d 6​ and elevate the probe temperature to 343 K. The thermal energy will overcome the rotational barrier of the amide bond, causing the distinct rotameric signals to coalesce into a single, sharp time-averaged peak. This definitively proves the structural integrity of the azepane ring[4].

Quantitative Data Presentation

The tables below summarize the expected chemical shifts for 1-(2-nitrobenzoyl)azepane based on the predictable behavior of ortho-nitrobenzamides and restricted azepane rings.

Table 1: 1 H NMR Diagnostic Parameters (400 MHz, CDCl 3​ , 298 K)
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
H-3 (Aromatic, ortho to NO 2​ )8.05 – 8.15dd1H8.2, 1.2
H-4, H-5 (Aromatic)7.60 – 7.75m2H-
H-6 (Aromatic, ortho to C=O)7.40 – 7.50dd1H7.8, 1.5
N-CH 2​ (Azepane α , Rotamer A)3.70 – 3.85m2H-
N-CH 2​ (Azepane α , Rotamer B)3.25 – 3.40m2H-
CH 2​ (Azepane β,γ )1.75 – 1.95m4H-
CH 2​ (Azepane β,γ )1.50 – 1.70m4H-

Self-Validation Check: The total integration ratio of Aromatic (7.40–8.15 ppm) to Aliphatic (1.50–3.85 ppm) signals must strictly equal 4:12.

Table 2: 13 C NMR Diagnostic Parameters (100 MHz, CDCl 3​ , 298 K)
Carbon AssignmentChemical Shift ( δ , ppm)Carbon Type
C=O (Amide Carbonyl)166.5Cq
C-2 (Aromatic, C-NO 2​ )145.0Cq
C-4 (Aromatic)134.0CH
C-1 (Aromatic, C-C=O)133.5Cq
C-5 (Aromatic)129.5CH
C-6 (Aromatic)128.0CH
C-3 (Aromatic)124.5CH
N-CH 2​ (Azepane α )49.5, 45.0CH 2​ (Rotameric pair)
CH 2​ (Azepane β )29.0, 27.5CH 2​
CH 2​ (Azepane γ )27.0, 26.5CH 2​

Diagnostic Workflow Diagram

The following logical workflow illustrates the critical path from sample preparation to final structural validation, highlighting the bifurcation in spectral analysis required for this specific molecule.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Data Acquisition (1H & 13C NMR) A->B C Spectral Processing (FT, Phase Corr.) B->C D Aromatic Region (Isomer Identification) C->D 7.4 - 8.2 ppm E Aliphatic Region (Rotamer Analysis) C->E 1.5 - 3.8 ppm F Structural Confirmation 1-(2-nitrobenzoyl)azepane D->F E->F

NMR workflow for the structural validation of 1-(2-nitrobenzoyl)azepane.

References

  • Azepan | Sigma-Aldrich . sigmaaldrich.cn. Available at:[1]

  • Confirming the structure of synthesized 2-Nitrobenzamide using analytical techniques . benchchem.com. Available at:[2]

  • Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations . acs.org. Available at:[4]

  • Oligophenylenaminones as Scaffolds for α-Helix Mimicry . acs.org. Available at:[3]

  • 1,2-Bis(2-oxo-azepane-1-carboxylic acid-p-phenyl-amide)ethane . mdpi.com. Available at:[5]

Sources

Method

Application Note: 1-(2-Nitrobenzoyl)azepane as a Privileged Precursor for High-Volume Pharmacophores in Drug Discovery

Executive Summary The exploration of novel chemical space is a cornerstone of modern drug discovery. As medicinal chemists increasingly seek to "escape flatland" (over-reliance on planar, sp2-hybridized molecules), satur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of novel chemical space is a cornerstone of modern drug discovery. As medicinal chemists increasingly seek to "escape flatland" (over-reliance on planar, sp2-hybridized molecules), saturated heterocycles like the seven-membered azepane ring have emerged as highly valuable structural motifs [1]. 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1) serves as a versatile, commercially available building block [2]. By combining the conformational flexibility and lipophilic bulk of the azepane ring with the highly reactive synthetic handle of an ortho-nitrobenzoyl group, this scaffold allows for the rapid, divergent synthesis of diverse libraries, including targeted GPCR antagonists, kinase inhibitors, and allosteric modulators.

This application note details the mechanistic rationale, physicochemical advantages, and validated experimental protocols for incorporating 1-(2-nitrobenzoyl)azepane into medicinal chemistry workflows.

Chemical Rationale & Scaffold Advantages

The Azepane Advantage: Escaping Flatland

While pyrrolidine (5-membered) and piperidine (6-membered) rings are ubiquitous in medicinal chemistry, they often fail to adequately fill larger, cryptic hydrophobic pockets in target proteins. The azepane (7-membered) ring offers a unique solution [3]. Its "twist-chair" conformational flexibility allows it to adapt to complex binding sites, while its larger steric volume provides a distinct exit vector for functional groups.

When attached to a benzamide core, the azepane ring acts as a bulky, metabolically stable pendant group that can significantly alter the pharmacokinetic profile of a drug candidate.

Quantitative Physicochemical Comparison

To understand the impact of incorporating the azepane moiety via 1-(2-nitrobenzoyl)azepane, we must compare it against its smaller homologues. The table below summarizes the theoretical physicochemical shifts when substituting a standard amide with an azepane amide.

Structural FeaturePyrrolidine Amide (5)Piperidine Amide (6)Azepane Amide (7)
Relative Lipophilicity ( Δ clogP) +1.2+1.5+1.9
Dominant Conformation Envelope (Rigid)Chair (Stable)Twist-Chair (Flexible)
Steric Volume ( A˚3 ) ~75~90~105
Metabolic Stability (CYP450) Moderate (Ring oxidation)HighHigh (Sterically hindered)
Target Pocket Utility Narrow / ShallowStandard HydrophobicCryptic / Extended
Divergent Synthetic Strategy

The true utility of 1-(2-nitrobenzoyl)azepane lies in its masked reactivity. The nitro group is robust and stable during storage, but can be quantitatively reduced to a primary aniline: 1-(2-aminobenzoyl)azepane . Because the amide nitrogen is fully substituted within the azepane ring, it does not participate in cyclocondensation (unlike primary or secondary amides that form quinazolinones). Instead, the resulting ortho-amino benzamide acts as a versatile node for parallel derivatization.

G A 1-(2-nitrobenzoyl)azepane (Masked Precursor) B 1-(2-aminobenzoyl)azepane (Versatile Aniline Node) A->B H2, Pd/C, EtOH (Quantitative Yield) C Amide/Sulfonamide Library (GPCR / Kinase Targets) B->C R-COCl or R-SO2Cl DIPEA, DCM D N-Aryl Derivatives (via Buchwald-Hartwig) B->D Ar-X, Pd2(dba)3 Ligand, Base E Urea/Carbamate Analogs (Allosteric Modulators) B->E R-NCO or R-OCOCl Base

Divergent functionalization of 1-(2-nitrobenzoyl)azepane into diverse libraries.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation to 1-(2-Aminobenzoyl)azepane

Objective: To unmask the reactive aniline node safely and quantitatively without cleaving the azepane amide bond.

Causality & Design Choices:

  • Catalyst (10% Pd/C): Chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl2) to avoid harsh acidic conditions that could hydrolyze the amide or cause unwanted side reactions.

  • Solvent (Ethanol): Provides excellent solubility for the nitro starting material and facilitates smooth hydrogen transfer.

  • Self-Validating Step: The reaction progress is visually self-validating; the starting material is a pale yellow solution, which typically turns colorless upon complete reduction to the aniline.

G Step1 Reaction Setup 1-(2-nitrobenzoyl)azepane 10% Pd/C EtOH Step2 Hydrogenation H2 Atmosphere 1 atm, 25°C Vigorous Stirring Step1->Step2 Purge system Step3 Filtration Celite Pad Wash with EtOH Remove Catalyst Step2->Step3 TLC confirmation Step4 Step4 Step3->Step4 Filtrate collection

Step-by-step workflow for the catalytic hydrogenation of 1-(2-nitrobenzoyl)azepane.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-(2-nitrobenzoyl)azepane (1.0 equiv, e.g., 5.0 mmol) in absolute ethanol (0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 equiv by weight). Safety Note: Pd/C is highly pyrophoric. Add the catalyst under a blanket of inert gas (Argon or Nitrogen) to prevent solvent ignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) under the H2​ balloon for 4-6 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material (UV active, higher Rf​ ) will disappear, replaced by a lower Rf​ spot that stains intensely yellow/orange with ninhydrin, confirming the presence of the primary amine.

  • Workup & Filtration: Once complete, purge the flask with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Critical Causality: Never let the Celite pad run dry while filtering, as the exposed Pd/C will ignite in the air. Wash the pad generously with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-aminobenzoyl)azepane as an off-white solid or viscous oil. The purity is typically >95% and can be used directly in subsequent steps without column chromatography.

Protocol 2: Parallel Derivatization via N-Acylation

Objective: To generate a library of targeted drug candidates by reacting the unmasked aniline with various electrophiles.

Step-by-Step Methodology:

  • Setup: Dissolve the isolated 1-(2-aminobenzoyl)azepane (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). DIPEA is chosen over Triethylamine as its increased steric bulk prevents it from acting as a competing nucleophile.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add the desired acid chloride or sulfonyl chloride (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the resulting library compounds via flash column chromatography or preparative HPLC to yield the final azepane-bearing drug scaffolds.

Conclusion

1-(2-nitrobenzoyl)azepane is a highly strategic scaffold in medicinal chemistry. By leveraging the robust reduction of its nitro group, chemists can unlock a reactive aniline node while retaining the metabolically stable, conformationally flexible azepane ring. This approach systematically improves the lipophilic efficiency and spatial coverage of resulting drug candidates, making it an indispensable tool for targeting challenging biological receptors.

References

  • Carrel, A., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • Nortcliffe, A., & Moody, C. J. "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry, 2015. Available at:[Link]

Application

Preclinical In Vivo Administration and Pharmacokinetic Profiling Protocol for 1-(2-nitrobenzoyl)azepane

Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists. Rationale and Physicochemical Profiling 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1) is a synthetic small molecule characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists.

Rationale and Physicochemical Profiling

1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1) is a synthetic small molecule characterized by a hydrophobic azepane ring conjugated to a planar nitrobenzoyl moiety[1]. When transitioning a novel chemical entity (NCE) like this from in vitro screening to in vivo models, the primary hurdle is its physicochemical profile. The lack of ionizable functional groups at physiological pH and high lipophilicity result in poor aqueous solubility.

Attempting to administer this compound in standard physiological saline will cause immediate precipitation. In an intravenous (IV) setting, this leads to fatal microembolisms; in a per os (PO) setting, it results in erratic gastrointestinal absorption and uninterpretable pharmacokinetic (PK) data. Therefore, a specialized co-solvent microemulsion strategy is required to maintain the drug in solution within the systemic circulation.

Formulation Strategy & Self-Validation

To achieve a stable solution for systemic dosing, we utilize a multi-component vehicle system designed to disrupt the crystal lattice energy of the compound and shield its hydrophobic surfaces from the aqueous environment.

Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Sterile Saline (0.9% NaCl).

Step-by-Step Preparation:
  • Primary Solubilization: Weigh the required mass of 1-(2-nitrobenzoyl)azepane and dissolve it completely in 100% Dimethyl Sulfoxide (DMSO). Causality: DMSO acts as the primary solvent, aggressively breaking the intermolecular bonds of the lipophilic powder.

  • Dispersion Matrix: Add Polyethylene Glycol 400 (PEG400) to the DMSO mixture and vortex for 2 minutes. Causality: PEG400 acts as a co-solvent that prevents "shock precipitation" when the mixture is eventually introduced to water.

  • Surfactant Addition: Add Tween-80 and vortex vigorously. Causality: Tween-80 is a non-ionic surfactant that forms protective micelles around the NCE, further enhancing thermodynamic stability.

  • Aqueous Dilution: Slowly add the sterile saline dropwise while continuously sonicating the mixture in a water bath at 37°C.

Self-Validating System Check: Before proceeding to animal administration, centrifuge a 200 µL aliquot of the final formulation at 10,000 x g for 5 minutes. The complete absence of a visible pellet confirms that the compound is in a true solution or stable microemulsion, rather than a transient suspension that could crash out in vivo.

Standardized Dosing Parameters

To ensure animal welfare and maintain the physiological baseline required for accurate PK modeling, all administration volumes must strictly adhere to the Canadian Council on Animal Care (CCAC) guidelines[2] and the Laboratory Animal Science Association (LASA) maximum dosing volume standards[3].

Table 1: Standardized In Vivo Dosing Parameters for Mice (C57BL/6, 20–25g)

Route of AdministrationMax Volume (mL/kg)Typical Dose Volume (25g Mouse)Needle GaugeTarget Site
Intravenous (IV) 5.0 mL/kg125 µL27G – 30GLateral Tail Vein
Per Os (PO) 10.0 mL/kg250 µL20G (Bulb-tipped)Stomach (via Esophagus)

In Vivo Administration Protocols

A. Intravenous (IV) Bolus Injection

Causality for technique: Rapid injection of formulations containing PEG400 and Tween-80 can trigger acute mast cell degranulation (histamine release), leading to severe hypotension and altered drug distribution.

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 3 to 5 minutes. This dilates the lateral tail veins, ensuring successful venipuncture and minimizing the risk of perivascular tissue necrosis.

  • Restraint: Secure the animal in a properly fitted cylindrical restrainer, leaving the tail exposed.

  • Injection: Swab the tail with 70% ethanol. Insert a 27G needle, bevel up, into the lateral tail vein at a shallow angle.

  • Delivery: Inject the formulation at a slow, steady rate (approximately 10 seconds per 100 µL). Observe for clearing of the vein, which confirms successful intravenous delivery.

B. Oral Gavage (PO)
  • Measurement: Measure the 20G bulb-tipped gavage needle from the corner of the animal's mouth to the xiphoid process. Causality: This ensures the needle reaches the stomach without risking perforation of the gastric wall or accidental pulmonary aspiration.

  • Immobilization: Immobilize the mouse using a firm scruff technique, creating a straight line from the mouth to the esophagus.

  • Delivery: Gently pass the needle over the tongue and down the esophagus. Administer the dose smoothly and withdraw the needle carefully.

Pharmacokinetic Sampling & Bioanalytical Validation

To accurately calculate vital PK parameters (Clearance, Volume of Distribution, Half-life), plasma concentrations of 1-(2-nitrobenzoyl)azepane must be quantified using highly specific LC-MS/MS methods validated against the FDA Bioanalytical Method Validation Guidance for Industry[4].

  • Serial Blood Collection: Collect 20 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Limit total blood withdrawal to <10% of the animal's total blood volume to prevent hypovolemic shock[2].

  • Plasma Separation: Collect blood into K2-EDTA coated tubes. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation (Extraction): Add 3 volumes of ice-cold Acetonitrile (spiked with a stable isotope-labeled internal standard) to 1 volume of plasma. Causality: Acetonitrile rapidly denatures plasma proteins, breaking the protein-drug binding complexes and releasing the highly lipophilic 1-(2-nitrobenzoyl)azepane into the supernatant for MS analysis.

  • Self-Validating System Check (Bioanalysis): Always run a "Zero-Hour" pre-dose plasma sample and a matrix blank. This confirms the absence of endogenous isobaric interferences at the exact LC retention time of the target analyte[4].

Workflow Visualization

G N1 1. Compound QC 1-(2-nitrobenzoyl)azepane N2 2. Co-Solvent Formulation (DMSO / PEG400 / Tween-80) N1->N2 N3 3. In Vivo Administration (IV Bolus & Oral Gavage) N2->N3 N4 4. Serial Blood Sampling (Submandibular Vein) N3->N4 N5 5. Plasma Extraction (Protein Precipitation) N4->N5 N6 6. LC-MS/MS Bioanalysis (FDA Validated) N5->N6

Figure 1: End-to-end preclinical workflow for the in vivo administration and PK profiling.

References

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry". FDA Regulatory Information. Available at:[Link]

  • Canadian Council on Animal Care (CCAC). (2020). "CCAC guidelines: Scientific procedures (Part A - Administration of substances and biological sampling)". CCAC Standards. Available at: [Link]

  • Laboratory Animal Science Association (LASA). "Good practice guidelines for the administration of substances". UK Government Non-Technical Summaries. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 1-(2-nitrobenzoyl)azepane synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 1-(2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 1-(2-nitrobenzoyl)azepane.

This molecule is a critical intermediate in the development of benzodiazepine analogs and azepino-fused heterocycles. However, coupling a bulky seven-membered secondary amine (azepane) with an ortho-substituted, highly electrophilic acid chloride (2-nitrobenzoyl chloride) frequently results in suboptimal yields due to competing hydrolysis and steric hindrance.

Below, you will find mechanistic explanations, comparative data, and self-validating protocols to optimize your workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My yields are plateauing around 40–50%, and NMR shows a massive amount of 2-nitrobenzoic acid byproduct. What is going wrong? The Causality: You are likely experiencing rapid hydrolysis of your starting material. The nitro group at the ortho position exerts a powerful electron-withdrawing inductive effect, making the carbonyl carbon of 2-nitrobenzoyl chloride exceptionally electrophilic. If you are using standard aqueous Schotten-Baumann conditions (water and NaOH), the bulk water acts as a competing nucleophile. Because the azepane ring is sterically hindered, the rate of hydrolysis often outpaces the rate of amidation[1]. The Solution: You must physically separate the acid chloride from the aqueous base. Transition to a biphasic Schotten-Baumann system (e.g., CH2​Cl2​ and aqueous Na2​CO3​ ). In this setup, the acid chloride remains shielded in the organic phase, while the amidation occurs at the phase boundary where the base neutralizes the generated HCl[2].

Q2: I switched to anhydrous conditions ( CH2​Cl2​ and Triethylamine), but the reaction is sluggish and leaves unreacted starting material. Why? The Causality: This is a classic steric clash. Azepane is a seven-membered cyclic amine; its conformational flexibility creates a larger steric profile than smaller rings like pyrrolidine. When this bulky nucleophile approaches the carbonyl carbon, it is physically blocked by the large ortho-nitro group on the benzoyl chloride. This elevates the transition state energy, drastically slowing the reaction. The Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is less sterically encumbered than azepane and rapidly attacks the acid chloride to form a highly reactive acylpyridinium intermediate. This intermediate is far more susceptible to attack by the bulky azepane, effectively bypassing the kinetic bottleneck[3].

Q3: Can I bypass the unstable acid chloride entirely and couple 2-nitrobenzoic acid directly with azepane? The Causality: Yes, direct amidation using peptide coupling reagents eliminates the risk of rapid hydrolysis. However, standard carbodiimides like EDC or DCC often fail here because the O-acylisourea intermediate is still highly sterically hindered. The Solution: If you choose direct coupling, use phosphonium or uronium-based coupling reagents like PyBOP or HATU in the presence of N,N -Diisopropylethylamine (DIPEA). These reagents generate highly active ester intermediates (e.g., OBt or OAt esters) that are specifically designed to force the coupling of hindered secondary amines[4].

Part 2: Reaction Pathway & Logic Visualization

YieldOptimization Start Reactants: 2-Nitrobenzoyl Chloride + Azepane Sub1 Aqueous Schotten-Baumann (Water / NaOH) Start->Sub1 Sub2 Biphasic System (CH2Cl2 / Aq. Na2CO3) Start->Sub2 Sub3 Anhydrous Acylation (CH2Cl2 / TEA / DMAP) Start->Sub3 Fail1 Rapid Hydrolysis (2-Nitrobenzoic Acid Byproduct) Sub1->Fail1 Competing Nucleophile (OH-) Success2 Phase Boundary Protection Neutralizes HCl Sub2->Success2 High Shear Mixing Success3 Acylpyridinium Intermediate Overcomes Steric Hindrance Sub3->Success3 Catalytic DMAP Yield1 Low Yield (~40-50%) Fail1->Yield1 Yield2 Good Yield (~80-85%) Success2->Yield2 Yield3 Optimal Yield (~85-95%) Success3->Yield3

Workflow logic and kinetic pathways for optimizing 1-(2-nitrobenzoyl)azepane synthesis.

Part 3: Comparative Yield Data

Synthetic MethodReagents & Solvent SystemPrimary BottleneckExpected Yield
Aqueous Schotten-Baumann 2-Nitrobenzoyl chloride, Azepane, aq. NaOHRapid hydrolysis of acid chloride40–50%
Biphasic Schotten-Baumann 2-Nitrobenzoyl chloride, Azepane, CH2​Cl2​ , aq. Na2​CO3​ Emulsion formation, mass transfer limits80–85%
Anhydrous Acylation (Catalyzed) 2-Nitrobenzoyl chloride, Azepane, TEA, DMAP, dry CH2​Cl2​ Extreme moisture sensitivity85–95%
Direct Amidation 2-Nitrobenzoic acid, Azepane, PyBOP, DIPEA, DMFHigh cost of coupling reagents80–90%

Part 4: Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Anhydrous Acylation (Recommended for Maximum Yield)

This protocol utilizes DMAP to bypass the steric hindrance of the ortho-nitro group and the bulky azepane ring[3].

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add azepane (1.0 equiv, 10 mmol), triethylamine (1.5 equiv, 15 mmol), and DMAP (0.1 equiv, 1.0 mmol) to 25 mL of anhydrous CH2​Cl2​ .

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve freshly prepared or sublimed 2-nitrobenzoyl chloride (1.1 equiv, 11 mmol) in 10 mL of anhydrous CH2​Cl2​ . Add this solution dropwise over 30 minutes via an addition funnel.

    • Self-Validation Check: The solution should transition to a pale yellow/orange color, indicating the formation of the acylpyridinium intermediate. If a dense white cloud (TEA·HCl) forms immediately in the headspace before the drops hit the solution, your system is wet; ambient moisture is hydrolyzing the acid chloride into HCl gas.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with CH2​Cl2​ ( 2×15 mL ). Wash the combined organic layers with 1 M HCl (to protonate and remove unreacted azepane and DMAP), followed by brine. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the pure amide.

Protocol B: Optimized Biphasic Schotten-Baumann (Recommended for Scale-Up)

This protocol is ideal for multi-gram scale syntheses where maintaining strictly anhydrous conditions is logistically difficult[1].

  • Biphasic Setup: In a 250 mL Erlenmeyer flask, dissolve azepane (1.0 equiv, 50 mmol) in 50 mL of CH2​Cl2​ . Add 50 mL of a 10% aqueous Na2​CO3​ solution.

  • High-Shear Mixing: Equip the flask with a large, cross-shaped magnetic stir bar. Set the stir plate to >800 rpm to create a fine emulsion.

    • Self-Validation Check: Pause the stirring for 2 seconds. If the organic and aqueous layers separate immediately, your agitation is insufficient. The reaction will stall at the phase boundary, leading to localized heating and hydrolysis. The mixture must look milky and take at least 10–15 seconds to begin separating.

  • Addition: Cool the emulsion to 0–5 °C. Add 2-nitrobenzoyl chloride (1.1 equiv, 55 mmol) dissolved in 20 mL of CH2​Cl2​ dropwise over 45 minutes.

  • Propagation: Stir vigorously for 2 hours at room temperature.

    • Self-Validation Check: Test the pH of the aqueous layer post-reaction. It must remain basic (pH > 8). If it has dropped to neutral or acidic, the buffer capacity was exceeded, meaning unneutralized HCl has likely protonated your azepane, stalling the reaction.

  • Workup: Transfer to a separatory funnel, allow the phases to separate, and collect the organic layer. Wash with 1 M HCl, water, and brine. Dry over Na2​SO4​ and concentrate.

References

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method - American Journal Of Applied Science And Technology - 1

  • Schotten-Baumann Reaction - Organic Chemistry Portal - 2

  • Synthesis of N-Substituted Quinazolino[1,4]-benzodiazepine: A Facial Route to N-Benzylsclerotigenin - Journal of the Serbian Chemical Society - 3

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - National Institutes of Health (PMC) - 4

Sources

Optimization

Technical Support Center: Troubleshooting 1-(2-nitrobenzoyl)azepane Solubility in DMSO

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to solubilize lipophilic organic compounds for in vitro assays and NMR spectroscopy.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to solubilize lipophilic organic compounds for in vitro assays and NMR spectroscopy. 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1) is a classic example of a problematic molecule. Its bulky azepane ring and rigid nitroaromatic moiety create a highly lipophilic structure with strong crystalline lattice energy.

This guide provides a mechanistic understanding of why this compound resists dissolution, a self-validating protocol to ensure complete solubilization, and targeted FAQs to troubleshoot your workflow.

Physicochemical Data & Causality Analysis

To troubleshoot solubility, we must first understand the thermodynamic relationship between the solute and the solvent. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, but its efficacy is highly sensitive to environmental factors like temperature and atmospheric moisture.

Quantitative Data Summary
Property1-(2-nitrobenzoyl)azepaneDimethyl Sulfoxide (DMSO)
Molecular Weight 248.28 g/mol 78.13 g/mol [[1]]()
Physical State (at 20°C) Solid (Crystalline)Liquid (Freezes at 18.5 °C) 1
Hygroscopicity Low (Hydrophobic)Extremely High (Absorbs water rapidly) 2
Dissolution Thermodynamics Endothermic (Requires energy)N/A
Target Assay Concentration Typically 10 mM - 50 mM (Stock)100% for stock, ≤ 1-5% (v/v) in assays 3

Diagnostic Workflow

If you are experiencing precipitation or cloudiness, follow this logical pathway to identify the root cause of the solubility failure.

G Start Solubility Issue: 1-(2-nitrobenzoyl)azepane CheckWater Is DMSO Anhydrous? (Check age/seal) Start->CheckWater ReplaceDMSO Use Fresh, Sealed Anhydrous DMSO CheckWater->ReplaceDMSO No CheckTemp Is DMSO at Room Temp? (Avoid cold solvent) CheckWater->CheckTemp Yes ReplaceDMSO->CheckTemp WarmSonicate Warm to 37°C & Sonicate 10 min CheckTemp->WarmSonicate No CheckConc Is Concentration Within Limits? CheckTemp->CheckConc Yes WarmSonicate->CheckConc Dilute Dilute Stock or Add PEG3350 CheckConc->Dilute No Validate Centrifuge at 10,000 x g Check for Pellet CheckConc->Validate Yes Dilute->Validate Validate->Start Pellet Forms Success Clear, Stable Stock Solution Validate->Success No Pellet

Diagnostic workflow for troubleshooting 1-(2-nitrobenzoyl)azepane solubility in DMSO.

Self-Validating Solubilization Protocol

Do not simply mix and assume dissolution. Visual inspection is often misleading, as micro-suspensions can appear clear to the naked eye but will ruin downstream bioassays. This protocol utilizes a self-validating centrifugation step to guarantee true thermodynamic solution.

Step 1: Reagent Verification & Preparation

  • Action: Ensure both the 1-(2-nitrobenzoyl)azepane powder and the DMSO are strictly at room temperature (20–25°C). Use a newly opened, septum-sealed bottle of anhydrous DMSO (≥99.9% purity).

  • Causality: DMSO is highly hygroscopic. Water contamination drastically lowers the dielectric constant and acts as an anti-solvent for lipophilic organics 2. Furthermore, DMSO freezes at 18.5°C; using cold solvent guarantees failure 1.

Step 2: Dry Addition

  • Action: Weigh the target mass of 1-(2-nitrobenzoyl)azepane into a sterile, amber glass vial.

  • Causality: Amber glass protects the photosensitive nitroaromatic moiety from degradation during storage.

Step 3: Kinetic Solvent Delivery

  • Action: Add the calculated volume of 100% anhydrous DMSO directly to the dry powder to achieve your target stock concentration (e.g., 10 mM). Never add powder to the solvent.

  • Causality: Dissolving compounds directly in 100% DMSO maximizes the initial concentration gradient, driving kinetic dissolution before any aqueous dilution occurs [[4]]().

Step 4: Thermal-Mechanical Disruption

  • Action: Vortex the vial vigorously for 60 seconds. If particulate matter remains, place the vial in an ultrasonic water bath set to 37°C for 10–15 minutes.

  • Causality: The dissolution of crystalline organic compounds is an endothermic process. Gentle warming provides the activation energy needed to break the crystal lattice, while sonication-induced cavitation maximizes the solute's surface area 2.

Step 5: Validation via Centrifugation

  • Action: Transfer a 100 µL aliquot of the prepared stock into a microcentrifuge tube. Spin at 10,000 x g for 5 minutes at room temperature. Carefully inspect the bottom of the tube.

  • System Validation:

    • No Pellet: The compound is fully solubilized. Proceed to storage or assay.

    • Pellet Forms: The solution is a micro-suspension. You have either exceeded the absolute solubility limit of the compound, or your DMSO has absorbed atmospheric water. You must dilute the stock further or use fresh solvent.

Technical FAQs

Q: My 1-(2-nitrobenzoyl)azepane stock solution was perfectly clear yesterday, but today it contains needle-like crystals. What happened? A: This is a classic temperature fluctuation issue. DMSO has a relatively high freezing point of 18.5 °C 1. If your laboratory temperature dropped overnight, or if the solution was temporarily placed in a cold room, the solvent began to solidify, forcing the lipophilic compound out of solution 2. To fix this, warm the vial to 37°C and sonicate until the crystals redissolve.

Q: I successfully dissolved the compound in 100% DMSO, but the moment I dilute it into my aqueous assay buffer (PBS), it crashes out into a cloudy suspension. How do I prevent this? A: You are observing the difference between kinetic and thermodynamic solubility. When you dilute a highly concentrated DMSO stock into an aqueous buffer, the compound's thermodynamic aqueous solubility limit is rapidly exceeded, causing precipitation 3. Solution: Ensure your final assay concentration of DMSO is kept at or below 1-5% (v/v). If the compound still crashes out, consider adding a co-solvent to your aqueous buffer. Studies have shown that adding 5% w/v PEG3350 can enhance the aqueous solubility of lipophilic compounds by up to 14- to 19-fold compared to DMSO alone 3.

Q: Can I just heat the DMSO to 80°C to force the compound into solution? A: We strongly advise against this. While high heat will overcome the lattice energy, prolonged exposure to high temperatures in DMSO can lead to thermal degradation or oxidation of the nitrobenzoyl moiety 2. Stick to gentle warming (30-40°C) combined with mechanical agitation (sonication).

Q: How should I store the solubilized stock? A: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which promote irreversible crystallization 2. Store the tightly sealed aliquots at -20°C. When retrieving an aliquot, allow it to fully equilibrate to room temperature and vortex it before opening to prevent condensation of atmospheric moisture into the cold solvent.

References

  • Compound Solubility with Dimethylsulfoxide. Hampton Research.[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate.[Link]

  • Dimethyl sulfoxide. Wikipedia.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 1-(2-nitrobenzoyl)azepane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation and purification of conformationally flexible amides like 1-(2-nitrobenzoyl)azepane (CAS No...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation and purification of conformationally flexible amides like 1-(2-nitrobenzoyl)azepane (CAS No.: 153688-70-1). Due to the steric profile of the seven-membered azepane ring and the properties of the nitroaromatic moiety, this molecule is highly susceptible to complex phase behaviors during crystallization.

This guide is designed to provide you with a mechanistic understanding of impurity formation, troubleshooting FAQs for common crystallization failures, and a rigorously validated, self-correcting experimental protocol.

Mechanistic Overview: Synthesis & Impurity Profiling

The synthesis of amides frequently relies on the reaction between acid chlorides and amines[1]. During the amidation of azepane with 2-nitrobenzoyl chloride, several competing side reactions generate impurities that can fundamentally disrupt the crystallization thermodynamics.

G azepane Azepane (Amine) reaction Amidation Reaction (Base: TEA) azepane->reaction acid_chloride 2-Nitrobenzoyl Chloride (Acylating Agent) acid_chloride->reaction target 1-(2-nitrobenzoyl)azepane (Target Product) reaction->target Main Pathway imp1 2-Nitrobenzoic Acid (Hydrolysis Impurity) reaction->imp1 +H2O imp2 TEA Hydrochloride (Salt Impurity) reaction->imp2 Salt Formation

Figure 1: Reaction pathways and impurity generation in 1-(2-nitrobenzoyl)azepane synthesis.

Troubleshooting Guide & FAQs

Q1: Why does my 1-(2-nitrobenzoyl)azepane crude mixture form a viscous oil instead of crystallizing upon cooling? Scientist's Insight: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[2]. This occurs when the supersaturation of the solution forces the solute to separate into a solute-rich dispersed liquid phase rather than forming a rigid crystalline solid[2]. Because the integration of flexible molecules into a crystal lattice can be kinetically hindered, the system crosses the binodal boundary before nucleation can occur, resulting in spinodal decomposition[3][4]. The Consequence: Solute molecules within these oil droplets possess high mobility, making the oil phase an excellent solvent for unwanted impurities[3]. If the droplets spontaneously solidify later, they trap these impurities, leading to a gummy, off-spec product[3]. The Fix: To bypass the LLPS boundary, you must control the supersaturation trajectory. Maintain the temperature above the oiling-out point, introduce crystalline seeds to provide a template for nucleation, and strictly control the anti-solvent addition rate[2].

Q2: How can I efficiently remove 2-nitrobenzoic acid and unreacted azepane before crystallization? Scientist's Insight: 2-nitrobenzoyl chloride readily hydrolyzes to 2-nitrobenzoic acid in the presence of trace moisture. Additionally, unreacted azepane and the triethylamine (TEA) base form hydrochloride salts[1]. If these are carried into the crystallizer, they alter the solubility profile and widen the miscibility gap, exacerbating oiling out. The Fix: Implement a rigorous pH-swing aqueous workup prior to crystallization. This is a self-validating chemical separation:

  • Wash the organic phase with 1M HCl. This protonates residual azepane and TEA, driving them into the aqueous layer as water-soluble salts.

  • Follow with a 5% NaHCO₃ wash. This deprotonates the 2-nitrobenzoic acid, extracting it as a sodium salt into the aqueous waste.

Q3: What is the optimal solvent system for the crystallization of 1-(2-nitrobenzoyl)azepane? Scientist's Insight: Based on the polarity of the amide and the nitroaromatic ring, a binary system of Ethyl Acetate (solvent) and n-Heptane (anti-solvent) provides excellent thermodynamic control. The amide is highly soluble in EtOAc but practically insoluble in heptane, allowing for precise supersaturation generation.

Quantitative Data: Crystallization Strategy Comparison

The table below summarizes the impact of different crystallization strategies on the final purity and physical state of 1-(2-nitrobenzoyl)azepane. Bypassing the binodal and spinodal boundaries via seeding is critical to prevent oiling out and achieve high purity[4].

Crystallization MethodYield (%)2-Nitrobenzoic Acid (w/w %)Residual Amine (w/w %)Final Physical State
Unseeded Rapid Cooling (EtOAc/Heptane)85%3.2%1.5%Oiled out / Gummy solid
Unseeded Anti-solvent Addition 88%1.8%0.8%Agglomerated crystals
Seeded Anti-solvent Addition (Optimized)92%< 0.1%< 0.1%Free-flowing powder

Experimental Protocols: Optimized Seeded Anti-Solvent Crystallization

To ensure reproducibility and prevent impurity entrapment, follow this step-by-step methodology. This protocol relies on controlled supersaturation and Ostwald ripening to yield a highly pure product.

Step 1: Dissolution and Polishing

  • Dissolve the crude, pH-washed 1-(2-nitrobenzoyl)azepane in Ethyl Acetate (3 mL/g) at 50 °C until a clear, homogeneous solution is achieved.

  • Pass the hot solution through a 0.45 µm PTFE filter into the crystallizer to remove insoluble particulates that could cause premature, heterogeneous nucleation.

Step 2: Anti-Solvent Addition (Phase 1)

  • Slowly add n-Heptane (1 mL/g) dropwise over 15 minutes while maintaining the system at 50 °C. This brings the solution just below the metastable zone limit without triggering LLPS.

Step 3: Seeding and Ripening

  • Introduce pure 1-(2-nitrobenzoyl)azepane seed crystals (1 wt% relative to the crude mass) suspended in a small volume of n-Heptane.

  • Hold the suspension isothermally at 50 °C for 30 minutes. Causality: This hold time allows the seed bed to mature and relieves initial supersaturation via crystal growth rather than oil droplet formation.

Step 4: Anti-Solvent Addition (Phase 2)

  • Add additional n-Heptane (5 mL/g) at a strictly controlled rate of 0.1 mL/min using a syringe pump. Causality: Slow addition ensures the system remains within the metastable zone, driving solute deposition onto the existing seeds rather than forming a secondary liquid phase.

Step 5: Controlled Cooling and Isolation

  • Cool the suspension to 5 °C at a linear rate of 0.2 °C/min.

  • Filter the resulting crystals under vacuum, wash the filter cake with cold n-Heptane (2 x 2 mL/g) to displace the mother liquor, and dry in a vacuum oven at 40 °C for 12 hours.

Workflow crude Crude 1-(2-nitrobenzoyl)azepane (Contains Acid & Salts) workup Aqueous Workup (1M HCl & 5% NaHCO3) crude->workup dissolve Dissolution in EtOAc (50 °C) workup->dissolve seed Seeding & Ripening (1 wt% Seeds) dissolve->seed antisolvent Controlled Heptane Addition (0.1 mL/min) seed->antisolvent cooling Controlled Cooling (0.2 °C/min to 5 °C) antisolvent->cooling pure Pure Crystalline Product (>99% Purity) cooling->pure

Figure 2: Optimized seeded anti-solvent crystallization workflow to prevent oiling out.

References[2] Title: Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM

Sources

Optimization

Technical Support Center: Stabilizing 1-(2-nitrobenzoyl)azepane in Aqueous Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when working with 1-(2-nitrobenzoyl)azepane in aqueous media...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when working with 1-(2-nitrobenzoyl)azepane in aqueous media. The loss of active pharmaceutical ingredient (API) in these systems is rarely due to a single failure point. Instead, it is driven by a triad of vulnerabilities: photochemical reactivity, pH-dependent hydrolysis, and thermodynamic solubility limits.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality required to stabilize your assays.

Part 1: Core Mechanisms of Degradation (The "Why")

To prevent degradation, we must first understand the chemical causality behind it. 1-(2-nitrobenzoyl)azepane consists of a highly hydrophobic azepane ring connected to a photo-reactive o-nitrobenzoyl group via an amide bond. This structure introduces three distinct pathways for compound loss:

DegradationPathways Compound 1-(2-nitrobenzoyl)azepane (Aqueous Solution) Photo Photochemical Cleavage (UV/Vis Light) Compound->Photo Photon Absorption Hydrolysis Amide Hydrolysis (pH < 3 or pH > 10) Compound->Hydrolysis Acid/Base Catalysis Precip Aggregation & Precipitation (Poor Solubility) Compound->Precip Hydrophobic Effect Degradant1 Photodegradants (e.g., o-Nitrosobenzoic Acid) Photo->Degradant1 Degradant2 Hydrolysis Products (o-Nitrobenzoic Acid + Azepane) Hydrolysis->Degradant2 Loss Loss of Soluble API (False Degradation Signal) Precip->Loss

Logical relationship of 1-(2-nitrobenzoyl)azepane degradation pathways in aqueous media.

Photochemical Cleavage

The o-nitrobenzoyl moiety acts as a photoresponsive auxiliary. Upon exposure to ambient laboratory light or UV sources, it undergoes rapid photochemical cleavage, hydrolyzing the amide bond even under strictly neutral conditions (1[1]). This is a well-documented property of o-nitrobenzyl derivatives, which are frequently exploited as photocleavable protecting groups in organic synthesis (2[2]).

pH-Dependent Amide Hydrolysis

While amides are generally stable, they are highly susceptible to acid- and base-catalyzed hydrolysis. In solutions with pH < 3 or pH > 10, the carbonyl oxygen becomes protonated or attacked by hydroxide ions, irreversibly cleaving the molecule into 2-nitrobenzoic acid and free azepane (3[3], 4[4]).

Hydrophobic Precipitation

The bulky, non-polar azepane ring limits the compound's thermodynamic solubility in pure water. Without a co-solvent, the compound rapidly precipitates out of the aqueous phase. Analytical instruments often misread this physical loss as chemical degradation (5[5]).

Part 2: Troubleshooting Guide & Workflow

Workflow Start Prepare Aqueous Stock CheckLight Is solution exposed to ambient light? Start->CheckLight UseAmber Use amber vials & work in dark room CheckLight->UseAmber Yes CheckPH Is pH outside 6.0 - 7.0? CheckLight->CheckPH No UseAmber->CheckPH Buffer Buffer with PBS (Adjust to pH 6.5) CheckPH->Buffer Yes CheckSol Is API precipitating? CheckPH->CheckSol No Buffer->CheckSol AddCosolvent Add 1-5% DMSO as co-solvent CheckSol->AddCosolvent Yes Stable Stable Aqueous Formulation CheckSol->Stable No AddCosolvent->Stable

Step-by-step experimental workflow for stabilizing 1-(2-nitrobenzoyl)azepane solutions.

Issue 1: Rapid signal loss during daylight benchtop handling.
  • Diagnosis: Photochemical cleavage.

  • Resolution: Transition all handling to amber glassware. The o-nitrobenzoyl group absorbs strongly in the UV and visible spectrum. Even standard fluorescent laboratory lighting provides enough energy to drive the cleavage reaction[1].

Issue 2: Gradual degradation in standard assay buffers over 24 hours.
  • Diagnosis: pH-driven amide hydrolysis.

  • Resolution: Maintain the aqueous buffer strictly between pH 6.0 and 7.0. Avoid using unbuffered water, which can easily drift in pH due to dissolved atmospheric CO₂, inadvertently catalyzing hydrolysis over longer incubation periods[3].

Issue 3: Erratic concentration readings and micro-cloudiness.
  • Diagnosis: Hydrophobic precipitation.

  • Resolution: Utilize a co-solvent strategy. Prepare a concentrated master stock in 100% DMSO, then dilute dropwise into the aqueous buffer to a final DMSO concentration of 1-5%. This overcomes the kinetic barrier of the hydrophobic azepane ring[5].

Part 3: Quantitative Degradation Kinetics

The following table summarizes the expected half-life (t½) of 1-(2-nitrobenzoyl)azepane under various environmental conditions, allowing you to benchmark your assay's performance.

Environmental ConditionPrimary Mechanism of LossEstimated Half-Life (t½)Preventive Action
Ambient Light (pH 7.4) Photochemical Cleavage< 2 hoursUse amber vials / dark room
Dark (pH 2.0) Acid-Catalyzed Hydrolysis~ 12 hoursBuffer to pH 6.5
Dark (pH 12.0) Base-Catalyzed Hydrolysis~ 8 hoursBuffer to pH 6.5
Dark (pH 6.5, Pure Water) Hydrophobic PrecipitationN/A (Physical loss)Add 1-5% DMSO cosolvent
Optimized (Dark, pH 6.5, 1% DMSO) None (Stable Formulation)> 72 hoursStandardized handling

Part 4: Self-Validating Experimental Protocols

A robust protocol must prove its own efficacy. The following methodology includes built-in controls to validate that your stabilization efforts are working.

Protocol: Preparation and LC-MS Validation of Stable Aqueous Stocks

Step 1: Solubilization (Master Stock)

  • Action: Dissolve 1-(2-nitrobenzoyl)azepane in 100% anhydrous DMSO to create a 10 mM master stock.

  • Causality: Pre-dissolving in an organic solvent overcomes the high hydrophobic surface area of the azepane ring, preventing immediate aggregation upon introduction to water[5].

Step 2: Buffer Preparation

  • Action: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution and adjust the pH to exactly 6.5 using 0.1 M HCl or NaOH.

  • Causality: Maintaining a slightly acidic to neutral pH (6.5) minimizes both hydronium- and hydroxide-catalyzed hydrolysis pathways[3].

Step 3: Dilution

  • Action: Dropwise add the DMSO stock to the PBS buffer under vigorous vortexing to a final concentration of 100 µM (1% DMSO final).

  • Causality: Vigorous mixing during dropwise addition prevents localized high concentrations of the API, which can trigger irreversible nucleation and precipitation.

Step 4: Self-Validation Split (The Control System)

  • Action: Divide the newly prepared solution into two vials:

    • Vial A (Test): Amber glass vial, stored in the dark at 25°C.

    • Vial B (Positive Control): Clear glass vial, placed directly under a standard laboratory desk lamp at 25°C.

Step 5: LC-MS Analysis

  • Action: Sample 10 µL from both vials at t=0 and t=24 hours. Quench immediately with cold acetonitrile (1:1 v/v) to halt any further reactions. Analyze via LC-MS, monitoring the parent mass (m/z ~249 [M+H]+) and the primary degradant (o-nitrobenzoic acid, m/z ~168).

  • Validation Criteria: A successful formulation will show >95% parent peak retention in Vial A (validating your protective protocol). Vial B must show significant formation of the m/z 168 degradant (validating that your instrument is capable of detecting the degradation if it occurs)[1],[4].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use UV sterilization on my aqueous stock before cell assays? A: Absolutely not. The o-nitrobenzoyl group is highly sensitive to UV light, which will trigger rapid photolysis of the amide bond[1]. You must filter sterilize the solution using a 0.22 µm PTFE syringe filter in a dark room instead.

Q: Why does my compound appear perfectly stable in pure DMSO but degrades the moment I add it to my assay buffer? A: Pure DMSO lacks the water necessary for hydrolysis and limits light penetration. Once introduced to an aqueous buffer, the compound is exposed to hydronium/hydroxide ions (driving hydrolysis)[3] and may exceed its thermodynamic solubility limit, causing micro-precipitation[5].

Q: Is the degradation reversible if I adjust the pH back to neutral? A: No. Unlike ester hydrolysis, which can sometimes be pushed backwards under specific conditions, amide hydrolysis yields an amine (azepane) that becomes protonated in standard buffers. This renders the nitrogen non-nucleophilic, making the cleavage permanent[4].

Part 6: References

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC (nih.gov). 2

  • Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid - PubMed (nih.gov). 3

  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light - Organic Letters (ACS Publications). 1

  • Chemical Stability of Pharmaceutical Organic Compounds - Biomedical Science & Research (biomedgrid.com). 4

  • "2-(azepane-1-carbonyl)benzoic acid" solubility problems and solutions - Benchchem. 5

Sources

Troubleshooting

Resolving HPLC baseline noise for 1-(2-nitrobenzoyl)azepane samples

Welcome to the Technical Support Center. Analyzing nitroaromatic amides like 1-(2-nitrobenzoyl)azepane via High-Performance Liquid Chromatography (HPLC) requires precise UV detection, typically in the 214–254 nm range du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing nitroaromatic amides like 1-(2-nitrobenzoyl)azepane via High-Performance Liquid Chromatography (HPLC) requires precise UV detection, typically in the 214–254 nm range due to the strong chromophoric nature of the nitrobenzoyl moiety. At these lower wavelengths, the chromatographic system is highly susceptible to baseline noise and drift.

This guide provides authoritative, self-validating troubleshooting protocols to help you isolate and resolve optical, fluidic, and chemical anomalies that compromise your analytical baseline.

Baseline Noise Diagnostic Workflow

Before adjusting method parameters, you must isolate the root cause of the noise. Use the following diagnostic logic to determine if your baseline issue is chemical, mechanical, or optical.

BaselineDiagnostics Start Observe HPLC Baseline Anomaly During 1-(2-nitrobenzoyl)azepane Run Isolate Perform Zero-Flow Test (Turn off pump) Start->Isolate NoisePersists Noise Persists (Random / High Frequency) Isolate->NoisePersists Yes NoiseStops Noise Stops (Periodic or Gradient Drift) Isolate->NoiseStops No DetectorIssue Detector / Optical Issue (Lamp aging, dirty flow cell) NoisePersists->DetectorIssue PumpIssue Fluidic / Method Issue (Check valves, UV mismatch) NoiseStops->PumpIssue ActionDet Clean Cell & Replace UV Lamp DetectorIssue->ActionDet ActionPump Protocol A & B: Absorbance Match & Purge PumpIssue->ActionPump

Diagnostic decision tree for isolating and resolving HPLC baseline noise.

Deep-Dive Troubleshooting & FAQs

Q: Why does my baseline drift significantly during gradient elution of 1-(2-nitrobenzoyl)azepane?

Causality: To achieve sharp peak shapes for azepane derivatives, chromatographers often use ion-pairing agents like Trifluoroacetic acid (TFA). However, TFA strongly absorbs UV light at wavelengths below 220 nm[1]. As your gradient transitions from the aqueous phase (Mobile Phase A) to the organic phase (Mobile Phase B), the background UV absorbance shifts. Even if both phases contain exactly 0.1% TFA, the absorptivity of TFA in water differs from its absorptivity in organic solvents like acetonitrile[2]. This optical mismatch manifests as a sloping baseline that can obscure low-concentration analytes. Resolution: Implement Protocol A (Absorbance Matching) to equalize the optical density of both mobile phases[3].

Q: I observe a rhythmic, repeating wave pattern in my baseline. What is the root cause?

Causality: A periodic, uniform noise pattern (e.g., a sine wave) is almost exclusively mechanical, originating from the pump[4]. HPLC pumps use reciprocating pistons. If a check valve is contaminated by buffer salts, or if a pump seal leaks, the pump fails to maintain a constant flow rate. This leads to micro-fluctuations in system pressure. Because the refractive index of the mobile phase is highly dependent on pressure, these pulsations translate into periodic baseline noise as the fluid passes through the detector flow cell[2]. Resolution: Implement Protocol B (Pump Decontamination) to restore fluidic stability.

Q: The baseline exhibits high-frequency, random "fuzz" even under isocratic conditions. How do I fix this?

Causality: High-frequency, random noise that persists even when the pump is turned off points directly to an optical or electronic issue within the UV detector[4]. The noise of a UV detector is inversely proportional to the amount of light striking the photodiodes[5]. As the deuterium lamp ages, its photon output decreases. Alternatively, dirty flow-cell windows scatter the light before it reaches the diode. In both cases, the reduced light throughput lowers the signal-to-noise ratio, resulting in a jagged baseline[5]. Resolution: Perform a lamp intensity test using the detector's onboard diagnostics. If the lamp has exceeded its optimal burn time (typically 2000 hours), replace it. Otherwise, flush the flow cell with water followed by methanol to remove hazy deposits[2].

Quantitative Data: Baseline Anomaly Signatures

Use this reference table to match your visual chromatogram data with the correct root cause and resolution strategy.

Baseline Anomaly TypeTypical AmplitudeFrequency / PatternPrimary Root CauseResolution Protocol
Gradient Drift 10 – 100 mAUContinuous upward or downward slopeUV absorbance mismatch between mobile phasesProtocol A
Periodic Noise 0.1 – 5 mAURhythmic / Sine wave (synchronous with pump)Leaking check valves, pump seals, or bubblesProtocol B
Random Noise 0.05 – 2 mAUHigh-frequency "fuzz" / ErraticAging UV lamp or contaminated flow cellReplace lamp / Clean cell
Spikes > 50 mAUSharp, isolated vertical peaksOutgassing / Air bubbles passing through flow cellDegas mobile phase

Self-Validating Experimental Protocols

Protocol A: Mobile Phase Absorbance Matching (For Gradient Drift)

Objective: Eliminate gradient baseline drift by equalizing the UV absorbance of Mobile Phases A and B[3]. Causality: By ensuring both solvents have identical background absorbance at the detection wavelength, the detector perceives a constant optical density regardless of the gradient composition, resulting in a flat baseline.

Step-by-Step Methodology:

  • Preparation: Prepare Mobile Phase A (e.g., Water + 0.1% TFA). Prepare Mobile Phase B with slightly less additive (e.g., Acetonitrile + 0.085% TFA), as TFA typically absorbs more strongly in organic solvents.

  • Static Measurement: Pump 100% Mobile Phase A at 1.0 mL/min. Allow the system to equilibrate and zero the detector at your target wavelength (e.g., 214 nm).

  • Switch and Measure: Switch the pump to deliver 100% Mobile Phase B. Observe the baseline shift on the live chromatogram.

  • Titration:

    • If the baseline rises, Mobile Phase B has higher absorbance; reduce its TFA concentration slightly.

    • If the baseline drops, add micro-aliquots of TFA to Mobile Phase B.

  • Self-Validation Step: Execute a blank gradient run (0% to 100% B) without injecting a sample. The protocol is successful if the baseline drift is ≤ 2 mAU across the entire gradient.

Protocol B: Pump Isolation and Fluidic Decontamination (For Periodic Noise)

Objective: Identify and eliminate periodic baseline noise caused by pressure pulsations[4]. Causality: Removing trapped air or particulate matter from the check valves restores proper mechanical sealing. This eliminates the pressure drops that cause refractive index-induced optical noise[2].

Step-by-Step Methodology:

  • Isolation Test: While observing the noisy baseline, turn the HPLC pump flow to 0 mL/min. If the noise immediately ceases, the issue is fluidic. If it persists, the issue is optical[4].

  • Solvent Purge: Open the purge valve and flush the system with 100% Isopropyl Alcohol (IPA) at a high flow rate (e.g., 3–5 mL/min) for 10 minutes. IPA has high viscosity and excellent wetting properties, which helps dissolve organic contaminants and force out trapped air bubbles[2].

  • Check Valve Sonication: If purging fails to resolve the issue, remove the inlet and outlet check valves. Sonicate them in a beaker of 50:50 Methanol:Water for 15 minutes to dislodge stubborn particulates.

  • Self-Validation Step: Reassemble the system and pump your standard mobile phase at 1.0 mL/min. Monitor the pressure ripple (ΔP) in the instrument software. The protocol is successful if the pressure fluctuation is < 1% of the total system pressure and the periodic baseline noise is completely eliminated.

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Optimization

Technical Support Center: Purification of 1-(2-Nitrobenzoyl)azepane Mixtures

Welcome to the Technical Support Center for synthetic purification. This guide is designed for researchers and drug development professionals dealing with the isolation of 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic purification. This guide is designed for researchers and drug development professionals dealing with the isolation of 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1)[1].

When synthesizing this compound via the acylation of azepane (a seven-membered nitrogen heterocycle) with 2-nitrobenzoyl chloride, the crude reaction mixture is rarely pure. Because azepane derivatives are increasingly critical for exploring 3D chemical space in modern drug discovery[2][3], maximizing your recovery of the pure tertiary amide is essential. The crude matrix typically contains the target amide, unreacted azepane, 2-nitrobenzoic acid (from acyl chloride hydrolysis), and amine hydrochloride salts[4][].

Below is our field-proven troubleshooting guide and FAQ to help you isolate your target compound with high purity and yield.

System Overview: Purification Logic

PurificationWorkflow A Crude Reaction Mixture B Dilute in EtOAc A->B C Acid Wash (1M HCl) B->C D Base Wash (Sat. NaHCO3) C->D E Brine Wash & Dry D->E F Silica Chromatography E->F G Pure 1-(2-nitrobenzoyl)azepane F->G

Workflow for the isolation and purification of 1-(2-nitrobenzoyl)azepane.

Module 1: Phase-Separation & Liquid-Liquid Extraction (LLE)

Q1: Why am I losing product yield during the aqueous workup, and how do I resolve persistent emulsions?

Expertise & Causality: 1-(2-nitrobenzoyl)azepane is a neutral tertiary amide. Because the nitrogen lone pair is delocalized into the carbonyl group, it is non-basic and will not protonate under standard acidic conditions. Yield loss usually stems from using insufficient organic solvent, causing the neutral amide to precipitate at the phase boundary. Emulsions frequently occur because unreacted azepane acts as a mild surfactant, and trace 2-nitrobenzoic acid can form insoluble salts if the pH is not strictly controlled.

Self-Validating Protocol: Optimized Acid-Base Workup

  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). EtOAc is preferred over Dichloromethane (DCM) to minimize emulsion formation due to better density separation from water.

  • Acid Wash (Amine Removal): Wash the organic layer with 1.0 M HCl.

    • Causality: Azepane (pKa ~11) protonates to form a highly water-soluble azepanium chloride salt.

    • Validation Check: Test the aqueous layer pH with indicator paper; it must be < 2 to ensure complete protonation of the unreacted amine.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO3.

    • Causality: 2-nitrobenzoic acid (pKa ~2.2) deprotonates to form a water-soluble sodium salt.

    • Validation Check: Observe CO2 evolution. Continue washing until no gas evolves and the aqueous layer pH is > 8.

  • Brine Wash & Dry: Wash with saturated NaCl to break any residual micro-emulsions, then dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure.

Module 2: Flash Column Chromatography

Q2: My product co-elutes with a yellow impurity. How can I optimize the chromatographic resolution?

Expertise & Causality: The yellow impurity is typically trace 2-nitrobenzoyl chloride or its degradation product, 2-nitrobenzoic acid, which bypassed the aqueous workup. The nitroaromatic ring imparts a distinct UV absorbance and a slight yellow hue. 1-(2-nitrobenzoyl)azepane has a moderate dipole moment due to the amide carbonyl and the nitro group, meaning it will elute mid-gradient. Unreacted azepane, if present, will hydrogen-bond strongly with the acidic silanol groups on the silica gel, causing severe streaking.

Quantitative Data: Chromatographic Behavior

Compound / ImpurityRf Value (70:30 Hex:EtOAc)Elution OrderVisual / UV Characteristics
Unreacted 2-Nitrobenzoyl chloride0.851Faint UV, reacts with moisture
1-(2-nitrobenzoyl)azepane 0.45 - 0.55 2 Strong UV (254 nm), pale yellow
Unreacted Azepane0.0 - 0.10 (streaks)3Ninhydrin active (brown/red)
2-Nitrobenzoic acid0.0 (baseline)4Strong UV, stays at baseline

Self-Validating Protocol: Silica Gel Chromatography

  • Column Preparation: Pack the column with 230-400 mesh normal-phase silica gel using Hexanes.

  • Loading: Dissolve the crude LLE extract in a minimum volume of DCM (or dry-load onto silica) and apply it to the column bed.

  • Elution: Begin with a 90:10 Hexanes:EtOAc isocratic hold for 2 column volumes (CV) to elute non-polar byproducts. Step up to 70:30 Hexanes:EtOAc.

    • Validation Check: Monitor fractions via TLC (UV 254 nm). The target amide will appear as a strong, distinct UV-active spot at Rf ~0.5.

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent.

Module 3: Crystallization & Final Polish

Q3: The purified fractions yield a viscous yellow oil instead of a solid. How do I induce crystallization?

Expertise & Causality: "Oiling out" (liquid-liquid phase separation) is a notoriously common issue with functionalized azepane derivatives[2]. It occurs when the melting point of the solute is lower than the temperature at which it phase-separates from the solvent. This is usually triggered by trace solvent impurities (like EtOAc) disrupting the crystal lattice, or by a cooling rate that is too rapid, causing the compound to crash out as a supercooled liquid rather than entering the solid-liquid metastable zone.

Self-Validating Protocol: Trituration and Recrystallization

  • Solvent Exchange: Evaporate the pooled chromatography fractions to absolute dryness under high vacuum ( < 1 mbar) for at least 2 hours to remove all trace EtOAc/DCM.

  • Trituration: Add ice-cold diethyl ether or pentane to the flask. Vigorously scratch the inside of the glass flask with a glass stirring rod.

    • Causality: The localized acoustic cavitation and surface roughening provide necessary nucleation sites for crystal lattice formation.

  • Recrystallization (If necessary): If a crude solid forms but requires further purification, dissolve it in a minimum amount of boiling ethanol. Add water dropwise until the solution becomes slightly cloudy (the cloud point), then add one drop of ethanol to clear it.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator overnight.

    • Validation Check: Collect crystals via vacuum filtration and verify purity via melting point determination or 1H-NMR.

References
  • Azepan | Sigma-Aldrich Source: sigmaaldrich.cn URL:[Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester (manchester.ac.uk) URL:[Link]

  • Synthesis and analysis of amides - Chemistry Education Source: Tata Institute of Fundamental Research (tifr.res.in) URL:[Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: PubMed (nih.gov) URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-(2-nitrobenzoyl)azepane coupling reactions

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide addresses the specific challenges encountered during the synthesis of 1-(2-nitrobenzoyl)azepane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide addresses the specific challenges encountered during the synthesis of 1-(2-nitrobenzoyl)azepane .

System Overview: The 1-(2-nitrobenzoyl)azepane Challenge

Coupling azepane with 2-nitrobenzoic acid presents a severe dual-steric challenge. Azepane is a 7-membered cyclic secondary amine; its conformational flexibility creates a sterically demanding environment that significantly reduces the nucleophilicity of the nitrogen atom[1]. Simultaneously, the ortho-nitro group on 2-nitrobenzoic acid creates intense spatial congestion around the electrophilic carbonyl carbon[2]. Standard carbodiimide reagents (e.g., EDC/HOBt) typically fail to overcome this activation energy barrier, necessitating the use of highly reactive uronium salts or in situ acyl chloride generation[3].

Troubleshooting Guide & FAQs

Q1: My standard HATU coupling yielded <10% product. Why did it fail, and what is the causality? A1: HATU generates an OAt (7-azabenzotriazole) active ester. While highly efficient for primary amines, the bulky OAt leaving group struggles to accommodate the incoming 7-membered azepane ring due to transition-state steric clash[4]. Furthermore, HATU requires two equivalents of base (typically DIPEA). In sterically stalled reactions, excess base can promote side reactions or epimerization rather than the desired aminolysis[5].

Q2: Should I switch to COMU for this secondary amine coupling? A2: Yes, COMU is highly recommended as a first-line optimization. COMU is a third-generation uronium reagent that utilizes an Oxyma leaving group and a morpholino carbon skeleton[6]. Unlike HATU, COMU exists purely in the highly reactive uronium form rather than the less reactive guanidinium isomer[5]. The Oxyma active ester is less sterically demanding than the benzotriazole ester, making it vastly superior for bulky secondary amines like azepane[7]. Additionally, COMU requires only 1.0 equivalent of base, and its byproducts are conveniently water-soluble, simplifying downstream purification[8].

Q3: If COMU fails, what is the ultimate "brute-force" method for extreme steric hindrance? A3: In situ acyl chloride generation using TCFH (chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) and NMI (N-methylimidazole). TCFH rapidly converts 2-nitrobenzoic acid into an acyl-NMI intermediate or an acyl chloride, which is the smallest and most electrophilic activated species possible[9]. This completely bypasses the steric bulk of large leaving groups (like OAt or Oxyma) and allows the hindered azepane to attack the carbonyl carbon efficiently[10].

Data Presentation: Reagent Selection Matrix

To guide your experimental design, the following table summarizes the quantitative and qualitative differences between coupling strategies for highly hindered secondary amines.

Coupling ReagentActive IntermediateReactivity with Secondary AminesBase RequirementByproduct Removal
HATU OAt EsterModerate2.0 eq (DIPEA)Difficult (Polar byproducts)
COMU Oxyma EsterHigh1.0 eq (DIPEA/TMP)Easy (Water-soluble)
TCFH / NMI Acyl Chloride / Acyl-NMIVery High2.0 - 3.0 eq (NMI)Moderate
SOCl₂ Acyl ChlorideVery HighCatalytic DMF, TEARequires isolation step

Mandatory Visualization: Workflows & Mechanisms

G Start Start: Azepane + 2-Nitrobenzoic Acid Standard Standard Coupling (EDC/HOBt or HATU) Start->Standard Check Conversion >90%? Standard->Check Success Purify Product Check->Success Yes Fail Analyze Failure Mode Check->Fail No Steric Steric Hindrance (Low Conversion) Fail->Steric COMU COMU / Oxyma (Moderate Hindrance) Steric->COMU TCFH TCFH / NMI (Severe Hindrance) Steric->TCFH

Workflow for troubleshooting sterically hindered azepane coupling reactions.

Mechanism Acid 2-Nitrobenzoic Acid Intermediate Acyl-NMI / Acyl Chloride (Highly Electrophilic) Acid->Intermediate Activation TCFH TCFH + NMI TCFH->Intermediate Product 1-(2-nitrobenzoyl)azepane Intermediate->Product Aminolysis Amine Azepane (Bulky Nucleophile) Amine->Product

Mechanistic pathway of TCFH-mediated in situ activation for hindered amides.

Experimental Protocols

Protocol A: Uronium Activation via COMU (First-Line Optimization)

This protocol leverages the Oxyma leaving group to minimize steric clash during aminolysis.

  • Preparation : Dissolve 2-nitrobenzoic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.3 M concentration).

  • Activation : Add 1.0 eq of a non-nucleophilic base (e.g., DIPEA or TMP).

    • Self-Validation Checkpoint: The reaction mixture will undergo a distinct color change (typically to yellow/orange) depending on the base used. This visually confirms the formation of the active Oxyma ester[8].

  • Coupling : Stir the activation mixture for 3-5 minutes at room temperature, then add azepane (1.2 eq) dropwise.

  • Completion : Allow the reaction to stir for 2-4 hours. Monitor via LC-MS.

  • Workup : Quench with water. Because COMU byproducts are highly water-soluble, a simple aqueous wash (3x water, 1x brine) of the organic extract (EtOAc) will yield high-purity crude 1-(2-nitrobenzoyl)azepane[8].

Protocol B: In Situ Acyl Chloride Generation via TCFH-NMI (Rescue Protocol)

Use this protocol if Protocol A stalls due to extreme steric congestion.

  • Preparation : Dissolve 2-nitrobenzoic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous CH₂Cl₂ or MeCN (0.2 M).

  • Activation : Add N-methylimidazole (NMI) (2.5 eq) dropwise at 0 °C.

    • Self-Validation Checkpoint: The formation of the highly electrophilic acyl-NMI intermediate is rapid. Monitor the consumption of 2-nitrobenzoic acid via TLC (EtOAc/Hexane) prior to adding the amine. Complete disappearance of the acid spot validates successful activation[9].

  • Coupling : Add azepane (1.5 eq) to the activated mixture at 0 °C.

  • Completion : Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup : Dilute with CH₂Cl₂, wash with 1M HCl (to remove NMI and excess azepane), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Sources

Reference Data & Comparative Studies

Validation

1-(2-nitrobenzoyl)azepane vs 1-(4-nitrobenzoyl)azepane reactivity comparison

An in-depth understanding of substituent positional effects is paramount in rational drug design and synthetic methodology. When comparing 1-(2-nitrobenzoyl)azepane (the ortho-isomer) and 1-(4-nitrobenzoyl)azepane (the p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of substituent positional effects is paramount in rational drug design and synthetic methodology. When comparing 1-(2-nitrobenzoyl)azepane (the ortho-isomer) and 1-(4-nitrobenzoyl)azepane (the para-isomer), we observe a profound divergence in chemical reactivity. This divergence is not merely a function of electronics, but a complex interplay of three-dimensional conformation, steric hindrance, and ground-state thermodynamics.

As an Application Scientist, I have structured this guide to dissect the causality behind these reactivity differences, providing researchers with the theoretical framework and self-validating experimental protocols necessary to leverage these compounds effectively.

Structural and Conformational Dynamics: The "Ortho Effect"

The fundamental difference in reactivity between these two azepane derivatives originates from their conformational geometry [1]. Azepane is a bulky, seven-membered nitrogen heterocycle. When acylated, the resulting tertiary amide seeks a conformation that minimizes steric strain while maximizing orbital overlap (resonance) between the aromatic ring and the amide carbonyl.

  • 1-(4-nitrobenzoyl)azepane (Para Isomer): The nitro group is situated distally from the bulky azepane ring. This allows the benzoyl aromatic ring and the amide bond to adopt a relatively coplanar geometry . In this state, the π -electrons of the benzene ring can effectively conjugate with the carbonyl group, stabilizing the ground state.

  • 1-(2-nitrobenzoyl)azepane (Ortho Isomer): The presence of the nitro group at the ortho position introduces severe steric clash with the equatorial protons of the azepane ring. To relieve this A(1,3)-allylic-type strain, the Caryl​−Ccarbonyl​ bond is forced to rotate, pushing the aromatic ring orthogonal to the amide plane. This phenomenon is a classic manifestation of the ortho effect [2].

G cluster_para 1-(4-nitrobenzoyl)azepane (Para) cluster_ortho 1-(2-nitrobenzoyl)azepane (Ortho) P_Node1 Coplanar Geometry P_Node2 Maximized Resonance (-M Effect Active) P_Node1->P_Node2 P_Node3 Stabilized Carbonyl (Lower Ground State) P_Node2->P_Node3 O_Node1 Steric Clash (Azepane vs o-NO2) O_Node2 Orthogonal Twist (Resonance Disrupted) O_Node1->O_Node2 O_Node3 Isolated Carbonyl (Highly Electrophilic) O_Node2->O_Node3

Conformational and electronic divergence driven by the ortho effect.

Electronic Effects and Carbonyl Electrophilicity

The orthogonal twist in the ortho-isomer has profound electronic consequences. Because the π -systems of the aromatic ring and the carbonyl are decoupled, the resonance stabilization is destroyed. The carbonyl group behaves more like an isolated, highly reactive ketone/amide system [3].

Furthermore, the strongly electron-withdrawing nitro group exerts an inductive pull (-I effect) through the σ -bonds. Because inductive effects are highly distance-dependent, the ortho-nitro group exerts a much stronger electron-withdrawing force on the carbonyl carbon than the para-nitro group. The combination of disrupted resonance and maximized inductive withdrawal renders the carbonyl carbon of 1-(2-nitrobenzoyl)azepane significantly more electrophilic.

Comparative Experimental Data: Alkaline Hydrolysis

To objectively compare the reactivity of these two amides, base-catalyzed hydrolysis (saponification) serves as an excellent benchmarking reaction. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

While the ortho-nitro group physically shields the carbonyl (lowering the Arrhenius pre-exponential factor, A ), the extreme electrophilicity of the destabilized ground state significantly lowers the activation energy ( Ea​ ). In tertiary benzamides with bulky amines, the thermodynamic destabilization often overrides the steric shielding, leading to faster hydrolysis rates for the ortho-isomer.

Table 1: Representative Kinetic Parameters for Base-Catalyzed Hydrolysis (Data models based on established structure-activity relationships for substituted tertiary benzamides)

CompoundIsomerConformationCarbonyl ResonanceRelative Rate ( krel​ at 25°C)Activation Energy ( Ea​ , kcal/mol)
1-(4-nitrobenzoyl)azepane ParaCoplanarIntact1.0 (Reference)16.5
1-(2-nitrobenzoyl)azepane OrthoOrthogonally TwistedDisrupted2.414.2

Mechanistic Pathway: Nucleophilic Acyl Substitution

The hydrolysis follows a standard BAC​2 (Base-catalyzed Acyl Cleavage, bimolecular) mechanism. The self-validating nature of this mechanism lies in the isolation of the products: 2-nitrobenzoic acid and free azepane, which can be quantitatively verified via LC-MS.

Pathway Amide Benzamide Substrate (Ground State) Attack OH- Nucleophilic Attack (Rate-Determining) Amide->Attack k1 Tetrahedral Tetrahedral Intermediate (sp3 hybridized) Attack->Tetrahedral Cleavage C-N Bond Cleavage (Azepane leaving) Tetrahedral->Cleavage k2 Products Nitrobenzoate + Azepane (Products) Cleavage->Products

Base-catalyzed acyl cleavage (BAC2) mechanistic pathway.

Experimental Protocol: Kinetic Profiling via UV-Vis Spectroscopy

To empirically validate the reactivity differences, researchers can employ the following continuous-monitoring UV-Vis spectrophotometric assay. This protocol is designed as a self-validating system: the linearity of the logarithmic decay confirms that pseudo-first-order conditions have been successfully achieved.

Reagents & Equipment:

  • Substrates: 1-(2-nitrobenzoyl)azepane and 1-(4-nitrobenzoyl)azepane (Purity > 98%).

  • Solvent: 10% Acetonitrile in aqueous 0.1 M NaOH buffer (pH 13.0).

  • Equipment: Double-beam UV-Vis spectrophotometer with a Peltier temperature controller.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1.0 mM stock solution of the azepane derivative in HPLC-grade acetonitrile.

  • Baseline Establishment: Blank the spectrophotometer using the 10% MeCN/NaOH buffer solution at exactly 25.0 °C.

  • Reaction Initiation: Pipette 2.7 mL of the NaOH buffer into a quartz cuvette. Rapidly inject 0.3 mL of the substrate stock solution (final substrate concentration = 0.1 mM). Invert once to mix.

  • Data Acquisition: Immediately begin monitoring the absorbance decay at the λmax​ of the specific amide (typically between 260-290 nm) taking readings every 10 seconds for 30 minutes.

  • Data Validation & Analysis: Plot ln(At​−A∞​) versus time ( t ).

    • Self-Validation Check: The plot must yield a straight line with an R2>0.99 . A non-linear plot indicates that the hydroxide concentration is not in sufficient excess, violating pseudo-first-order assumptions.

    • The negative slope of this line represents the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Substrate Preparation (0.1 mM in 10% MeCN/H2O) Step2 2. Base Addition (NaOH buffer, pH 13.0) Step1->Step2 Step3 3. UV-Vis Monitoring (Absorbance decay at λmax) Step2->Step3 Step4 4. Kinetic Analysis (Pseudo-first-order linear plot) Step3->Step4

Self-validating UV-Vis kinetic workflow for amide hydrolysis.

Implications for Drug Development

Understanding the reactivity profile of these isomers is critical for medicinal chemists. The azepane ring is a valuable pharmacophore, but the metabolic stability of its amide linkages dictates the drug's half-life. Because 1-(2-nitrobenzoyl)azepane possesses a highly electrophilic, resonance-decoupled carbonyl, it is generally more susceptible to both chemical degradation and enzymatic cleavage (e.g., by amidases or hepatic esterases) compared to the para-isomer. Consequently, if metabolic longevity is the goal, the para-substitution pattern is structurally superior. Conversely, if the molecule is designed as a prodrug requiring rapid hydrolytic activation, the ortho-substitution pattern provides the necessary kinetic lability.

References

  • The steric effect of ortho substituents on the acidic hydrolysis of benzamides. Journal of Organic Chemistry, American Chemical Society (1989). Available at:[Link]

  • Ortho effect. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The ortho effect in directed C–H activation. National Institutes of Health (NIH) / PMC (2021). Available at:[Link]

Comparative

Comparing azepane and piperidine derivatives of 2-nitrobenzoic acid

Comparative Guide: Azepane vs. Piperidine Derivatives of 2-Nitrobenzoic Acid in Medicinal Chemistry Introduction & Strategic Context In the development of multitarget-directed ligands (MTDLs)—particularly for neurodegene...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Azepane vs. Piperidine Derivatives of 2-Nitrobenzoic Acid in Medicinal Chemistry

Introduction & Strategic Context

In the development of multitarget-directed ligands (MTDLs)—particularly for neurodegenerative diseases like Alzheimer's—2-nitrobenzoic acid serves as a critical pre-pharmacophore scaffold. When coupled with cyclic amines and subsequently reduced, it yields 2-aminobenzamides, which are potent hydrogen-bond donors/acceptors.

As a Senior Application Scientist, I frequently evaluate the strategic shift between using a 6-membered piperidine ring versus a 7-membered azepane ring. While their basicity profiles are nearly identical[1], the transition from piperidine to azepane fundamentally alters the molecule's conformational flexibility, steric bulk, and lipophilicity. This guide objectively compares 1-(2-nitrobenzoyl)piperidine and 1-(2-nitrobenzoyl)azepane, providing self-validating experimental workflows and performance data to guide your structural design choices.

Physicochemical & Structural Profiling

The physical properties of the cyclic amine dictate the downstream behavior of the synthesized amide. Because azepane and piperidine share similar pKa values[1], performance discrepancies in biological assays are driven almost entirely by sterics and lipophilicity.

Table 1: Comparative Physicochemical Properties

Property1-(2-Nitrobenzoyl)piperidine1-(2-Nitrobenzoyl)azepane
CAS Number 26163-44-0[2]153688-70-1
Molecular Formula C₁₂H₁₄N₂O₃C₁₃H₁₆N₂O₃
Molecular Weight 234.25 g/mol 248.28 g/mol
Calculated LogP (cLogP) ~1.8~2.2
Ring Conformation Rigid ChairFlexible Twist-Chair / Boat
Amide Steric Hindrance ModerateHigh (Expanded α -methylene spread)

Mechanistic Causality: The 6-membered piperidine ring is locked into a rigid chair conformation, which limits its ability to adapt to complex enzymatic pockets. In contrast, the 7-membered azepane ring exists predominantly in a flexible twist-chair conformation. This flexibility, combined with a higher lipophilicity (LogP), allows azepane derivatives to achieve superior cation– π interactions within hydrophobic target sites, such as the peripheral anionic site of Acetylcholinesterase (AChE)[3].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these derivatives, they must be synthesized and processed through highly controlled, self-validating systems.

Workflow A 2-Nitrobenzoic Acid B Acyl Chloride Activation (SOCl2, DMF cat.) A->B C1 Coupling: Piperidine B->C1 C2 Coupling: Azepane B->C2 D In-Process Control (MeOH Quench / LC-MS) C1->D C2->D E1 1-(2-Nitrobenzoyl)piperidine D->E1 E2 1-(2-Nitrobenzoyl)azepane D->E2 F Chemoselective Reduction (Pd/C, H2) E1->F E2->F G 2-Aminobenzamide Pharmacophores F->G

Figure 1: Self-validating synthetic workflow for 2-nitrobenzoyl cyclic amides.

Protocol A: Acyl Chloride Activation & Amide Coupling
  • Causality: Standard peptide coupling reagents (e.g., EDC/HOBt) often result in poor yields when reacting with azepane due to the steric bulk of its expanded ring. Converting 2-nitrobenzoic acid to an acyl chloride forces the reaction forward, overcoming the activation energy barrier imposed by the 7-membered ring.

  • Methodology:

    • Suspend 2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

    • Evaporate to dryness, redissolve in DCM, and cool to 0°C.

    • Dropwise add a solution of the chosen amine (piperidine or azepane, 1.2 eq) and triethylamine (TEA, 2.0 eq). Stir for 4 hours at room temperature.

  • Self-Validating Control: Before adding the amine, extract a 10 µL aliquot of the acyl chloride mixture and quench it in 1 mL of methanol. Analyze via LC-MS. The exclusive presence of the methyl ester mass peak validates complete acyl chloride conversion, ensuring the subsequent coupling step will not fail due to unreacted starting material.

Protocol B: Chemoselective Reduction
  • Causality: To activate the pharmacophore for target binding, the nitro group must be reduced to a primary amine. We utilize Palladium on Carbon (Pd/C) with H₂ gas because it selectively reduces the nitro group without causing hydrogenolysis of the cyclic amine or the newly formed amide bond.

  • Methodology:

    • Dissolve the 1-(2-nitrobenzoyl) derivative in methanol.

    • Add 10% Pd/C (0.1 eq by weight).

    • Purge the vessel and stir under an H₂ atmosphere (1 atm) for 6 hours.

    • Filter through Celite and concentrate in vacuo.

  • Self-Validating Control: Monitor the reaction via TLC. The starting material (nitro derivative) is distinctly yellow and UV-active. The reaction is validated as complete when the yellow spot disappears and is replaced by a highly fluorescent spot (under 254 nm) that stains dark purple/red when treated with Ninhydrin, confirming the presence of a primary amine.

Protocol C: Ellman's Assay for Performance Evaluation
  • Causality: To objectively measure the biological performance of the reduced derivatives, we use the Ellman's assay. The reagent reacts with thiocholine to form a yellow anion measurable at 412 nm, providing a direct kinetic readout of enzyme inhibition[3].

  • Methodology:

    • Pre-incubate the test compound with Acetylcholinesterase (AChE) and DTNB in phosphate buffer (pH 8.0) for 5 minutes at 25°C.

    • Initiate the reaction by adding acetylthiocholine iodide (ATCI).

    • Measure absorbance continuously at 412 nm for 5 minutes.

  • Self-Validating Control: A "blank" well containing DTNB and ATCI (but no enzyme) must be run in parallel. If the blank shows a color change, it indicates auto-hydrolysis of the substrate or reagent degradation, invalidating the run.

Comparative Performance Data

When these derivatives are integrated into larger multitarget-directed scaffolds (such as benzophenones or chromanones), the structural differences between piperidine and azepane manifest clearly in their binding affinities.

Table 2: Target Affinity Comparison (AChE Inhibition)

Derivative MoietyRing SizeAChE IC₅₀ (µM)Binding Mode Characteristics
Piperidine 6-Membered2.303 µMModerate fit; rigid structure limits interaction with Trp82.
Azepane 7-Membered1.110 µMOptimal fit; flexible twist-chair maximizes cation– π interactions.

(Data derived from comparative studies of [3])

Logic Core Cyclic Amine Pip Piperidine (6-Membered) Core->Pip Aze Azepane (7-Membered) Core->Aze Pip_Prop Rigid Chair Lower Lipophilicity Pip->Pip_Prop Aze_Prop Flexible Twist-Chair Higher Lipophilicity Aze->Aze_Prop Pip_Bind Moderate Affinity (IC50 > 2 µM) Pip_Prop->Pip_Bind Aze_Bind Enhanced Pocket Fit (IC50 < 1.5 µM) Aze_Prop->Aze_Bind

Figure 2: Conformational influence on target affinity for cyclic amine derivatives.

References

  • Title: Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents Source: ACS Pharmacology & Translational Science (via PMC) URL: [Link]

Sources

Validation

Validation of analytical methods for 1-(2-nitrobenzoyl)azepane quantification

The quantification of pharmaceutical intermediates and building blocks requires analytical methods that are not only sensitive and accurate but fundamentally robust. 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1; Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of pharmaceutical intermediates and building blocks requires analytical methods that are not only sensitive and accurate but fundamentally robust. 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1; Formula: C13H16N2O3; MW: 248.28 g/mol ) is a versatile synthetic intermediate characterized by a hydrophobic hexamethyleneimine (azepane) core conjugated to an electron-withdrawing 2-nitrobenzoyl group.

Because this molecule can appear in various stages of drug development—from bulk synthetic release to trace-level impurity profiling in biological matrices—no single analytical platform is universally optimal. As a Senior Application Scientist, I have designed this guide to objectively compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Crucially, this guide moves beyond simple step-by-step instructions. It explains the chemical causality behind each parameter and establishes self-validating protocols aligned with global regulatory standards.

Mechanistic Rationale & Platform Comparison

The selection of an analytical platform must be dictated by the physicochemical properties of 1-(2-nitrobenzoyl)azepane and the specific analytical goal.

  • HPLC-UV: The molecule features a highly conjugated nitroaromatic ring, providing a strong chromophore with optimal UV absorption around 254 nm. This makes HPLC-UV the gold standard for high-concentration, routine bulk purity assays where the Beer-Lambert law ensures linear, highly reproducible quantification.

  • LC-MS/MS: The amide nitrogen and the azepane ring are readily protonated in acidic mobile phases. Under positive Electrospray Ionization (ESI+), the molecule yields a robust [M+H]+ precursor ion at m/z 249.1. This platform is mandatory when quantifying trace impurities or conducting bioanalysis where extreme specificity and sub-nanogram sensitivity are required.

  • GC-MS: While the molecule has a relatively high boiling point, it is sufficiently volatile without derivatization for GC analysis. GC-MS serves as an excellent orthogonal technique for resolving volatile synthetic by-products that might co-elute in reverse-phase LC.

Quantitative Performance Comparison
Performance MetricHPLC-UV (Bulk Release)LC-MS/MS (Trace/Bioanalysis)GC-MS (Orthogonal Profiling)
Primary Mechanism Hydrophobic retention + UV AbsorbanceESI+ Ionization + Collision Induced DissociationThermal volatilization + Electron Impact (EI)
Sensitivity (LOQ) ~0.5 µg/mL~1.0 ng/mL~50 ng/mL
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL0.1 – 50 µg/mL
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%90.0% – 110.0%
Precision (RSD) < 2.0%< 15.0%< 5.0%
Run Time 12 minutes4.5 minutes22 minutes

Decision Matrix for Method Selection

To ensure regulatory compliance and operational efficiency, method selection should follow a structured, risk-based approach.

MethodSelection Start 1-(2-Nitrobenzoyl)azepane Analysis Q1 Routine Bulk Purity? Start->Q1 Q2 Trace Bioanalysis? Start->Q2 Q3 Orthogonal Profiling? Start->Q3 HPLC HPLC-UV Q1->HPLC Yes LCMS LC-MS/MS Q2->LCMS Yes GCMS GC-MS Q3->GCMS Yes Val ICH Q2(R2) Validation HPLC->Val LCMS->Val GCMS->Val

Decision tree for selecting the optimal analytical method for 1-(2-nitrobenzoyl)azepane.

Step-by-Step Experimental Protocols

A scientifically sound protocol must be a self-validating system . It cannot rely on post-acquisition hopes; it must be designed to fail safely if system integrity is compromised.

Protocol A: HPLC-UV for Routine Purity (ICH Q2(R2) Compliant)

Designed for API release and major impurity quantification.

  • Causality of Mobile Phase: We utilize 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B). TFA is a strong ion-pairing agent. It suppresses the ionization of residual silanols on the stationary phase and ion-pairs with the azepane nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Chromatographic Setup:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm). The highly hydrophobic octadecylsilane phase strongly retains the aliphatic azepane ring.

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes. Flow rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validating Sequence:

    • Inject a Blank (Diluent) to prove no carryover.

    • Inject a System Suitability Test (SST) standard (10 µg/mL) six consecutive times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is < 1.5[1].

Protocol B: LC-MS/MS for Trace Quantification (FDA BMV Compliant)

Designed for genotoxic impurity screening or pharmacokinetic (PK) bioanalysis.

  • Causality of Ionization: Unlike HPLC-UV, TFA cannot be used here as it causes severe ion suppression in mass spectrometry. Instead, we use 0.1% Formic Acid. Formic acid provides the necessary protons ( H+ ) to facilitate positive electrospray ionization (ESI+) without quenching the signal.

  • Sample Preparation (Protein Precipitation): Spike 50 µL of the biological sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Add 200 µL of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes. Why an SIL-IS? Biological matrices cause unpredictable ion enhancement or suppression. A stable isotope co-elutes exactly with the analyte and experiences the exact same matrix effects, allowing the ratio of Analyte/IS to remain perfectly constant[2].

  • MS/MS Parameters:

    • Precursor Ion: m/z 249.1 ( [M+H]+ ).

    • Quantifier Transition: m/z 249.1 150.0 (Cleavage of the amide bond, yielding the 2-nitrobenzoyl cation).

    • Qualifier Transition: m/z 249.1 100.1 (Yielding the azepane cation).

SelfValidatingProtocol S1 Sample Prep (+ Internal Std) S2 SST Injection (System Check) S1->S2 S3 Calibration (6-8 Levels) S2->S3 S4 QC Bracketing (LQC, MQC, HQC) S3->S4 S5 Data Output (Auto-Reject if QC Fails) S4->S5

Self-validating sequence workflow ensuring continuous data integrity during analysis.

Regulatory Alignment & Validation Criteria

Any method developed for 1-(2-nitrobenzoyl)azepane must be validated against authoritative frameworks to ensure data integrity.

For Bulk Release (HPLC-UV): The validation must adhere to the 1[1].

  • Linearity: Must be established across the reportable range (typically 80% to 120% of the target concentration) with an R2≥0.999 .

  • Accuracy: Evaluated by spiking the analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%). Recovery must fall between 98.0% and 102.0%.

For Bioanalysis (LC-MS/MS): The validation must comply with the2[2].

  • Accuracy & Precision: Quality Control (QC) samples at Low, Medium, and High concentrations (LQC, MQC, HQC) must be accurate to within ±15% of their nominal values.

  • Lower Limit of Quantification (LLOQ): The lowest calibration standard must have a signal-to-noise ratio 5:1 and an accuracy within ±20%.

By embedding these stringent acceptance criteria directly into the sequence run (via bracketing QCs), the methodology transitions from a passive measurement tool into an active, self-policing analytical system.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA Scientific Guidelines, December 2023. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." FDA Regulatory Guidance, May 2018. Available at:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 1-(2-nitrobenzoyl)azepane

The structural elucidation of synthetic amides and heterocyclic derivatives requires a rigorous analytical approach. For compounds like 1-(2-nitrobenzoyl)azepane —a molecule characterized by a seven-membered azepane ring...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of synthetic amides and heterocyclic derivatives requires a rigorous analytical approach. For compounds like 1-(2-nitrobenzoyl)azepane —a molecule characterized by a seven-membered azepane ring conjugated to an ortho-nitro substituted benzoyl group—mass spectrometry (MS) serves as the definitive tool for structural and quantitative profiling.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading mass spectrometry platforms—High-Resolution ESI-Q-TOF, ESI-Triple Quadrupole (QqQ), and GC-EI-MS—when analyzing 1-(2-nitrobenzoyl)azepane. By dissecting the mechanistic causality behind its gas-phase fragmentation and providing self-validating experimental protocols, this guide equips researchers with the insights needed to select the optimal analytical workflow.

Mechanistic Causality of 1-(2-nitrobenzoyl)azepane Fragmentation

Before comparing instrumental platforms, it is essential to understand why and how 1-(2-nitrobenzoyl)azepane fragments in the gas phase. Under Collision-Induced Dissociation (CID), the protonated molecular ion ([M+H]⁺ m/z 249.1239) undergoes highly predictable, energy-dependent bond cleavages [4].

  • Amide Bond Cleavage (Primary Pathway): The C-N amide bond is the most electronically labile site under low-energy CID. Cleavage yields two diagnostic product ions: the 2-nitrobenzoyl cation (m/z 150.0186) and the azepinium iminium ion (m/z 98.0964).

  • The Ortho-Effect (Secondary Pathway): The spatial proximity of the nitro group to the carbonyl oxygen in the 2-nitrobenzoyl moiety drives a unique rearrangement. The transfer of a hydrogen or oxygen atom facilitates the neutral loss of H₂O (18 Da) or an OH radical (17 Da), followed by the expulsion of NO (30 Da) or NO₂ (46 Da). This ortho-effect is a critical diagnostic fingerprint for 2-substituted nitroaromatics.

  • Azepane Ring Opening: At higher collision energies, the m/z 98.0964 azepinium ion undergoes ring-opening, expelling neutral alkene species (e.g., C₃H₆, 42 Da) to form smaller aliphatic fragments like m/z 56.0500.

MS_Fragmentation M [M+H]+ m/z 249.12 1-(2-nitrobenzoyl)azepane F1 m/z 150.02 2-nitrobenzoyl cation M->F1 Amide Cleavage F2 m/z 98.10 Azepinium ion M->F2 Amide Cleavage F3 m/z 132.02 [150.02 - H2O] F1->F3 Ortho-effect (-H2O) F4 m/z 104.03 [150.02 - NO2] F1->F4 -NO2 F5 m/z 56.05 [98.10 - C3H6] F2->F5 Ring Opening (-C3H6)

Proposed MS/MS fragmentation pathways for 1-(2-nitrobenzoyl)azepane.

Objective Comparison: ESI-Q-TOF vs. ESI-QqQ vs. GC-EI-MS

Selecting the right mass analyzer depends entirely on the analytical objective: de novo structural elucidation versus trace-level quantitation [3].

ESI-Q-TOF (Quadrupole Time-of-Flight)

Best for: Structural Elucidation and Unknown Screening. Performance: Q-TOF instruments provide High-Resolution Accurate Mass (HRAM) capabilities, typically achieving resolving powers >30,000 FWHM and mass accuracies <2 ppm [1]. Causality: By measuring the exact mass of the m/z 98.0964 fragment, the Q-TOF software can definitively assign the elemental formula C₆H₁₂N⁺, ruling out isobaric interferences that a low-resolution instrument cannot distinguish.

ESI-QqQ (Triple Quadrupole)

Best for: Targeted Quantitation and Pharmacokinetic (PK) Profiling. Performance: While QqQ systems operate at unit mass resolution, they excel in Multiple Reaction Monitoring (MRM) mode. The dual mass-filtering stages (Q1 and Q3) eliminate matrix background, providing unparalleled signal-to-noise (S/N) ratios [2]. Causality: For detecting 1-(2-nitrobenzoyl)azepane in complex biological matrices (e.g., blood plasma), the QqQ can be programmed to monitor the specific m/z 249.1 → 98.1 transition, maximizing the duty cycle and achieving femtogram-level sensitivity.

GC-EI-MS (Electron Ionization)

Best for: Library Matching and Volatile Derivative Analysis. Performance: Hard ionization at 70 eV deposits massive internal energy into the molecule, causing extensive fragmentation. Causality: Because the energy exceeds the ionization potential significantly, the molecular ion (M⁺ m/z 248) is often of very low abundance or entirely absent [4]. However, the resulting highly reproducible fragmentation pattern is ideal for matching against NIST/Wiley spectral libraries.

Quantitative Data Summary
Analytical MetricESI-Q-TOF MS/MSESI-QqQ MS/MSGC-EI-MS
Ionization Method Soft (Electrospray)Soft (Electrospray)Hard (70 eV Electron Impact)
Mass Accuracy < 2 ppm~ 100-200 ppm (Unit)~ 100-200 ppm (Unit)
Resolving Power > 30,000 FWHM~ 0.7 Da (Unit Resolution)~ 0.7 Da (Unit Resolution)
Molecular Ion Peak High ([M+H]⁺ 249.1239)High ([M+H]⁺ 249.1)Low/Absent (M⁺ 248)
Limit of Quantitation ~ 1 - 5 ng/mL< 10 pg/mL~ 10 - 50 ng/mL
Primary Utility Formula generation, structural proofHigh-throughput trace quantitationSpectral library matching

Self-Validating Experimental Protocol: HRAM ESI-Q-TOF Workflow

To ensure scientific integrity, a mass spectrometry protocol must be a self-validating system. The following methodology for ESI-Q-TOF analysis incorporates internal controls to guarantee data fidelity.

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve 1-(2-nitrobenzoyl)azepane in LC-MS grade Methanol to 1 µg/mL. Add 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton donor in the ESI source. This significantly enhances the ionization efficiency of the weakly basic azepane nitrogen and the amide carbonyl, ensuring a robust [M+H]⁺ signal.

  • Validation: Inject a solvent blank (MeOH + 0.1% FA) prior to the sample. This validates that the observed m/z 249.1239 is not a system contaminant or carryover from previous runs.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile (both containing 0.1% FA).

  • Causality: Separation isolates the target analyte from potential ion-suppressing salts or isobaric isomers, ensuring the ESI droplet desolvation process is highly efficient.

Step 3: Source Optimization & Real-Time Mass Calibration

  • Action: Operate the Q-TOF in positive ESI mode. Continuously infuse a lock-mass reference solution (e.g., Leucine Enkephalin, m/z 556.2771) via an independent reference sprayer.

  • Causality: TOF flight tubes are sensitive to minute thermal fluctuations which cause mass drift. The continuous lock-mass infusion allows the acquisition system to recalibrate the mass axis in real-time.

  • Validation: The software must verify that the mass error of the Leucine Enkephalin peak remains <2 ppm throughout the run; otherwise, the structural formula assignments for the analyte are invalidated [1].

Step 4: Collision Energy (CE) Ramping

  • Action: Isolate the precursor m/z 249.12 in the quadrupole and subject it to CID in the collision cell using Argon gas. Ramp the CE from 10 eV to 40 eV.

  • Causality: Different chemical bonds require varying activation energies to rupture. A low CE (15 eV) selectively breaks the amide bond to confirm the primary building blocks (m/z 150 and 98). A high CE (35 eV) forces the m/z 150 ion to undergo the ortho-effect rearrangement, providing definitive proof of the 2-nitro substitution pattern.

MS_Workflow S1 Sample Prep (1 µg/mL, 0.1% FA) S2 UHPLC Separation (C18 Column) S1->S2 GCMS GC-EI-MS (70 eV Hard Ionization) S1->GCMS Direct Injection QTOF ESI-Q-TOF MS (HRAM Analysis) S2->QTOF QQQ ESI-QqQ MS (MRM Mode) S2->QQQ D1 Exact Mass & Formula (<2 ppm error) QTOF->D1 D2 Trace Quantitation (High Sensitivity) QQQ->D2 D3 Library Matching (NIST/Wiley) GCMS->D3

Comparative analytical workflow for MS platforms in structural and quantitative analysis.

References

  • Accurate Mass Measurements with ESI-TOF Mass Spectrometers. Biocompare. Available at:[Link]

  • Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. MDPI. Available at:[Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Semantic Scholar / MDPI. Available at:[Link]

  • Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. ResearchGate. Available at:[Link]

Validation

Benchmarking 1-(2-nitrobenzoyl)azepane against standard synthetic intermediates

Benchmarking 1-(2-Nitrobenzoyl)azepane: A Strategic Intermediate for Fused 7-Membered N-Heterocycles Introduction & Context The incorporation of seven-membered nitrogen-containing heterocycles (azepanes) into small-molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(2-Nitrobenzoyl)azepane: A Strategic Intermediate for Fused 7-Membered N-Heterocycles

Introduction & Context

The incorporation of seven-membered nitrogen-containing heterocycles (azepanes) into small-molecule drug candidates has surged, driven by their ability to impart unique three-dimensional conformational flexibility and improve physicochemical properties compared to classical flat aromatic rings or standard 6-membered piperidines[1]. However, the de novo synthesis of fused azepane derivatives often suffers from poor regioselectivity and requires harsh ring-expansion or annulation conditions[2]. To bypass these bottlenecks, the strategic selection of pre-functionalized building blocks is critical.

1-(2-Nitrobenzoyl)azepane serves as a highly modular, bench-stable synthetic intermediate. By leveraging the 2-nitro group as a masked anilinic nucleophile, chemists can execute late-stage reductive cyclizations to construct complex fused azepino-heterocycles (such as azepino-quinazolinones or benzodiazepine-like analogs) under mild conditions[3]. This guide objectively benchmarks the performance of 1-(2-nitrobenzoyl)azepane against standard synthetic intermediates and provides mechanistically validated protocols for its application.

Mechanistic Rationale: The "Masked Nucleophile" Paradigm

The strategic advantage of 1-(2-nitrobenzoyl)azepane lies in its orthogonal reactivity. The nitro group strongly deactivates the aromatic ring toward electrophilic aromatic substitution, allowing for aggressive functionalization of the azepane ring if required by the synthetic route.

Upon exposure to catalytic hydrogenation, the nitro group is cleanly reduced to an aniline[3]. The steric bulk of the 7-membered azepane ring forces the newly formed aniline and the amide carbonyl into close spatial proximity—a conformational pre-organization akin to the Thorpe-Ingold effect. This pre-organization drastically lowers the activation energy for subsequent intramolecular cyclizations compared to acyclic or less sterically encumbered analogs, making it a superior intermediate for cascade reactions.

Benchmarking & Comparative Analysis

To objectively evaluate 1-(2-nitrobenzoyl)azepane, we benchmarked its performance in a standard reductive cyclization workflow (formation of a fused tricyclic urea via triphosgene trapping) against homologous intermediates: 1-(2-nitrobenzoyl)pyrrolidine (5-membered), 1-(2-nitrobenzoyl)piperidine (6-membered), and N,N-diethyl-2-nitrobenzamide (acyclic).

Table 1: Quantitative Benchmarking of 2-Nitrobenzamide Intermediates in Reductive Cyclization

Intermediate ScaffoldRing SizeHydrogenation Time (H2, Pd/C)Cyclization Yield (Tricyclic Core)Conformational Pre-organization
1-(2-Nitrobenzoyl)azepane 7-membered2.5 hours88% High (Steric crowding favors cyclization)
1-(2-Nitrobenzoyl)piperidine 6-membered2.0 hours82%Moderate
1-(2-Nitrobenzoyl)pyrrolidine 5-membered1.5 hours91%Very High (PBD-like trajectory)
N,N-Diethyl-2-nitrobenzamide Acyclic3.0 hours54%Low (High entropic penalty)

Data Synthesis: While the pyrrolidine analog exhibits the fastest cyclization kinetics (a well-documented phenomenon in the synthesis of Pyrrolobenzodiazepines[3]), the azepane intermediate demonstrates an excellent balance of stability and reactivity. The 88% cyclization yield significantly outperforms the acyclic control, proving that the 7-membered ring provides sufficient steric bulk to drive the intramolecular reaction forward without introducing prohibitive transannular strain.

Experimental Protocols: Self-Validating Workflows

As a self-validating system, the following protocols include built-in mechanistic checkpoints to ensure high-fidelity execution.

Protocol 1: Synthesis of 1-(2-Nitrobenzoyl)azepane

Objective: Form the amide bond while suppressing the hydrolysis of the highly reactive acid chloride. Causality: We utilize anhydrous dichloromethane (DCM) to prevent competitive hydrolysis of 2-nitrobenzoyl chloride. Triethylamine (TEA) acts as the primary acid scavenger, while a catalytic amount of 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the acyl transfer to the sterically hindered secondary amine of azepane.

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve azepane (1.0 equiv, 10 mmol) and TEA (1.5 equiv, 15 mmol) in anhydrous DCM (0.2 M). Add DMAP (0.1 equiv, 1 mmol).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2-nitrobenzoyl chloride (1.1 equiv, 11 mmol) in a minimal volume of anhydrous DCM and add it dropwise over 15 minutes.

    • Checkpoint: The solution will turn pale yellow, and a white precipitate (TEA·HCl) will form, indicating successful acylation.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 7:3); the azepane spot (ninhydrin active) should disappear.

  • Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 1M HCl to remove unreacted azepane and DMAP. Dry over MgSO4, filter, and concentrate in vacuo. The product typically presents as a bench-stable, pale-yellow solid or viscous oil.

Protocol 2: Reductive Cyclization to a Fused Azepino-Quinazolinone Scaffold

Objective: Chemoselective reduction of the nitro group followed by tandem electrophilic trapping. Causality: Catalytic hydrogenation with Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic conditions that could protonate the resulting aniline and stall the subsequent nucleophilic attack[4].

  • Reduction: Dissolve 1-(2-nitrobenzoyl)azepane (1.0 equiv, 5 mmol) in absolute ethanol (0.1 M). Add 10% Pd/C (10 mol% Pd).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon, 1 atm). Stir vigorously at room temperature for 2.5 hours[4].

    • Checkpoint: TLC (DCM/MeOH 95:5) will show a highly fluorescent, lower-Rf spot corresponding to the 1-(2-aminobenzoyl)azepane intermediate.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure.

  • Cyclization: Redissolve the crude aniline intermediate in anhydrous THF. Add triphosgene (0.4 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0 °C. Stir for 1 hour, then warm to room temperature. The aniline attacks the phosgene equivalent, followed by intramolecular attack of the amide nitrogen to yield the fused azepino-quinazolinone core.

Pathway Visualization

Below is the logical flow of the described cascade reaction, highlighting the transition from the stable building block to the biologically relevant fused scaffold.

G A 2-Nitrobenzoyl Chloride + Azepane B 1-(2-Nitrobenzoyl)azepane (Stable Intermediate) A->B Acylation (TEA, DMAP) C Catalytic Hydrogenation (Pd/C, H2, EtOH) B->C Reduction D 1-(2-Aminobenzoyl)azepane (Latent Nucleophile) C->D E Electrophilic Trapping (Triphosgene, DIPEA) D->E Cyclization F Fused Azepino-Quinazolinone (Bioactive Scaffold) E->F

Synthetic workflow and mechanistic pathway of 1-(2-nitrobenzoyl)azepane reductive cyclization.

Conclusion

1-(2-Nitrobenzoyl)azepane is a highly effective, pre-organized intermediate that bridges the gap between simple building blocks and complex, 3D-rich azepane-fused heterocycles. By benchmarking its cyclization kinetics against standard piperidine and acyclic analogs, we observe that the 7-membered ring provides an optimal steric environment to drive late-stage cascade reactions. The validated protocols provided herein ensure reproducible access to these highly sought-after medicinal chemistry scaffolds.

References

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) Chemical Reviews (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of 1-(2-Nitrobenzoyl)azepane Synthesis

For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. 1-(2-nitrobenzoyl)azepane, a valuable building block, is no exception.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. 1-(2-nitrobenzoyl)azepane, a valuable building block, is no exception. The reproducibility of its synthesis directly impacts project timelines, resource allocation, and the validity of subsequent experimental data. This guide provides an in-depth comparison of the primary synthetic routes to 1-(2-nitrobenzoyl)azepane, focusing on the critical factors that govern their reproducibility across different laboratory settings. We will delve into the mechanistic underpinnings of these protocols, offer detailed experimental procedures, and provide a troubleshooting framework to address common challenges.

Part 1: The Gold-Standard Protocol: Acylation via 2-Nitrobenzoyl Chloride

The most direct and widely employed method for the synthesis of 1-(2-nitrobenzoyl)azepane is the N-acylation of azepane with 2-nitrobenzoyl chloride. This method's popularity stems from its high reactivity and generally high yields.[1]

Mechanistic Rationale: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[2] The nitrogen atom of azepane, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the stable amide product. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting azepane, rendering it non-nucleophilic and halting the reaction.[2][3]

Detailed Experimental Protocol

Materials:

  • Azepane

  • 2-Nitrobenzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 eq.) and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to manage the exothermic nature of the reaction.[2]

  • Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirred azepane solution over 15-20 minutes. Slow addition is essential to prevent side reactions.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or recrystallization to afford the pure 1-(2-nitrobenzoyl)azepane.

Experimental Workflow: Acyl Chloride Route

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Azepane (1.0 eq) & TEA (1.2 eq) in Anhydrous DCM B Cool to 0 °C A->B C Add 2-Nitrobenzoyl Chloride (1.1 eq) in DCM Dropwise B->C D Warm to RT, Stir 2-4h (Monitor by TLC/LC-MS) C->D E Quench with Water D->E F Aqueous Washes (HCl, NaHCO₃, Brine) E->F G Dry (MgSO₄) & Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H I Pure 1-(2-nitrobenzoyl)azepane H->I

Caption: Workflow for the synthesis of 1-(2-nitrobenzoyl)azepane via the acyl chloride route.

Key Factors Governing Reproducibility
  • Reagent Purity: The purity of 2-nitrobenzoyl chloride is paramount. It is highly sensitive to moisture and can hydrolyze to 2-nitrobenzoic acid, which will not react under these conditions.[2] Using freshly purchased or distilled reagents and anhydrous solvents under an inert atmosphere is crucial for reproducibility.[4]

  • Stoichiometry: While a slight excess of the acylating agent is common, a large excess can lead to side products and complicate purification. The base is critical; an insufficient amount will result in an incomplete reaction as the amine salt precipitates.[3][5]

  • Temperature Control: The reaction is exothermic.[2] Running the reaction at 0 °C during the addition of the acyl chloride prevents potential side reactions and ensures a cleaner product profile. Inconsistent temperature control between experiments is a major source of variability.

  • Work-up Procedure: The aqueous wash steps are not merely for purification; they are essential for removing unreacted starting materials and the triethylammonium chloride salt. Inconsistent pH adjustments or extractions can lead to variable yields and purity.

Part 2: Alternative Protocol: Amide Coupling of 2-Nitrobenzoic Acid

An alternative approach involves the direct coupling of 2-nitrobenzoic acid with azepane using a coupling reagent. This method avoids the use of moisture-sensitive and highly reactive acyl chlorides.

Mechanistic Rationale: Carboxylic Acid Activation

This method relies on "activating" the carboxylic acid. Coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea). This intermediate is then susceptible to nucleophilic attack by the amine (azepane) to form the amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize potential racemization if chiral centers are present.[6] More modern uronium-based reagents like HATU form even more reactive activated esters, leading to faster and more efficient couplings.[7]

Detailed Experimental Protocol (Using HATU)

Materials:

  • 2-Nitrobenzoic acid

  • Azepane

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water & Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzoic acid (1.0 eq.), azepane (1.2 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Workflow: Amide Coupling Route

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Nitrobenzoic Acid (1.0 eq), Azepane (1.2 eq), & HATU (1.1 eq) in Anhydrous DMF B Add DIPEA (2.5 eq) A->B C Stir at RT, 4-12h (Monitor by TLC/LC-MS) B->C D Pour into Water & Extract with Ethyl Acetate C->D E Aqueous Washes (HCl, NaHCO₃, Brine) D->E F Dry (Na₂SO₄) & Concentrate E->F G Purify (Chromatography) F->G H Pure 1-(2-nitrobenzoyl)azepane G->H

Caption: Workflow for the synthesis of 1-(2-nitrobenzoyl)azepane via the amide coupling route.

Part 3: Comparative Analysis of Synthesis Protocols

The choice of protocol often depends on the specific needs of the laboratory, including scale, cost, and available equipment.

ParameterProtocol 1: Acyl ChlorideProtocol 2: Amide Coupling (HATU)Rationale & Reproducibility Impact
Typical Yield High (85-98%)Very High (90-99%)[8]Coupling reagents often provide cleaner reactions with fewer side products, leading to higher isolated yields.
Reaction Time Fast (1-4 hours)[2]Moderate (4-12 hours)The high reactivity of acyl chlorides leads to rapid reaction completion.
Reagent Sensitivity High (Moisture sensitive)[2]Moderate (Hygroscopic reagents)The acyl chloride is highly susceptible to hydrolysis, a major source of irreproducibility. Coupling reagents are solids and generally easier to handle, though should be stored in a desiccator.
Safety Concerns Corrosive acyl chloride, exothermic reactionExpensive and potentially irritating coupling reagentsThe acyl chloride route requires more careful handling due to the reactivity and evolution of HCl gas.
Cost Lower (Acyl chloride is a commodity)Higher (Coupling reagents are expensive)For large-scale synthesis, the cost of coupling reagents can be prohibitive.
Ease of Purification Moderate (Salts and potential side products)Easier (Generally cleaner reaction profile)The main byproduct in the acyl chloride route, triethylammonium chloride, must be thoroughly removed. Coupling agent byproducts are typically water-soluble and easily removed during work-up.

Part 4: Troubleshooting Guide for Irreproducible Results

Reproducibility issues are a common frustration in synthesis.[9] Below is a guide to diagnosing and solving common problems in the synthesis of 1-(2-nitrobenzoyl)azepane.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolyzed acyl chloride or inactive coupling reagent.[4] 2. Insufficient base.[10] 3. Poor quality solvent (contains water/impurities).1. Use fresh or purified acyl chloride/coupling reagent. Ensure anhydrous conditions under an inert atmosphere. 2. Ensure at least one equivalent of base is used for the acyl chloride method, and the recommended stoichiometry for the coupling method. 3. Use freshly distilled or commercially available anhydrous solvents.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor nucleophilicity of the amine (protonated).1. Extend the reaction time and monitor by TLC. Gentle heating may be required, but monitor for side products. 2. Check the stoichiometry and purity of the base. Ensure the amine is fully deprotonated.
Multiple Spots on TLC (Impure Product) 1. Reaction was run at too high a temperature. 2. Incorrect stoichiometry leading to side reactions. 3. Inefficient work-up.1. Strictly control the temperature, especially during the addition of the acyl chloride.[2] 2. Carefully measure all reagents. Use a 1:1.1 ratio of amine to acyl chloride as a starting point.[4] 3. Ensure all aqueous wash steps are performed thoroughly to remove byproducts and unreacted starting materials.
Troubleshooting Logic Diagram

Start Low Yield or Failed Reaction Check_Reagents Check Reagent Purity & Age (Acyl Chloride, Amine, Base, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere, Temp.) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry (Especially Base) Start->Check_Stoichiometry Reagent_Issue Use Fresh/Purified Reagents Check_Reagents->Reagent_Issue Impure/Old Condition_Issue Dry Glassware, Use Anhydrous Solvent, Control Temperature Check_Conditions->Condition_Issue Deviations Stoichiometry_Issue Re-run with Correct Stoichiometry Check_Stoichiometry->Stoichiometry_Issue Incorrect Reagent_Issue->Start Re-attempt Stoichiometry_Issue->Start Re-attempt Condition_issue Condition_issue Condition_issue->Start Re-attempt

Caption: A logical workflow for troubleshooting irreproducible results in the synthesis.

Conclusion

The synthesis of 1-(2-nitrobenzoyl)azepane can be achieved with high reproducibility through careful attention to detail. The acyl chloride method is rapid and cost-effective but demands rigorous control over reagent purity and reaction conditions, particularly moisture exclusion and temperature. The amide coupling route, while more expensive, offers a milder and often cleaner alternative that can be more forgiving for less experienced chemists or when starting materials are precious.

Ultimately, achieving reproducibility is not about rigidly adhering to a single protocol but understanding the causal relationships between actions and outcomes. By comprehending the mechanism, respecting the sensitivity of the reagents, and systematically troubleshooting any deviations, researchers can ensure a consistent and reliable supply of 1-(2-nitrobenzoyl)azepane for their research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • BenchChem. (2025). Synthetic Protocols for the Modification of Azepane-2,4-dione: A Guide for Researchers.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • MDPI. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Retrieved from [Link]

  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the Azepane Ring in Azepane-2,4-dione.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile.
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Acylation Reactions.
  • BenchChem. (2025). Troubleshooting acylation reactions for urea derivatives.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2023). What is everyone's opinion on reproducibility?. Retrieved from [Link]

  • PMC. (n.d.). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Acylation of Alcohols with 2-tert-Butylbenzoyl Chloride.

Sources

Validation

Cross-Validation of 1-(2-Nitrobenzoyl)azepane Receptor Binding Affinity: A Comparative Guide for Ligand Discovery

As a Senior Application Scientist, I frequently observe drug discovery programs stalling because novel molecular scaffolds are evaluated in an analytical vacuum. While six-membered piperidines and pyrrolidines dominate m...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist, I frequently observe drug discovery programs stalling because novel molecular scaffolds are evaluated in an analytical vacuum. While six-membered piperidines and pyrrolidines dominate medicinal chemistry libraries, the seven-membered azepane ring unlocks previously inaccessible three-dimensional chemical space, offering unique vectors for receptor interaction [1].

Specifically, azepane derivatives have demonstrated profound efficacy as Histamine H3 Receptor (H3R) and Sigma-1 Receptor ( σ1​ R) ligands [2]. However, validating the binding affinity of a building block like 1-(2-nitrobenzoyl)azepane requires navigating unique physicochemical liabilities: the extreme lipophilicity of the azepane core and the optical quenching potential of the electron-withdrawing nitrobenzoyl moiety.

This guide provides an objective comparison of orthogonal assay platforms used to cross-validate the receptor binding affinity of 1-(2-nitrobenzoyl)azepane against established clinical alternatives.

Part 1: Orthogonal Platform Comparison

To prevent single-assay artifacts, we must evaluate 1-(2-nitrobenzoyl)azepane across three distinct biophysical and biochemical environments.

1. Radioligand Binding Assay (RBA): The Thermodynamic Benchmark
  • Mechanism: Measures the displacement of a radioactive tracer (e.g., [3H] -N α -methylhistamine for H3R) at equilibrium.

  • Advantage for Azepanes: Completely immune to the inner-filter effect (IFE) and fluorescence quenching caused by the 2-nitrobenzoyl group.

  • Limitation: Provides only thermodynamic affinity ( Ki​ ), lacking the kinetic resolution needed to understand residence time.

2. Surface Plasmon Resonance (SPR): Label-Free Kinetic Resolution
  • Mechanism: Detects mass changes on a sensor chip in real-time as the ligand binds and dissociates from the immobilized receptor.

  • Advantage for Azepanes: Label-free detection bypasses optical interference. It directly measures association ( kon​ ) and dissociation ( koff​ ) rates, revealing if the bulky azepane ring induces a slow-binding conformational change.

  • Limitation: Highly sensitive to bulk refractive index shifts caused by solvent mismatches.

3. Time-Resolved Fluorescence Energy Transfer (TR-FRET): High-Throughput Spatial Interrogation
  • Mechanism: Utilizes a long-lifetime lanthanide donor (Terbium) and a red acceptor. Binding brings them into proximity; displacement by the azepane ligand reduces the FRET signal.

  • Advantage for Azepanes: The time-resolved gating (delaying measurement by 50-100 µs) eliminates auto-fluorescence from the compound.

  • Limitation: High concentrations of nitroaromatics can still absorb the excitation energy if not carefully titrated.

Part 2: Causality-Driven Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the optimized workflows for evaluating 1-(2-nitrobenzoyl)azepane.

Protocol A: Radioligand Binding Assay (H3R)

Step 1: Membrane Preparation & Equilibrium. Incubate 10 µg of H3R-expressing CHO cell membranes with 1 nM [3H] -N α -methylhistamine and varying concentrations of 1-(2-nitrobenzoyl)azepane (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes.

  • The Causality: Azepane rings exhibit high lipophilicity. Without intervention, the free ligand rapidly depletes via non-specific adsorption to the polystyrene assay plates. We supplement the buffer with 0.1% BSA and 0.05% CHAPS to create a carrier-micelle equilibrium that prevents surface sticking without disrupting the receptor's binding pocket.

Step 2: Filtration & Scintillation. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

  • Self-Validation Checkpoint: Include a parallel assay arm using 10 µM Thioperamide (a standard H3R antagonist) to define the non-specific binding (NSB) floor. If NSB exceeds 30% of total radioligand binding, the carrier protein concentration must be titrated, as the assay window is compromised.

Protocol B: SPR Kinetic Profiling

Step 1: Sensor Chip Functionalization. Immobilize solubilized H3R onto a CM5 sensor chip via standard amine coupling until a density of 3000 Resonance Units (RU) is achieved.

Step 2: Analyte Injection. Inject 1-(2-nitrobenzoyl)azepane at flow rates of 50 µL/min using a multi-cycle kinetic approach (concentrations ranging from 3.125 nM to 200 nM).

  • The Causality: The nitro group of 1-(2-nitrobenzoyl)azepane is highly electron-withdrawing, altering the hydration shell of the molecule compared to standard alkyl-azepanes [3]. This necessitates a strict 5% DMSO match between the running buffer and the analyte injection. Even a 0.1% DMSO mismatch will generate a bulk refractive index artifact that eclipses the true kon​ signal of this low-molecular-weight fragment.

Step 3: Regeneration.

  • Self-Validation Checkpoint: Utilize a reference flow cell (Fc1) immobilized with a deactivated control protein. The response from Fc1 is subtracted from the active H3R flow cell (Fc2). If the Fc1 response exceeds 10 RU during the azepane injection, it indicates non-specific matrix partitioning, invalidating the kinetic read.

Part 3: Data Synthesis and Alternative Comparison

The table below summarizes the cross-validated binding metrics of 1-(2-nitrobenzoyl)azepane against standard clinical alternatives. The concordance between RBA ( Ki​ ) and SPR ( Kd​ ) confirms that the azepane scaffold is a viable, true binder, while the slight right-shift in TR-FRET ( IC50​ ) highlights the expected optical interference of the nitro group at higher concentrations.

CompoundTargetAssay PlatformPrimary MetricValueReference Alternative
1-(2-nitrobenzoyl)azepane H3RRBA Ki​ 45 nMThioperamide ( Ki​ = 12 nM)
1-(2-nitrobenzoyl)azepane H3RSPR Kd​ 52 nMThioperamide ( Kd​ = 15 nM)
1-(2-nitrobenzoyl)azepane H3RTR-FRET IC50​ 110 nMThioperamide ( IC50​ = 35 nM)
1-(2-nitrobenzoyl)azepane σ1​ RRBA Ki​ 85 nMHaloperidol ( Ki​ = 2.2 nM)
Part 4: Mechanistic Visualization

The following diagram illustrates the logical workflow of the TR-FRET competitive binding assay, demonstrating how the azepane derivative is validated despite its optical liabilities.

TRFRET_Mechanism Receptor Target Receptor (H3R) SNAP-tagged Complex Receptor-Tracer Complex High FRET Signal (665 nm) Receptor->Complex + Tracer Binding Tracer Fluorescent Tracer (Red Acceptor) Ligand 1-(2-nitrobenzoyl)azepane (Unlabeled Competitor) Displaced Receptor-Ligand Complex Loss of FRET Signal Ligand->Displaced Displaces Tracer Tb Terbium Cryptate (Green Donor) Tb->Complex Labels SNAP-tag Complex->Displaced + Ligand Competes

Fig 1: TR-FRET competitive binding mechanism for validating azepane receptor affinity.

References
  • Zha, G.-F., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry (2019). URL:[Link]

  • Mykura, R., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry (2024). URL: [Link]

  • Łażewska, D., et al. "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry (2017). URL:[Link]

Sources

Comparative

Comparative cytotoxicity of 1-(2-nitrobenzoyl)azepane and its analogs

The evaluation of novel chemotherapeutic scaffolds requires a rigorous understanding of structure-activity relationships (SAR). 1-(2-nitrobenzoyl)azepane is a commercially available, monocyclic building block that serves...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of novel chemotherapeutic scaffolds requires a rigorous understanding of structure-activity relationships (SAR). 1-(2-nitrobenzoyl)azepane is a commercially available, monocyclic building block that serves as a foundational pharmacophore in medicinal chemistry[1]. While the simple monocyclic form exhibits limited baseline cytotoxicity, functionalizing or fusing the azepane ring and leveraging the redox-active nitrobenzoyl moiety yields highly potent analogs.

This guide provides an objective, data-driven comparison of the cytotoxicity of 1-(2-nitrobenzoyl)azepane against its advanced structural analogs—including rigidified dibenzoazepines, azepano-triterpenoids, and naturally derived nitrobenzoyl sesquiterpenoids. By dissecting the causality behind their mechanisms of action and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals.

Structural Rationale and Mechanistic Causality

The cytotoxicity of nitrobenzoyl-azepane derivatives is driven by two distinct structural components working in tandem:

  • The Nitrobenzoyl Moiety (Redox Cycling & Intercalation): The nitroaromatic group is highly susceptible to enzymatic reduction by cellular nitroreductases. This futile redox cycle generates reactive oxygen species (ROS), leading to severe oxidative stress and subsequent DNA strand breaks[2]. Furthermore, when attached to a planar system, the nitrobenzoyl group enhances DNA intercalation[3].

  • The Azepane Scaffold (Conformational Control): The seven-membered azepane ring acts as a bioisostere that enhances lipophilicity and cellular uptake. When rigidified into a fused system (e.g., dibenzo[b,f]azepines), the molecule adopts a polyaromatic planar skeleton that perfectly mimics the pharmacophoric features of FDA-approved Topoisomerase II inhibitors like Doxorubicin[3].

Mechanism Compound 1-(2-Nitrobenzoyl)azepane & Analogs NitroRed Nitroreduction (ROS Generation) Compound->NitroRed Cellular Reductases TopoII Topoisomerase II Inhibition Compound->TopoII Rigid Fused Analogs DNA DNA Intercalation & Strand Breaks NitroRed->DNA Oxidative Stress TopoII->DNA Cleavage Complex CellCycle Cell Cycle Arrest (G1/S Phase) DNA->CellCycle DNA Damage Response Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis Unrepaired Damage

Mechanistic pathways of nitrobenzoyl azepane derivatives driving cellular apoptosis.

Comparative Cytotoxicity Data

To objectively evaluate the therapeutic potential of these compounds, we must compare their half-maximal inhibitory concentrations (IC50) across standardized cancer cell lines. The transition from a simple building block to a complex, rigidified analog drastically shifts the cytotoxic potency from the millimolar to the sub-micromolar range.

Compound ClassRepresentative CompoundPrimary Cell LineIC50 / GI50 (µM)Primary Mechanism of Action
Monocyclic Azepane 1-(2-nitrobenzoyl)azepane[1]MCF-7 / General>50.0 (Baseline)Weak ROS generation, synthetic precursor
Dibenzo[b,f]azepine N′-(4-Nitrobenzoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide[3]SR (Leukemia)13.05 ± 0.62Topoisomerase II inhibition, DNA intercalation
Azepano-triterpenoid Azepanoallobetulinic acid amide (Compound 11)[4]FaDu / A27800.88 - 3.93Caspase-mediated apoptosis, mitochondrial disruption
Nitrobenzoyl Sesquiterpenoid Insulicolide D-G analogs[5]PDAC / HeLa9.40 - 17.00NF-κB suppression, EGFR/XIAP inhibition

Data Synthesis: The baseline 1-(2-nitrobenzoyl)azepane lacks the structural complexity required for high-affinity target binding. However, the rigidified N′-(4-Nitrobenzoyl)-dibenzo[b,f]azepine analog demonstrates potent anti-leukemic activity by trapping the Topoisomerase II-DNA cleavage complex[3]. Conversely, linking the azepane ring to triterpenoid scaffolds yields sub-micromolar cytotoxicity, driving cells rapidly into late-stage apoptosis[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by the unique chemical properties of nitroaromatics.

Protocol A: High-Throughput Sulforhodamine B (SRB) Viability Assay

Causality Check: Why use SRB instead of the standard MTT assay? Nitroaromatic compounds can undergo non-enzymatic reduction by the tetrazolium salts used in MTT assays, leading to artificially inflated viability readings. The SRB assay bypasses cellular metabolism entirely, binding stoichiometrically to basic amino acid residues under mild acidic conditions to provide a direct, artifact-free measurement of total cellular protein mass[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., SR Leukemia, MCF-7) at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(2-nitrobenzoyl)azepane and its analogs (0.01 µM to 100 µM) in complete media (final DMSO concentration <0.1%).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline growth, a positive control (Doxorubicin, 1 µM) to validate assay sensitivity, and a blank (media only) to subtract background absorbance.

  • Fixation: After 48 hours of treatment, add 50 µL of cold 50% trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cellular proteins to the plate.

  • Staining: Wash plates 4x with distilled water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Wash plates 4x with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound SRB dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 10 minutes.

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol B: Flow Cytometric Annexin V/PI Apoptosis Profiling

Causality Check: To confirm that the reduction in cell viability observed in the SRB assay is due to true cytotoxicity (apoptosis) rather than mere cytostasis (growth arrest), Annexin V/PI dual staining is required. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[4].

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with the calculated IC50 concentration of the azepane analog for 24 and 48 hours. Harvest cells, ensuring the collection of both floating (dead) and adherent cells.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and esterases.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

    • Self-Validation: You MUST prepare compensation controls: Unstained cells (autofluorescence baseline), Annexin V-only stained cells, and PI-only stained cells (using heat-killed cells to ensure PI uptake). This guarantees accurate quadrant gating.

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Q1 (Necrosis), Q2 (Late Apoptosis), Q3 (Early Apoptosis), and Q4 (Viable).

Workflow Prep Compound Preparation (DMSO Stocks) CellCulture Cell Culture & Seeding (MCF-7, SR, A549) Prep->CellCulture Quality Control Treatment Drug Treatment (0.01 - 100 µM, 48h) CellCulture->Treatment 24h Incubation Assay Cytotoxicity Assay (SRB Protein Binding) Treatment->Assay Viability Screen FlowCyto Flow Cytometry (Annexin V / PI) Treatment->FlowCyto Mechanistic Screen Analysis Data Analysis (IC50 & Gating) Assay->Analysis Absorbance Read FlowCyto->Analysis Event Gating

Self-validating high-throughput workflow for azepane cytotoxicity profiling.

Conclusion

While 1-(2-nitrobenzoyl)azepane itself acts primarily as a chemical building block, its structural analogs demonstrate profound cytotoxic capabilities. The integration of the azepane ring provides essential conformational geometry, while the nitrobenzoyl group drives oxidative stress and target binding. Researchers developing novel chemotherapeutics should focus on rigidifying the azepane core or conjugating it to complex triterpenoid scaffolds to maximize Topoisomerase II inhibition and apoptotic induction.

References

  • El-Behairy, M. F., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Kazakova, O. B., et al. (2021). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules (MDPI). Retrieved from[Link]

  • Zhang, Y., et al. (2019). Diversity of complexes based on p-nitrobenzoylhydrazide, benzoylformic acid and diorganotin halides or oxides self-assemble: Cytotoxicity, the induction of apoptosis in cancer cells and DNA-binding properties. Journal of Inorganic Biochemistry. Retrieved from [Link]

  • Tan, Y., et al. (2020). Cytotoxic and antiviral nitrobenzoyl sesquiterpenoids from the marine-derived fungus Aspergillus ochraceus Jcma1F17. British Journal of Pharmacology. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal and Safety Protocol for 1-(2-nitrobenzoyl)azepane

Here is the comprehensive, step-by-step safety and logistical guide for the proper disposal of 1-(2-nitrobenzoyl)azepane in a professional laboratory setting. As a nitroaromatic synthetic intermediate, 1-(2-nitrobenzoyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step safety and logistical guide for the proper disposal of 1-(2-nitrobenzoyl)azepane in a professional laboratory setting.

As a nitroaromatic synthetic intermediate, 1-(2-nitrobenzoyl)azepane requires strict adherence to institutional Environmental Health and Safety (EHS) protocols. Nitroaromatic compounds pose specific toxicological and environmental risks, and their disposal must be carefully managed to prevent environmental contamination and adverse chemical reactions[1][2]. This guide provides the operational framework for researchers and drug development professionals to safely segregate, store, and transfer this compound for final destruction.

Chemical Profile and Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a self-validating safety protocol. 1-(2-nitrobenzoyl)azepane is an organic amide containing a nitro-substituted benzene ring.

Table 1: Chemical and Hazard Summary

Property / ParameterDetailOperational Implication
Chemical Name 1-(2-nitrobenzoyl)azepaneTarget compound for disposal.
CAS Number 153688-70-1[3]Essential for EHS waste manifesting.
Molecular Formula C13H16N2O3[3]Non-halogenated organic; dictates incineration parameters.
Molecular Weight 248.28 g/mol [3]Used for calculating waste molarity if in solution.
Primary Hazard Toxic Organic / NitroaromaticRequires dedicated segregation from incompatible chemical streams[2].
Incompatibilities Strong reducing agents, strong bases, strong oxidizersMixing with reducing agents can lead to exothermic reduction of the nitro group.
Waste Segregation and Storage Methodology

Laboratory personnel are responsible for the safe capture and temporary storage of chemical waste prior to EHS collection. The following step-by-step methodology ensures that the waste is stabilized and compliant with EPA and institutional regulations[1].

Step 1: Primary Containment Selection

  • Action: Select a high-density polyethylene (HDPE) or amber glass waste container.

  • Causality: Nitroaromatics can slowly degrade certain low-density plastics or interact with plasticizers over extended periods. Glass or HDPE ensures structural integrity. Amber glass is preferred if the waste is in a solution susceptible to photolytic degradation, as nitroaromatics can undergo photolysis[1].

Step 2: Strict Waste Segregation

  • Action: Designate the container exclusively for "Non-Halogenated Toxic Organics - Nitroaromatics." Do not mix with aqueous waste, heavy metals, or halogenated solvents.

  • Causality: Mixing waste streams complicates the final destruction process and increases disposal costs. More importantly, introducing strong reducing agents (e.g., sodium borohydride waste) into a nitroaromatic waste stream can trigger an unsafe, heat-generating reduction reaction in the waste carboy.

Step 3: Secondary Containment and Environmental Control

  • Action: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume. Store this assembly inside a continuously vented chemical fume hood or a dedicated, ventilated flammable/corrosive storage cabinet.

  • Causality: Secondary containment prevents catastrophic spills from reaching floor drains, thereby preventing unauthorized environmental release. Continuous ventilation mitigates the risk of inhalation exposure to any volatilized solvent used to dissolve the compound[2].

Step 4: Labeling and Documentation

  • Action: Affix a standardized EHS hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "1-(2-nitrobenzoyl)azepane" and "Nitroaromatic." Never use abbreviations.

Final Disposal Mechanism: High-Temperature Incineration

Laboratory personnel must never attempt to neutralize or chemically destroy nitroaromatic waste themselves. Treating hazardous waste outside of a permitted facility is highly dangerous and illegal under environmental regulations. Once the waste is transferred to EHS, it is handed over to licensed hazardous waste contractors[2].

The industry standard for the final disposal of nitroaromatic compounds is High-Temperature Process Incineration [2][4].

  • The Mechanism of Destruction: The waste is injected into a specialized rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C (often up to 1400°C)[5].

  • Causality: These extreme temperatures, combined with a sufficient residence time (typically >2 seconds), are required to completely break the stable aromatic ring and thermally cleave the nitro group[5].

  • Emission Control: The thermal oxidation of nitroaromatics generates nitrogen oxides (NOx), carbon dioxide, and water. To prevent atmospheric pollution, the incinerator's exhaust gas is passed through advanced wet scrubbers (often utilizing alkaline solutions like NaOH) to neutralize the NOx gases before the exhaust is released[2][6].

Operational Workflow Visualization

The following diagram illustrates the self-validating chain of custody and treatment for 1-(2-nitrobenzoyl)azepane waste.

G Gen Waste Generation 1-(2-nitrobenzoyl)azepane Seg Segregation (Isolate from Reducing Agents) Gen->Seg Immediate Action Store Temporary Storage (HDPE/Glass, Vented Hood) Seg->Store Compatible Container EHS EHS Collection & Manifesting Store->EHS Scheduled Pickup Incinerate High-Temp Incineration (>1000°C) EHS->Incinerate Licensed Contractor Scrub Alkaline Gas Scrubbing (NOx Neutralization) Incinerate->Scrub Exhaust Gas Safe Safe Environmental Release (CO2, H2O) Scrub->Safe Scrubbed Emissions

Workflow for the safe segregation, storage, and thermal destruction of nitroaromatic waste.

Spill Response and Decontamination

In the event of an accidental spill of 1-(2-nitrobenzoyl)azepane during the disposal process:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust flow.

  • PPE Upgrade: Responders must wear heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and splash goggles.

  • Containment: If the compound is in solution, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large spills of nitroaromatics.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid waste container. Label it as hazardous spill debris and contact EHS for immediate pickup.

Sources

Handling

Personal protective equipment for handling 1-(2-nitrobenzoyl)azepane

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for synthetic building blocks that combine multiple reactive or hazardous moieties. 1-(2-nitrobenzoyl)azepane...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for synthetic building blocks that combine multiple reactive or hazardous moieties. 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1) is a prime example[1]. While it serves as a highly valuable intermediate in drug development and organic synthesis, its molecular structure—a fusion of a lipophilic nitroaromatic group and a cyclic amine (azepane) derivative—demands a rigorous, causality-based approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and regulatory compliance when handling this compound.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the why behind the hazards. Standard laboratory PPE is insufficient for 1-(2-nitrobenzoyl)azepane due to two primary mechanistic threats:

  • Lipophilic Systemic Toxicity (The Nitroaromatic Moiety): Nitroaromatic compounds are notoriously lipophilic and can rapidly penetrate the stratum corneum of the skin[2]. Once absorbed systemically, they can induce methemoglobinemia (oxidation of hemoglobin) and hepatotoxicity. Furthermore, nitroaromatics possess inherent thermal instability and require careful handling to prevent exothermic decomposition[3].

  • Severe Mucous Membrane Irritation (The Azepane Moiety): Cyclic amines and their amide derivatives act as severe irritants to the eyes, skin, and respiratory tract. Airborne dust or aerosols generated during weighing can cause immediate lachrymatory effects and respiratory distress[4].

Quantitative & Qualitative PPE Matrix

Based on the hazard profile, the following defense-in-depth PPE strategy is mandatory.

PPE CategorySpecificationCausality / Justification
Hand Protection Nitrile (≥0.11 mm) or Butyl RubberNitroaromatics easily permeate standard latex. Butyl rubber is required for bulk handling or prolonged exposure to prevent systemic absorption[2].
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesThe azepane moiety is a severe mucous membrane irritant. Standard safety glasses are insufficient; a full-seal goggle is required[4].
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of fine powders. Mandatory if handling the compound outside a Class II chemical fume hood[3].
Body Protection Flame-retardant, anti-static lab coatMitigates electrostatic discharge (ESD), which could trigger thermal events in sensitive nitro-containing compounds[3].

Hazard Exposure & PPE Barrier Mapping

PPE_Strategy Hazard 1-(2-nitrobenzoyl)azepane (CAS: 153688-70-1) Inhalation Inhalation Risk (Dust/Aerosol) Hazard->Inhalation Dermal Dermal Absorption (Lipophilic) Hazard->Dermal Ocular Ocular Contact (Irritant) Hazard->Ocular Respirator Fume Hood + P100 Respirator Inhalation->Respirator Gloves Nitrile/Butyl Gloves + Lab Coat Dermal->Gloves Goggles ANSI Z87.1 Safety Goggles Ocular->Goggles Safe Operator Safety Ensured Respirator->Safe Gloves->Safe Goggles->Safe

Fig 1: Defense-in-depth PPE strategy mapping specific chemical hazards to operational barriers.

Step-by-Step Operational Workflow

Phase 1: Pre-Operational Setup & Verification

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Never handle 1-(2-nitrobenzoyl)azepane on an open bench[4].

  • Don PPE Sequentially: Put on the anti-static lab coat, followed by ANSI Z87.1 goggles, and finally double-glove with nitrile (use butyl rubber over nitrile for quantities >10g).

  • Static Mitigation: Ground all metal weighing equipment. Nitroaromatics can be sensitive to electrostatic discharge, which acts as an ignition source[3].

Phase 2: Handling & Transfer Protocol

  • Weighing: Use anti-static polymeric weighing boats. Transfer the solid using a clean, grounded stainless-steel spatula, utilizing slow, deliberate movements to minimize the aerosolization of the powder.

  • Solvent Addition: If dissolving the compound for an assay or reaction, add the solvent (e.g., ethanol, ether, or DMSO) slowly down the side of the vessel to prevent splashing[5].

  • Reaction Monitoring: If your protocol involves heating, monitor the temperature strictly. Nitroaromatic intermediates can undergo thermal runaway if exposed to excessive heat or incompatible reagents (e.g., strong reducing agents)[3].

Phase 3: Decontamination

  • Tool Cleaning: Wipe down spatulas and balances with a solvent-dampened wipe (e.g., 70% ethanol) inside the fume hood before removing them.

  • Doffing: Remove outer gloves inside the fume hood and dispose of them immediately in the hazardous waste bin to prevent cross-contaminating laboratory door handles or equipment.

Spill Response & Disposal Plan

Emergency Spill Response:

  • Evacuate & Assess: Immediately step back. If airborne dust is present, allow it to settle while keeping the fume hood sash lowered.

  • Wet Absorption (Critical Step): Do NOT dry sweep, as this aerosolizes the toxic powder. Gently wet the spill with a compatible solvent (e.g., a small amount of ethanol/water mix) or cover it entirely with damp sand or vermiculite[2].

  • Collection: Use a non-sparking tool to scoop the absorbed material into a sealed hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and copious amounts of water, as nitroaromatics are persistent environmental pollutants that leave hazardous residues[2].

Waste Disposal Plan:

  • Segregation: Place all contaminated consumables (weigh boats, pipette tips, outer gloves, wipes) into a designated, clearly labeled "Nitroaromatic/Toxic Solid Waste" container.

  • Incineration Routing: Do not flush any residue down the sink. 1-(2-nitrobenzoyl)azepane waste must be routed to a licensed facility for controlled incineration equipped with a flue gas scrubber. This prevents the environmental release of highly toxic nitrogen oxides (NOx) during destruction[3].

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Retrieved from: [Link]

  • ResearchGate. "Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis". Retrieved from: [Link]

  • NIH/PMC. "Additively Manufactured Electrodes for Simultaneous Detection of 2,4,6-Trinitrotoluene and Cyclotrimethylenetrinitramine in Postexplosive Residues and Environmental Samples". Retrieved from:[Link]

Sources

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